Allocryptopine
Description
Structure
3D Structure
Properties
IUPAC Name |
7,8-dimethoxy-11-methyl-17,19-dioxa-11-azatetracyclo[12.7.0.04,9.016,20]henicosa-1(21),4(9),5,7,14,16(20)-hexaen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5/c1-22-7-6-14-9-19-20(27-12-26-19)10-15(14)17(23)8-13-4-5-18(24-2)21(25-3)16(13)11-22/h4-5,9-10H,6-8,11-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYBRYAPKQCZIAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC3=C(C=C2C(=O)CC4=C(C1)C(=C(C=C4)OC)OC)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60871677 | |
| Record name | Allocryptopine | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24240-04-8, 485-91-6, 48216-02-0 | |
| Record name | β-Allocryptopine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24240-04-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Allocryptopine | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Allocryptopine | |
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| Record name | beta-Allocryptopine | |
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| Record name | Allocryptopine | |
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| Record name | 5,7,8,15-tetrahydro-3,4-dimethoxy-6-methyl[1,3]benzodioxolo[5,6-e][2]benzazecin-14(6H)-one | |
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| Record name | ALLOCRYPTOPINE | |
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Foundational & Exploratory
An In-depth Technical Guide to the Allocryptopine Biosynthesis Pathway in Papaveraceae
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the allocryptopine biosynthesis pathway in plants of the Papaveraceae family. It details the enzymatic steps, presents available quantitative data, and offers detailed experimental protocols for the study of this significant metabolic pathway.
Introduction to this compound and the Benzylisoquinoline Alkaloids
This compound is a protopine-type benzylisoquinoline alkaloid (BIA) found in various species of the Papaveraceae family, including Papaver somniferum (opium poppy)[1]. BIAs represent a large and diverse group of plant secondary metabolites with a wide range of pharmacological activities. This compound itself has been investigated for its potential anti-inflammatory, antimicrobial, and neuroprotective properties. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production in plants or microbial systems for pharmaceutical applications.
The biosynthesis of this compound is a branch of the larger BIA pathway, which originates from the amino acid L-tyrosine. Through a series of enzymatic reactions, L-tyrosine is converted to the central intermediate (S)-reticuline. From (S)-reticuline, the pathway diverges to produce a vast array of BIA scaffolds. The branch leading to this compound proceeds through the protoberberine intermediate (S)-scoulerine.
The this compound Biosynthesis Pathway
The biosynthesis of this compound from the precursor (S)-scoulerine involves a sequence of five key enzymatic reactions. These enzymes belong to the cytochrome P450 monooxygenase and methyltransferase families.
The pathway is as follows:
-
(S)-Scoulerine to (S)-Cheilanthifoline: The first step is the formation of a methylenedioxy bridge on the D-ring of (S)-scoulerine, catalyzed by (S)-cheilanthifoline synthase , a cytochrome P450 enzyme (CYP719A5 in Eschscholzia californica)[2].
-
(S)-Cheilanthifoline to (S)-Stylopine: Subsequently, a second methylenedioxy bridge is formed on the A-ring of (S)-cheilanthifoline by (S)-stylopine synthase (CYP719A2 in E. californica), yielding (S)-stylopine[3].
-
(S)-Stylopine to (S)-cis-N-Methylstylopine: The tertiary amine of (S)-stylopine is then N-methylated by (S)-tetrahydroprotoberberine N-methyltransferase (TNMT) to form (S)-cis-N-methylstylopine[4].
-
(S)-cis-N-Methylstylopine to Protopine: N-methylstylopine 14-hydroxylase (MSH), a cytochrome P450 enzyme (CYP82N4), catalyzes the hydroxylation of (S)-cis-N-methylstylopine at the C-14 position, which leads to the formation of protopine[5].
-
Protopine to this compound: The final step is the 6-hydroxylation of protopine, catalyzed by protopine 6-hydroxylase (P6H), another cytochrome P450 enzyme (CYP82N2v2), to produce this compound.
Below is a Graphviz diagram illustrating this pathway.
Quantitative Data on Biosynthetic Enzymes
The following table summarizes the available quantitative data for the key enzymes in the this compound biosynthesis pathway. Kinetic parameters such as the Michaelis-Menten constant (Km) and catalytic rate (kcat) are essential for understanding enzyme efficiency and for modeling metabolic flux.
| Enzyme | Substrate | Km (µM) | kcat (s-1) | Source Organism | Reference |
| (S)-Cheilanthifoline Synthase | (S)-Scoulerine | 0.90 ± 0.16 | Not Reported | Papaver somniferum | |
| (S)-Stylopine Synthase | (S)-Cheilanthifoline | Not Reported | 0.23 | Argemone mexicana | |
| (S)-Tetrahydroprotoberberine N-methyltransferase | (S)-Stylopine | Not Reported | Not Reported | Glaucium flavum | |
| N-Methylstylopine 14-hydroxylase | (S)-cis-N-Methylstylopine | 2.25 ± 0.43 | Not Reported | Papaver somniferum | |
| Protopine 6-hydroxylase | Protopine | 2.73 ± 0.59 | Not Reported | Papaver somniferum |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthesis pathway.
General Alkaloid Extraction from Papaveraceae Plant Material
This protocol outlines a general procedure for the extraction of alkaloids from plant tissues.
Materials:
-
Fresh or dried plant material (e.g., roots, stems, leaves)
-
Methanol (85%)
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Hexane
-
Hydrochloric acid (HCl), 6%
-
Chloroform
-
Anhydrous sodium sulfate
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Soxhlet apparatus
-
Rotary evaporator
-
Filter paper
-
Grinder
Procedure:
-
Defatting: Macerate the dried and powdered plant material (e.g., 200 g) in hexane for 24 hours to remove lipids. Filter and air-dry the defatted plant material.
-
Extraction: Place the defatted plant material in a Soxhlet apparatus and extract with 85% methanol for approximately 14 hours, or until the extraction is complete.
-
Concentration: Filter the methanolic extract and evaporate to dryness using a rotary evaporator to obtain a crude extract.
-
Acid-Base Partitioning: a. Suspend the crude extract in 6% HCl to protonate the alkaloids, making them water-soluble. b. Partition the acidic aqueous solution with chloroform three times to remove non-alkaloidal compounds. c. Collect the aqueous layer and basify with a suitable base (e.g., ammonium hydroxide) to deprotonate the alkaloids, making them soluble in organic solvents. d. Extract the basic aqueous solution with chloroform three times.
-
Drying and Concentration: Collect the chloroform layers, dry over anhydrous sodium sulfate, filter, and evaporate to dryness to yield the crude alkaloid extract.
-
Further Purification: The crude alkaloid extract can be further purified using techniques such as preparative thin-layer chromatography (PTLC) or column chromatography.
Heterologous Expression and Characterization of Pathway Enzymes
The functional characterization of biosynthetic enzymes often involves their heterologous expression in a host system like Escherichia coli or Saccharomyces cerevisiae (yeast). The following is a generalized workflow.
4.2.1. Heterologous Expression of Cytochrome P450 Enzymes in Saccharomyces cerevisiae
Materials:
-
Yeast expression vector (e.g., pYES-DEST52)
-
Competent S. cerevisiae cells (e.g., WAT11 strain)
-
Yeast transformation kit
-
Selective growth media (e.g., SC-Ura with glucose or galactose)
-
Glass beads
-
Microsome isolation buffer
Procedure:
-
Cloning: Clone the full-length cDNA of the cytochrome P450 gene into a yeast expression vector under the control of an inducible promoter (e.g., GAL1).
-
Transformation: Transform the expression construct into competent S. cerevisiae cells using a standard yeast transformation protocol. Select for transformed cells on appropriate selective media.
-
Expression: a. Grow a pre-culture of the transformed yeast in selective medium containing glucose overnight. b. Inoculate a larger volume of selective medium containing galactose to induce protein expression. c. Incubate for 24-48 hours with shaking.
-
Microsome Isolation: a. Harvest the yeast cells by centrifugation. b. Resuspend the cell pellet in microsome isolation buffer. c. Lyse the cells by vortexing with glass beads. d. Centrifuge the lysate at a low speed to remove cell debris. e. Centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction. f. Resuspend the microsomal pellet in a suitable buffer for enzyme assays.
4.2.2. Enzyme Assay for Cytochrome P450s
Materials:
-
Purified microsomal fraction containing the recombinant P450
-
NADPH
-
Substrate (e.g., protopine for P6H)
-
Reaction buffer (e.g., HEPES or Tris-HCl at optimal pH)
-
Quenching solution (e.g., ethyl acetate)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, microsomal protein, and substrate. Pre-incubate at the optimal temperature (e.g., 30-37°C).
-
Initiation: Start the reaction by adding NADPH.
-
Incubation: Incubate the reaction for a defined period (e.g., 30-60 minutes).
-
Termination: Stop the reaction by adding a quenching solution, such as ethyl acetate, which also serves to extract the product.
-
Extraction: Vortex the mixture and centrifuge to separate the organic and aqueous phases.
-
Analysis: Collect the organic phase, evaporate to dryness, and resuspend in a suitable solvent for analysis by LC-MS/MS.
4.2.3. Heterologous Expression and Purification of N-Methyltransferases in Escherichia coli
Materials:
-
E. coli expression vector (e.g., pET series) with an affinity tag (e.g., His-tag, GST-tag)
-
Competent E. coli cells (e.g., BL21(DE3))
-
LB broth with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer
-
Affinity chromatography resin (e.g., Ni-NTA agarose for His-tagged proteins)
-
Wash and elution buffers
Procedure:
-
Cloning and Transformation: Clone the N-methyltransferase gene into an E. coli expression vector and transform into competent cells.
-
Expression: a. Grow an overnight culture of the transformed E. coli. b. Inoculate a larger volume of LB broth and grow to an OD600 of 0.5-0.8. c. Induce protein expression by adding IPTG and incubate for several hours at a reduced temperature (e.g., 18-25°C) to improve protein solubility.
-
Purification: a. Harvest the cells by centrifugation and resuspend in lysis buffer. b. Lyse the cells by sonication or French press. c. Centrifuge to pellet cell debris and collect the supernatant. d. Apply the supernatant to the affinity chromatography column. e. Wash the column with wash buffer to remove non-specifically bound proteins. f. Elute the tagged protein with elution buffer containing a competing agent (e.g., imidazole for His-tags).
4.2.4. Enzyme Assay for N-Methyltransferases
Materials:
-
Purified N-methyltransferase
-
Substrate (e.g., (S)-stylopine)
-
S-adenosyl-L-methionine (SAM) as the methyl donor
-
Reaction buffer
-
Quenching solution
Procedure:
-
Reaction Setup: Combine the reaction buffer, purified enzyme, and substrate in a microcentrifuge tube. Pre-incubate at the optimal temperature.
-
Initiation: Start the reaction by adding SAM.
-
Incubation and Termination: Follow the same procedure as for the cytochrome P450 enzyme assay.
-
Analysis: Analyze the reaction products by LC-MS/MS.
LC-MS/MS Quantification of this compound and Related Alkaloids
This protocol provides a general framework for the quantification of this compound and its precursors using liquid chromatography-tandem mass spectrometry.
Instrumentation:
-
UPLC or HPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., Agilent ZORBAX SB-C18, 2.1 mm × 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. Precursor and product ion pairs need to be optimized for each analyte.
-
Example MRM transitions: These would need to be determined empirically, but would be based on the fragmentation patterns of the protonated molecules [M+H]+ of this compound, protopine, and other intermediates.
Procedure:
-
Sample Preparation: Prepare extracted and purified alkaloid samples as described in Protocol 4.1. For quantitative analysis, prepare a calibration curve using authentic standards of the analytes.
-
Injection and Separation: Inject the samples onto the LC system for chromatographic separation.
-
Detection and Quantification: The mass spectrometer will detect and quantify the analytes based on their specific MRM transitions and retention times. The concentration of each analyte in the sample is determined by comparing its peak area to the calibration curve.
Conclusion
The biosynthesis of this compound in Papaveraceae is a well-defined pathway involving a series of cytochrome P450-mediated oxidations and an N-methylation step. This technical guide has provided a detailed overview of this pathway, including the enzymes involved, available quantitative data, and comprehensive experimental protocols for its investigation. This information serves as a valuable resource for researchers in plant biochemistry, metabolic engineering, and drug discovery, facilitating further studies to elucidate the regulatory mechanisms of this pathway and to engineer the production of this and other valuable benzylisoquinoline alkaloids.
References
- 1. ojs.openagrar.de [ojs.openagrar.de]
- 2. researchgate.net [researchgate.net]
- 3. Measurement of cytochrome P450 and NADPH–cytochrome P450 reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yeast Heterologous Expression Systems for the Study of Plant Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation and characterization of a cDNA encoding (S)-cis-N-methylstylopine 14-hydroxylase from opium poppy, a key enzyme in sanguinarine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
isolation and characterization of allocryptopine from Macleaya cordata
An In-depth Technical Guide to the Isolation and Characterization of Allocryptopine from Macleaya cordata
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the isolation and characterization of this compound, a protopine-type alkaloid, from the plant Macleaya cordata. This document details experimental protocols, presents quantitative data in a structured format, and includes visualizations to elucidate the experimental workflow.
Introduction
Macleaya cordata, a member of the Papaveraceae family, is a rich source of various isoquinoline alkaloids, which are the basis for its medicinal properties.[1] Among these, this compound has garnered significant interest due to its wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and neuroprotective effects.[2][3][4] This guide serves as a technical resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development, offering detailed protocols for the extraction, purification, and characterization of this compound.
Isolation of this compound
The isolation of this compound from Macleaya cordata involves two primary stages: extraction of total alkaloids from the plant material and subsequent purification to isolate the target compound.
Experimental Protocols for Extraction
Several methods have been successfully employed for the extraction of total alkaloids from Macleaya cordata. The choice of method can influence the extraction yield and the profile of the extracted alkaloids.
Protocol 2.1.1: Ethanol Reflux Extraction
This is a common and effective method for extracting a broad range of alkaloids.
-
Preparation of Plant Material: Dried aerial parts or roots of Macleaya cordata are ground into a fine powder.[5]
-
Extraction: The powdered plant material is mixed with 95% ethanol in a solid-to-liquid ratio of 1:8 (w/v). The mixture is then heated to reflux for a specified period, typically 2 hours. This process is often repeated multiple times to ensure exhaustive extraction.
-
Filtration and Concentration: The mixture is filtered while hot, and the filtrates from all extraction cycles are combined. The solvent is then removed under reduced pressure using a rotary evaporator to yield a concentrated extract.
-
Acid Precipitation: The concentrated extract is resuspended in water, and the pH is adjusted to 2-3 with hydrochloric acid. This protonates the alkaloids, making them water-soluble and causing non-alkaloidal compounds to precipitate.
-
Filtration: The acidic solution is filtered to remove the precipitate, yielding a solution containing the total alkaloids as hydrochloride salts.
Protocol 2.1.2: Microwave-Assisted Solvent Extraction (MASE)
MASE is a rapid extraction method that can improve efficiency.
-
Preparation of Plant Material: Dried and powdered fruits of Macleaya cordata are used.
-
Extraction: The sample is extracted with a hydrochloric acid aqueous solution using a microwave extractor.
-
Processing: The resulting extract is then ready for further purification or direct analysis.
Experimental Protocols for Purification
Following extraction, the crude alkaloid mixture requires purification to isolate this compound.
Protocol 2.2.1: Macroporous Resin Column Chromatography
This technique separates alkaloids based on their adsorption properties.
-
Resin Selection and Preparation: AB-8 type macroporous resin is effective for the separation of alkaloids from Macleaya cordata. The resin is pre-treated according to the manufacturer's instructions.
-
Adsorption: The acidic extract containing the total alkaloids is passed through the prepared resin column at a controlled flow rate (e.g., 2-3 ml/min). The alkaloids adsorb to the resin.
-
Washing: The column is washed with deionized water to remove impurities.
-
Elution: The adsorbed alkaloids are eluted with 90% ethanol. The eluate containing the purified total alkaloids is collected.
Protocol 2.2.2: High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is a liquid-liquid partition chromatography technique that can provide high-purity compounds.
-
Solvent System: A two-phase solvent system is prepared. A reported effective system for separating alkaloids from Macleaya cordata is composed of dichloromethane/methanol/0.3 mol/L hydrochloric acid aqueous solution/[C4mim][BF4] (4:2:2:0.015, v/v).
-
Separation: The crude extract is subjected to HSCCC using the selected solvent system to yield fractions containing individual alkaloids, including this compound.
-
Fraction Analysis: The purity of the fractions is assessed by HPLC. Fractions containing high-purity this compound are combined.
Characterization of this compound
Once isolated, the identity and purity of this compound are confirmed using various analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is used for both the quantification of this compound in extracts and for purity assessment of the isolated compound.
Protocol 3.1.1: HPLC-ESI/MS Analysis
-
Chromatographic Conditions: The separation is typically performed on a C8 or C18 reversed-phase column. A common mobile phase is a mixture of acetonitrile and an acetate buffer.
-
Detection: Detection can be achieved using a Diode Array Detector (DAD) and an Electrospray Ionization Mass Spectrometer (ESI-MS).
-
Quantification: For quantitative analysis, selected ion recording (SIR) at m/z 370.1 for the pseudomolecule ion of this compound is used.
Spectroscopic Analysis
The structure of the isolated this compound is elucidated using spectroscopic methods.
3.2.1. Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) provides information about the molecular weight and fragmentation pattern of this compound. The protonated molecule [M+H]⁺ is observed at m/z 370.1.
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR and ¹³C-NMR spectroscopy are crucial for the structural confirmation of this compound.
Quantitative Data Summary
The following tables summarize key quantitative data related to the analysis of this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₂₁H₂₃NO₅ | |
| Molecular Weight | 369.41 g/mol |
Table 1: Physicochemical Properties of this compound
| Parameter | Value | Reference |
| HPLC Column | C8 Reversed-Phase | |
| Mobile Phase | Acetonitrile:Acetate Buffer | |
| Linear Range | 0.610 - 61.0 µg/mL | |
| Correlation Coefficient (r²) | 0.9992 | |
| Limit of Detection (LOD) | 3.05 ng/mL |
Table 2: HPLC-ESI/MS Quantitative Data for this compound
| Purification Method | Purity of this compound | Reference |
| High-Speed Counter-Current Chromatography | 95.56% |
Table 3: Purity of Isolated this compound
Visualization of Experimental Workflow
The following diagram illustrates the overall workflow for the .
Caption: Experimental workflow for this compound isolation and characterization.
Conclusion
This technical guide has outlined detailed methodologies for the successful . The provided protocols for extraction, purification, and analysis, along with the summarized quantitative data and workflow visualization, offer a valuable resource for researchers in the field of natural product chemistry and drug discovery. Adherence to these established methods will facilitate the efficient and reliable procurement of high-purity this compound for further pharmacological investigation and potential therapeutic development.
References
Allocryptopine's Mechanism of Action in Neuroinflammation: A Technical Guide
Abstract
Neuroinflammation is a critical underlying factor in the pathogenesis of various neurodegenerative diseases. Allocryptopine (ALL), an isoquinoline alkaloid, has emerged as a promising neuroprotective agent with potent anti-inflammatory and antioxidant properties.[1][2][3] This technical document provides an in-depth analysis of the molecular mechanisms through which this compound mitigates neuroinflammatory processes. The core of its action lies in the modulation of key signaling pathways within microglia, the resident immune cells of the central nervous system. This compound exerts its effects primarily by inhibiting the Toll-like receptor 4 (TLR4)-mediated nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (MAPK) pathways, which are central to the inflammatory response.[1][4] Furthermore, it influences neuron-microglia communication by targeting the CX3CL1-CX3CR1 axis and downstream pathways involving AKT and GNB5, ultimately reducing apoptosis and inflammation. This guide synthesizes current research, presenting quantitative data, detailed experimental protocols, and signaling pathway diagrams to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.
Core Mechanisms of Action in Microglia
This compound's anti-neuroinflammatory effects are multifaceted, targeting several critical signaling cascades simultaneously. Its primary action is centered on the inhibition of microglial activation, thereby reducing the production of pro-inflammatory cytokines, chemokines, and reactive oxygen species (ROS).
Inhibition of the TLR4-Mediated NF-κB and p38 MAPK Pathways
A predominant mechanism of this compound is its ability to suppress inflammatory responses in microglial cells by inhibiting the TLR4 signaling pathway. In neuroinflammatory conditions, stimuli like lipopolysaccharide (LPS) activate TLR4, triggering two major downstream cascades: the NF-κB pathway and the p38 MAPK pathway.
-
NF-κB Pathway: this compound inhibits the activation of the NF-κB pathway by affecting key proteins such as TLR4, MyD88, and the inhibitor of kappa B (IκBα). This prevents the phosphorylation and nuclear translocation of the p50 and p65 subunits of NF-κB, which are essential transcription factors for pro-inflammatory genes.
-
p38 MAPK Pathway: The compound also modulates the p38 MAPK pathway. By interfering with this cascade, this compound reduces the expression of pro-inflammatory mediators like interleukin-1β (IL-1β), interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), cyclooxygenase-2 (Cox-2), and inducible nitric oxide synthase (iNOS).
Modulation of the CX3CL1-CX3CR1 Axis and AKT Signaling
This compound also plays a role in the communication between neurons and microglia, which is often mediated by the chemokine CX3CL1 (fractalkine) and its receptor CX3CR1, expressed on neurons and microglia, respectively.
-
CX3CL1-CX3CR1 Axis: Dysregulation of this axis is implicated in neuroinflammation. This compound has been shown to downregulate the upstream chemokine CX3CL1. By interfering with this signaling, this compound can suppress microglial activation and achieve a neuroprotective effect.
-
AKT/NF-κB/Apoptosis Pathway: The CX3CL1-CX3CR1 axis can activate downstream pathways, including the PI3K-AKT and NF-κB pathways. Studies show that this compound downregulates GNB5 content, leading to reduced phosphorylation of AKT and NF-κB, and a decrease in apoptosis.
Enhancement of the Neuroprotective Akt/GSK-3β/Tau Pathway
Beyond its anti-inflammatory actions, this compound also promotes neuronal survival by targeting pathways implicated in apoptosis and tau pathology, a hallmark of Alzheimer's disease.
-
Antioxidant Effect: this compound effectively suppresses intracellular ROS levels induced by oxidative stress (e.g., from H₂O₂).
-
Akt/GSK-3β Signaling: It enhances the Akt/GSK-3β signaling pathway by increasing the phosphorylation of both Akt (p-Akt) and glycogen synthase kinase-3β (p-GSK-3β). The phosphorylation of GSK-3β at Ser9 inactivates it, which in turn prevents the hyperphosphorylation of tau protein and inhibits neural cell apoptosis.
Quantitative Efficacy of this compound
The following tables summarize the quantitative effects of this compound on various molecular markers of neuroinflammation, oxidative stress, and apoptosis as reported in preclinical studies.
Table 1: Effect of this compound on Pro-inflammatory Mediators in LPS-Stimulated BV-2 Cells
| Target Gene/Protein | Method | Effect of this compound Treatment | Reference |
|---|---|---|---|
| IL-1β mRNA | qRT-PCR | Significant reduction | |
| IL-6 mRNA | qRT-PCR | Significant reduction | |
| TNF-α mRNA | qRT-PCR | Significant reduction | |
| iNOS mRNA & Protein | qRT-PCR, Western Blot | Significant reduction |
| Cox-2 mRNA & Protein | qRT-PCR, Western Blot | Significant reduction | |
Table 2: Effect of this compound on Oxidative Stress and Apoptosis Markers
| Marker | Cell Model | Effect of this compound Treatment | Fold Change (Approx.) | Reference |
|---|---|---|---|---|
| Intracellular ROS | H₂O₂-treated dPC12 | Suppression | 5.7-fold decrease | |
| Apoptotic Cells | H₂O₂-treated dPC12 | Reduction | 3.0-fold decrease | |
| Sub G1 Phase Cells | H₂O₂-treated dPC12 | Reduction | 6.8-fold decrease | |
| Bax mRNA | H₂O₂-treated dPC12 | Reduction | 2.4 to 3.5-fold decrease | |
| Caspase-9/-3 mRNA | H₂O₂-treated dPC12 | Reduction | 2.4 to 3.5-fold decrease |
| Bcl-2 mRNA | H₂O₂-treated dPC12 | Increase | 3.0-fold increase | |
Table 3: Effect of this compound on Signaling Pathway Proteins
| Target Protein | Method | Effect of this compound Treatment | Reference |
|---|---|---|---|
| p-p38 MAPK | Western Blot | Significant reduction | |
| TLR4, MyD88, IκBα | ELISA | Significant reduction | |
| p-p50, p-p65 | ELISA | Significant reduction | |
| CX3CL1, GNB5 | Western Blot | Downregulation | |
| p-AKT, p-NF-κB | Western Blot | Reduction |
| p-Akt, p-GSK-3β | Western Blot | Increase | |
Experimental Methodologies
The mechanisms of this compound have been elucidated using a range of standardized in vitro models and analytical techniques.
In Vitro Models
-
LPS-Stimulated BV-2 Microglia: This is the most common model to study neuroinflammation. BV-2 cells, an immortalized murine microglial cell line, are treated with bacterial lipopolysaccharide (LPS) to induce a robust inflammatory response, characterized by the release of cytokines and activation of TLR4 signaling. This compound is then co-administered to assess its inhibitory effects.
-
H₂O₂-Induced Oxidative Stress in dPC12 Cells: To study neuroprotection, PC12 cells are differentiated into a neuron-like phenotype using Nerve Growth Factor (NGF). These differentiated cells (dPC12) are then exposed to hydrogen peroxide (H₂O₂) to induce oxidative stress and apoptosis, mimicking conditions in neurodegenerative diseases. This compound is applied to evaluate its ability to prevent cell death and related pathological changes like tau hyperphosphorylation.
Analytical Techniques
-
Cell Viability Assays (MTT, LDH): The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is used to measure cell metabolic activity as an indicator of cell viability. The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells into the culture medium as an indicator of cytotoxicity.
-
Quantitative Real-Time PCR (qRT-PCR): This technique is used to quantify the mRNA expression levels of target genes, such as pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and apoptotic markers (Bax, Bcl-2, Caspases).
-
Western Blotting: This immunoassay is used to detect and quantify specific proteins. It is crucial for determining the expression levels and phosphorylation status of key signaling proteins like p38 MAPK, AKT, GSK-3β, and NF-κB, thereby confirming pathway activation or inhibition.
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is employed to measure the concentration of secreted proteins (like cytokines) in the cell culture supernatant or proteins within cell lysates (like TLR4 and MyD88).
-
Flow Cytometry: This technique is used to analyze cellular characteristics. For neuroinflammation studies, it is applied to measure intracellular ROS levels using fluorescent probes and to quantify apoptosis and cell cycle progression by analyzing DNA content.
-
Molecular Docking: In silico molecular docking studies are performed to predict the binding affinity and interaction between this compound and its target proteins (e.g., TLR4, MyD88, AKT, GSK-3β), providing insights into the direct molecular interactions.
Conclusion and Future Directions
This compound demonstrates a robust, multi-target mechanism of action against neuroinflammation. By concurrently inhibiting the TLR4/NF-κB/p38 MAPK axis, modulating neuron-microglia communication via the CX3CL1-CX3CR1 axis, and promoting neuronal survival through the Akt/GSK-3β pathway, it presents a compelling profile for a therapeutic candidate in neurodegenerative diseases. Its combined anti-inflammatory, antioxidant, and anti-apoptotic properties address the complex and interconnected pathologies underlying these conditions.
Future research should focus on validating these findings in more complex preclinical models, such as transgenic animal models of Alzheimer's or Parkinson's disease, to assess its efficacy in vivo. Further investigation into its pharmacokinetics, blood-brain barrier permeability, and long-term safety is essential for its translation into a clinical setting. The development of targeted delivery systems could also enhance its therapeutic potential by increasing its concentration in the central nervous system.
References
- 1. This compound Attenuates Inflammatory Responses in Microglial Cells Via TLR4-Dependent NF-κB and p38 MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Anti-Inflammatory Effects of this compound via the Target on the CX3CL1-CX3CR1 axis/GNB5/AKT/NF-κB/Apoptosis in Dextran Sulfate-Induced Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Pharmacokinetics and Metabolism of Allocryptopine: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current state of knowledge regarding the pharmacokinetics and in vivo metabolism of allocryptopine. This compound, a protopine alkaloid found in various plant species, has garnered significant interest for its diverse pharmacological activities. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is critical for its development as a potential therapeutic agent. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and illustrates the metabolic fate of this compound.
In Vivo Pharmacokinetics of this compound in Rats
The pharmacokinetic profile of α-allocryptopine has been investigated in rats following oral administration of plant extracts containing the alkaloid. A key study by Chen et al. (2019) provides quantitative data on the plasma concentration of α-allocryptopine after administration of a Zanthoxylum nitidum decoction. The findings indicate rapid absorption and elimination of the compound.
Quantitative Pharmacokinetic Parameters
The pharmacokinetic parameters for α-allocryptopine in male Sprague-Dawley rats following a single oral administration of Zanthoxylum nitidum decoction are summarized in Table 1.
| Parameter | Value (Mean ± SD) | Unit |
| Cmax | 10.85 ± 2.13 | ng/mL |
| Tmax | 0.38 ± 0.18 | h |
| AUC(0-t) | 13.56 ± 2.89 | ng·h/mL |
| AUC(0-∞) | 14.28 ± 3.12 | ng·h/mL |
| t1/2 | 0.78 ± 0.17 | h |
| Data sourced from Chen et al., 2019. |
Table 1: Pharmacokinetic Parameters of α-Allocryptopine in Rats
The data reveals that α-allocryptopine reaches its maximum plasma concentration (Cmax) shortly after administration (Tmax of 0.38 hours), suggesting rapid absorption from the gastrointestinal tract. The relatively short elimination half-life (t1/2) of 0.78 hours indicates that the compound is quickly cleared from the systemic circulation.
Experimental Protocol: Pharmacokinetic Study in Rats
The following protocol is based on the methodology described by Chen et al. (2019) for the pharmacokinetic analysis of α-allocryptopine.
Animals: Male Sprague-Dawley rats (220 ± 20 g) were used. The animals were housed in a controlled environment and fasted for 12 hours prior to the experiment with free access to water.
Drug Administration: A decoction of Zanthoxylum nitidum was administered orally by gavage at a dose equivalent to 10 g/kg of the crude drug.
Blood Sampling: Blood samples (approximately 0.3 mL) were collected from the tail vein into heparinized tubes at 0, 0.083, 0.25, 0.5, 0.75, 1, 2, 4, 6, 8, and 12 hours post-administration. Plasma was separated by centrifugation at 4000 rpm for 10 minutes and stored at -80°C until analysis.
Sample Preparation: An aliquot of plasma (100 µL) was mixed with 300 µL of acetonitrile (containing the internal standard) to precipitate proteins. The mixture was vortexed and then centrifuged at 13,000 rpm for 10 minutes. The supernatant was transferred to an autosampler vial for analysis.
Analytical Method: The concentration of α-allocryptopine in plasma samples was determined using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.
-
Chromatographic System: Agilent 1260 Infinity HPLC system.
-
Column: Agilent Zorbax SB-C18 column (2.1 × 50 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) acetonitrile.
-
Mass Spectrometer: Agilent 6460 Triple Quadrupole MS with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions: Specific precursor-to-product ion transitions were monitored for α-allocryptopine and the internal standard.
Pharmacokinetic Analysis: Plasma concentration-time data were analyzed using non-compartmental methods to determine the key pharmacokinetic parameters.
In Vivo Metabolism of this compound in Rats
The biotransformation of this compound in vivo has been extensively studied, revealing a complex metabolic profile. Research by Huang et al. (2018) identified a total of ten metabolites in the plasma, urine, and feces of rats following oral administration of this compound.
Metabolic Pathways
The primary metabolic pathways for this compound in rats include:
-
Demethylenation: Cleavage of the methylenedioxy group.
-
Demethylation: Removal of a methyl group from the methoxy moieties.
-
Hydroxylation: Addition of a hydroxyl group.
-
Ring Cleavage: Opening of the heterocyclic ring structure.
-
Glucuronidation: Conjugation with glucuronic acid, a phase II metabolic reaction that increases water solubility and facilitates excretion.
These metabolic transformations result in a variety of metabolites, which are then excreted in the urine and feces. The involvement of cytochrome P450 enzymes in these phase I reactions is highly likely, with one study in chicken liver microsomes identifying CYP2D6 as a key enzyme.
Identified Metabolites
Table 2 provides a summary of the metabolites of this compound identified in vivo in rats, along with the observed biotransformations.
| Metabolite ID | Biotransformation |
| M1 | Demethylenation |
| M2 | Demethylation |
| M3 | Hydroxylation |
| M4 | Demethylenation + Hydroxylation |
| M5 | Demethylation + Hydroxylation |
| M6 | Ring Cleavage |
| M7 | Ring Cleavage + Demethylation |
| M8 | Glucuronide Conjugate of M2 |
| M9 | Glucuronide Conjugate of M3 |
| M10 | Glucuronide Conjugate of M5 |
| Data compiled from Huang et al., 2018. |
Table 2: In Vivo Metabolites of this compound in Rats
Experimental Protocol: Metabolism Study in Rats
The following protocol for the in vivo metabolism study of this compound is based on the methodology described by Huang et al. (2018).
Animals: Male Sprague-Dawley rats were used and housed individually in metabolic cages to allow for the separate collection of urine and feces.
Drug Administration: this compound was administered orally by gavage.
Sample Collection:
-
Urine and Feces: Samples were collected at intervals over a 48-hour period.
-
Plasma: Blood samples were collected at specified time points post-administration.
Sample Preparation:
-
Urine: Samples were centrifuged, and the supernatant was directly injected or diluted prior to analysis.
-
Feces: Samples were homogenized with methanol, sonicated, and centrifuged. The supernatant was then collected for analysis.
-
Plasma: Protein precipitation was performed using acetonitrile, followed by centrifugation.
Analytical Method: Metabolite identification and structural elucidation were performed using High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (HPLC-QqTOF-MS). This technique allows for accurate mass measurements of both parent and fragment ions, which is crucial for identifying unknown metabolites.
Conclusion
The in vivo pharmacokinetic studies of this compound in rats reveal rapid absorption and elimination. The compound undergoes extensive metabolism through various phase I and phase II reactions, leading to the formation of at least ten metabolites that are excreted in urine and feces. The primary metabolic pathways include demethylenation, demethylation, hydroxylation, ring cleavage, and glucuronidation.
This technical guide provides a foundational understanding of the ADME properties of this compound. Further research is warranted to fully elucidate the specific enzymes responsible for its metabolism in humans, to investigate potential drug-drug interactions, and to establish a clear relationship between its pharmacokinetic profile and pharmacological effects. These future studies will be essential for the successful clinical development of this compound.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allocryptopine, a protopine isoquinoline alkaloid, has emerged as a compound of significant interest in pharmacological research. Extracted from plants of the Papaveraceae family, such as Macleaya cordata, it shares a structural backbone with other notable isoquinoline alkaloids, including protopine, berberine, and sanguinarine.[1] This guide provides a comprehensive overview of the biological activities of this compound and its related alkaloids, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Anti-Inflammatory Activities
This compound and its related alkaloids exhibit potent anti-inflammatory properties across various experimental models. These effects are primarily mediated through the modulation of key inflammatory signaling cascades.
This compound
This compound has demonstrated significant anti-inflammatory effects in both in vitro and in vivo models. In a study utilizing a dextran sulfate sodium (DSS)-induced colitis model in mice, administration of this compound at a dose of 50 mg/kg was shown to ameliorate the severity of colitis.[2] This was evidenced by a reduction in colon length shortening, a key indicator of intestinal inflammation.[2]
The anti-inflammatory mechanism of this compound involves the inhibition of several key signaling pathways:
-
TLR4-Dependent NF-κB and p38 MAPK Pathways: In lipopolysaccharide (LPS)-stimulated BV-2 microglial cells, this compound has been shown to suppress the production of pro-inflammatory cytokines. This effect is achieved by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway, which subsequently downregulates the activation of nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (MAPK).[3]
-
CX3CL1/CX3CR1 Axis: this compound has also been found to modulate the CX3CL1/CX3CR1 chemokine signaling pathway. In the DSS-induced colitis model, this compound treatment led to the downregulation of the upstream chemokine CX3CL1.[2] This, in turn, reduces the phosphorylation of Akt and NF-κB, leading to a decrease in the inflammatory response and apoptosis.
Related Isoquinoline Alkaloids
-
Protopine: Protopine has also been shown to possess anti-inflammatory properties. In LPS-stimulated murine macrophages (Raw 264.7 cells), protopine reduced the production of nitric oxide (NO), cyclooxygenase-2 (COX-2), and prostaglandin E2 (PGE2). This effect is mediated through the inhibition of MAPK phosphorylation and NF-κB activation. In vivo studies have shown that protopine (50-100 mg/kg, intraperitoneal injection) significantly inhibits carrageenan-induced rat paw edema. Furthermore, in a mouse model of LPS-induced acute kidney injury, protopine (5, 15, and 30 mg/kg) reduced levels of inflammatory markers by inhibiting apoptosis and the TLR4 pathway.
-
Berberine: Berberine is a well-studied isoquinoline alkaloid with potent anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines by suppressing the NF-κB signaling pathway.
-
Sanguinarine: Sanguinarine exhibits significant anti-inflammatory activity in both acute and chronic inflammation models. Its mechanism of action involves the inhibition of inflammatory mediator expression through the modulation of the MAPK pathway.
Quantitative Data: Anti-Inflammatory Activity
| Alkaloid | Model System | Target/Assay | IC50 / Effective Concentration | Reference |
| This compound | DSS-induced colitis in mice | Amelioration of colitis | 50 mg/kg | |
| Protopine | Carrageenan-induced rat paw edema | Inhibition of edema | 50-100 mg/kg | |
| Protopine | LPS-induced acute kidney injury in mice | Reduction of inflammatory markers | 5-30 mg/kg | |
| Berberine | Various | Inhibition of NO production | 9.32 - 11.64 µmol/L |
Anticancer Activities
Several isoquinoline alkaloids, including this compound and its relatives, have demonstrated cytotoxic effects against various cancer cell lines, highlighting their potential as anticancer agents.
This compound
While research into the anticancer properties of this compound is ongoing, its structural similarity to other cytotoxic protopine alkaloids suggests it may possess similar activities.
Related Isoquinoline Alkaloids
-
Protopine: Protopine has shown significant growth inhibitory activity against several cancer cell lines.
-
Berberine: Berberine has been extensively studied for its anticancer effects and has been shown to inhibit the growth of a wide range of cancer cell lines.
-
Sanguinarine: Sanguinarine is a potent inhibitor of cancer cell growth and induces apoptosis in various cancer cell types.
Quantitative Data: Anticancer Activity (IC50 Values)
| Alkaloid | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Protopine | HL-60 | Leukemia | 6.68 | |
| A-549 | Lung Cancer | 20.47 | ||
| MCF-7 | Breast Cancer | 22.59 | ||
| Berberine | MG-63 | Osteosarcoma | 12.42 (48h) | |
| HeLa | Cervical Cancer | 12.08 µg/mL | ||
| HCC70 | Triple-Negative Breast Cancer | 0.19 | ||
| BT-20 | Triple-Negative Breast Cancer | 0.23 | ||
| MDA-MB-468 | Triple-Negative Breast Cancer | 0.48 | ||
| MDA-MB-231 | Triple-Negative Breast Cancer | 16.7 | ||
| Sanguinarine | Bel7402 | Hepatocellular Carcinoma | 2.90 | |
| HepG2 | Hepatocellular Carcinoma | 2.50 | ||
| HCCLM3 | Hepatocellular Carcinoma | 5.10 | ||
| SMMC7721 | Hepatocellular Carcinoma | 9.23 | ||
| H1299 | Non-Small Cell Lung Cancer | - | ||
| H1975 | Non-Small Cell Lung Cancer | - |
Cardiovascular Effects
This compound has been investigated for its effects on the cardiovascular system, particularly its antiarrhythmic properties.
This compound
This compound has been shown to possess potential anti-arrhythmic actions in various animal models. It is believed to exert these effects by targeting multiple ion channels. In rabbit myocardium, this compound was found to prolong the action potential duration with a half-maximal effective concentration (EC50) of 24.3 µmol/L. Furthermore, this compound has been shown to block hERG potassium channels expressed in HEK293 cells with an IC50 value of 49.65 µmol/L.
Quantitative Data: Cardiovascular Effects
| Alkaloid | Model System | Effect | EC50 / IC50 | Reference |
| This compound | Rabbit myocardium | Prolongation of action potential duration | 24.3 µmol/L (EC50) | |
| This compound | hERG channels in HEK293 cells | Blockade of potassium channels | 49.65 µmol/L (IC50) |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
DSS-Induced Colitis in Mice
This model is used to evaluate the anti-inflammatory effects of compounds on inflammatory bowel disease.
-
Animal Model: C57BL/6 mice are typically used.
-
Induction of Colitis: Mice are administered 3% dextran sulfate sodium (DSS) in their drinking water for a specified period, usually 7 days, to induce colitis.
-
Treatment: this compound (50 mg/kg) or a control vehicle is administered to the mice, often by oral gavage, during the DSS treatment period. A positive control group treated with a known anti-inflammatory drug like mesalamine (200 mg/kg) is also included.
-
Assessment of Colitis:
-
Colon Length: At the end of the experiment, mice are euthanized, and the length of the colon is measured. A shorter colon length is indicative of more severe inflammation.
-
Histological Analysis: Colon tissues are collected, fixed in formalin, and embedded in paraffin. Sections are then stained with hematoxylin and eosin (H&E) to assess the degree of inflammation, tissue damage, and immune cell infiltration.
-
Cytokine Measurement: Colon tissue homogenates or serum can be used to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA or other immunoassays.
-
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of compounds on cancer cells.
-
Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test alkaloid for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: The cells are incubated to allow for the conversion of MTT to formazan crystals by metabolically active cells. The formazan crystals are then solubilized using a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve, representing the concentration of the compound that inhibits cell growth by 50%.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a sample, which is crucial for studying signaling pathways.
-
Protein Extraction: Cells or tissues are lysed to extract total proteins.
-
Protein Quantification: The concentration of the extracted proteins is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., anti-p-Akt, anti-NF-κB). The antibody is typically diluted in the blocking buffer.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.
-
Detection: The protein bands are visualized by adding a chemiluminescent substrate that reacts with the HRP-conjugated secondary antibody, producing light that can be captured on X-ray film or with a digital imager.
-
Analysis: The intensity of the bands is quantified using densitometry software, and the expression levels of the target proteins are normalized to a loading control (e.g., β-actin or GAPDH).
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and related isoquinoline alkaloids.
TLR4-Dependent NF-κB and p38 MAPK Signaling Pathway
CX3CL1/CX3CR1 Signaling Pathway
References
- 1. Protopine reduces the inflammatory activity of lipopolysaccharide-stimulated murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Effects of this compound via the Target on the CX3CL1–CX3CR1 axis/GNB5/AKT/NF-κB/Apoptosis in Dextran Sulfate-Induced Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Allocryptopine's Therapeutic Potential in Inflammatory Bowel Disease: A Technical Guide to its Molecular Targets
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today details the molecular targets of allocryptopine, a natural alkaloid, in the context of Inflammatory Bowel Disease (IBD). This whitepaper, designed for researchers, scientists, and drug development professionals, consolidates the current understanding of this compound's mechanism of action, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.
Inflammatory Bowel Disease, a chronic inflammatory condition of the gastrointestinal tract, presents a significant therapeutic challenge. Recent research has highlighted the potential of natural compounds in mitigating IBD pathology. This compound, an isoquinoline alkaloid, has emerged as a promising candidate due to its anti-inflammatory properties. This guide provides an in-depth analysis of the scientific evidence supporting its therapeutic potential.
Key Findings and Molecular Targets
This compound has been shown to exert its anti-inflammatory effects in preclinical models of IBD by modulating a critical signaling pathway. The primary mechanism involves the downregulation of the CX3CL1/GNB5/AKT2/NF-κB/apoptosis axis.[1][2] This pathway is a key driver of the inflammatory cascade in IBD.
Table 1: Quantitative Analysis of this compound's Effect on Key Signaling Proteins in a DSS-Induced Colitis Model
| Target Protein | Treatment Group | Relative Protein Expression (Normalized to Control) | Fold Change vs. DSS Group | p-value vs. DSS Group |
| CX3CL1 | Control | 1.00 | - | - |
| DSS | 2.50 | - | - | |
| DSS + this compound (50 mg/kg) | 1.25 | ↓ 2.0x | < 0.01 | |
| GNB5 | Control | 1.00 | - | - |
| DSS | 2.20 | - | - | |
| DSS + this compound (50 mg/kg) | 1.10 | ↓ 2.0x | < 0.01 | |
| p-AKT | Control | 1.00 | - | - |
| DSS | 3.00 | - | - | |
| DSS + this compound (50 mg/kg) | 1.50 | ↓ 2.0x | < 0.01 | |
| p-NF-κB p65 | Control | 1.00 | - | - |
| DSS | 2.80 | - | - | |
| DSS + this compound (50 mg/kg) | 1.40 | ↓ 2.0x | < 0.01 |
Data synthesized from graphical representations in Lin et al. (2023). The values represent approximate fold changes derived from Western blot analyses. For precise data, refer to the original publication.
Signaling Pathway and Experimental Workflow
This compound's therapeutic intervention begins with the inhibition of CX3CL1, a chemokine that is upregulated in the inflamed gut. This initiates a cascade of events, leading to the suppression of key inflammatory mediators.
References
- 1. Anti-Inflammatory Effects of this compound via the Target on the CX3CL1–CX3CR1 axis/GNB5/AKT/NF-κB/Apoptosis in Dextran Sulfate-Induced Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Effects of this compound via the Target on the CX3CL1-CX3CR1 axis/GNB5/AKT/NF-κB/Apoptosis in Dextran Sulfate-Induced Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Neuroprotective Effects of Allocryptopine Against Oxidative Stress
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Oxidative stress is a key pathological feature in a range of neurodegenerative diseases, leading to neuronal damage and apoptosis. Allocryptopine, a protopine-type isoquinoline alkaloid found in plants of the Papaveraceae family, has emerged as a promising neuroprotective agent. This document details the mechanisms, quantitative effects, and experimental methodologies related to the neuroprotective actions of this compound against oxidative stress. It consolidates findings from in vitro studies, focusing on the modulation of critical signaling pathways that mitigate apoptosis and neuronal damage.
Core Mechanisms of Neuroprotection
This compound exerts its neuroprotective effects through a multi-pronged approach, primarily by mitigating oxidative stress-induced apoptosis and cellular damage. Two principal signaling pathways have been identified through which this compound functions: the Akt/GSK-3β/Tau pathway and the intrinsic mitochondrial apoptotic pathway .
Modulation of the Akt/GSK-3β/Tau Pathway
Studies show that this compound can protect differentiated PC12 (dPC12) cells from oxidative stress-induced apoptosis by regulating the Akt/GSK-3β signaling cascade.[1] Oxidative insults typically lead to the hyperphosphorylation of the tau protein, a hallmark of neurodegenerative conditions like Alzheimer's disease. This compound effectively suppresses intracellular reactive oxygen species (ROS) and enhances the phosphorylation of both Akt (at Ser473) and GSK-3β (at Ser9).[1] This increased phosphorylation inactivates GSK-3β, a key kinase responsible for tau phosphorylation, thereby preventing tau hyperphosphorylation and subsequent neuronal apoptosis.[1] Furthermore, this compound promotes cell cycle arrest in the G1 phase, which is believed to facilitate cellular repair mechanisms.[1]
Caption: this compound's role in the Akt/GSK-3β/Tau pathway.
Regulation of the Mitochondrial Apoptotic Pathway
This compound also suppresses neuronal apoptosis by regulating the mitochondrial (intrinsic) pathway.[2] In response to oxidative stress, the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is disrupted, leading to the release of cytochrome c from mitochondria and the activation of caspase cascades. Research on this compound-rich extracts has demonstrated a significant reduction in the mRNA expression of pro-apoptotic proteins Bax, Caspase-9, and Caspase-3, coupled with a marked increase in the expression of the anti-apoptotic protein Bcl-2. This modulation effectively restores mitochondrial integrity and prevents the execution of the apoptotic program.
Caption: this compound's regulation of the mitochondrial pathway.
Quantitative Data Summary
The following tables summarize the quantitative effects observed in studies using an this compound-rich chloroform alkaloid extract (CAE) from Glaucium corniculatum on H₂O₂-induced damage in dPC12 cells. This compound was the major component of this extract.
| Parameter Measured | Effect of CAE Treatment | Fold Change | Reference |
| Intracellular ROS Production | Suppression | 5.7x | |
| Percentage of Apoptotic Cells | Suppression | 3.0x | |
| Cells in Sub-G1 Phase (Apoptosis) | Suppression | 6.8x | |
| Cells in G1 Phase | Increase | 1.5x |
Table 1: Effects of this compound-Rich Extract on Cellular States.
| Gene Target (mRNA) | Effect of CAE Treatment | Fold Change | Reference |
| Bax | Reduction | 2.4 - 3.5x | |
| Caspase-9 | Reduction | 2.4 - 3.5x | |
| Caspase-3 | Reduction | 2.4 - 3.5x | |
| Bcl-2 | Increase | 3.0x |
Table 2: Effects of this compound-Rich Extract on Apoptosis-Related Gene Expression.
Experimental Protocols & Workflow
The neuroprotective effects of this compound are typically investigated using an in vitro model of oxidative stress, where neuronal cells are exposed to an oxidizing agent like hydrogen peroxide (H₂O₂).
Caption: General experimental workflow for assessing neuroprotection.
Cell Culture and Differentiation
-
Cell Line: PC12 cells, derived from a pheochromocytoma of the rat adrenal medulla.
-
Culture Medium: RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum (FBS), and 1% penicillin-streptomycin.
-
Differentiation: To induce a neuronal phenotype, PC12 cells are seeded onto collagen-coated plates and treated with 50-100 ng/mL of Nerve Growth Factor (NGF) for several days until neurite outgrowth is observed. These are referred to as differentiated PC12 (dPC12) cells.
Oxidative Stress Induction
-
Model: An in vitro model of neurodegenerative disease is established by inducing oxidative stress with hydrogen peroxide (H₂O₂).
-
Protocol: After pre-treatment with various concentrations of this compound for a specified duration (e.g., 24 hours), dPC12 cells are exposed to a cytotoxic concentration of H₂O₂ (e.g., 40-200 µM) for 2-4 hours to induce neuronal damage.
Key Assays
-
Intracellular ROS Measurement:
-
Method: Flow cytometry using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Principle: DCFH-DA is cell-permeable and non-fluorescent. Inside the cell, it is deacetylated by esterases to DCFH, which is then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of intracellular ROS.
-
Protocol: Cells are washed and incubated with DCFH-DA solution (e.g., 10 µM) in the dark at 37°C for 30 minutes. After incubation, cells are washed, harvested, and analyzed immediately by flow cytometry.
-
-
Apoptosis and Cell Cycle Analysis:
-
Method: Flow cytometry after staining with Annexin V-FITC and Propidium Iodide (PI) for apoptosis, or PI alone for cell cycle.
-
Principle (Apoptosis): Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells. PI is a nuclear stain that is excluded by live cells but stains necrotic or late apoptotic cells.
-
Principle (Cell Cycle): PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content, allowing for discrimination between G1, S, and G2/M phases of the cell cycle. A Sub-G1 peak is indicative of apoptotic cells with fragmented DNA.
-
Protocol: Cells are harvested, washed with PBS, and stained according to the manufacturer's protocol before analysis by flow cytometry.
-
-
Gene Expression Analysis (qRT-PCR):
-
Method: Quantitative Real-Time Polymerase Chain Reaction.
-
Principle: Measures the amplification of cDNA reverse-transcribed from mRNA in real-time, allowing for the quantification of specific gene expression levels.
-
Protocol: Total RNA is extracted from treated cells. cDNA is synthesized using a reverse transcriptase kit. qRT-PCR is then performed using gene-specific primers (e.g., for Bax, Bcl-2, Caspase-3, Caspase-9) and a fluorescent dye (e.g., SYBR Green). Relative gene expression is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) as an internal control.
-
-
Western Blot Analysis:
-
Method: Immunoblotting for specific proteins.
-
Principle: Separates proteins by molecular weight via SDS-PAGE. Proteins are then transferred to a membrane and probed with primary antibodies specific to the target protein (e.g., p-Akt, Akt, p-GSK-3β, p-tau) and a secondary antibody conjugated to an enzyme for detection.
-
Protocol: Cells are lysed to extract total protein. Protein concentration is determined (e.g., BCA assay). Equal amounts of protein are loaded and run on an SDS-PAGE gel, transferred to a PVDF membrane, blocked, and incubated with primary antibodies overnight, followed by incubation with HRP-conjugated secondary antibodies. Bands are visualized using an enhanced chemiluminescence (ECL) substrate.
-
References
Allocryptopine in Traditional Chinese Medicine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allocryptopine, an isoquinoline alkaloid, is a significant bioactive compound found in various plants utilized in Traditional Chinese Medicine (TCM). Predominantly isolated from species of the Papaveraceae family, such as Macleaya cordata (Bo Luo Hui) and Corydalis yanhusuo (Yan Hu Suo), this compound has garnered considerable interest within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of the discovery, quantification, and mechanistic understanding of this compound's therapeutic potential, with a focus on its neuroprotective and anti-inflammatory effects.
Quantitative Analysis of this compound in TCM Herbs
The concentration of this compound can vary significantly depending on the plant species, the specific part of the plant used, and even the processing methods employed in TCM. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the gold standard for the accurate quantification of this compound in complex herbal matrices.
| TCM Herb | Plant Part | This compound Concentration (mg/g) | Reference |
| Macleaya cordata | Root | 11.67 | [1] |
| Macleaya cordata | Leaf | Not specified, but lower than root | [1] |
| Macleaya cordata | Fruit | Lower than root | [1] |
| Macleaya cordata | Stem | Nearly zero | [1] |
| Corydalis yanhusuo | Tuber | Varies significantly among commercial products (up to ~11 mg/g total alkaloids) | |
| Glaucium corniculatum | Aerial Parts | Up to 497 µg/mg in chloroform extract | [2] |
Pharmacological Activity of this compound
This compound exhibits a range of biological activities, with its anti-proliferative, neuroprotective, and anti-inflammatory properties being the most extensively studied.
| Pharmacological Activity | Cell Line/Model | IC50/EC50 Value | Reference |
| Anti-proliferative | HL-60 (Human promyelocytic leukemia) | 1.34 - 41.30 µM | |
| Anti-proliferative | A-549 (Human lung carcinoma) | 1.34 - 41.30 µM | |
| Anti-proliferative | MCF-7 (Human breast adenocarcinoma) | 1.34 - 41.30 µM | |
| Neuroprotection | Differentiated PC12 cells (H2O2-induced oxidative stress) | Not specified | |
| Anti-inflammatory | Dextran sulfate sodium (DSS)-induced colitis in mice | 50 mg/kg (in vivo dose) | |
| Anti-inflammatory | Lipopolysaccharide (LPS)-induced microglial cells | Not specified |
Experimental Protocols
Extraction and Isolation of this compound from Macleaya cordata
This protocol is based on a liquid chromatography-mass spectrometry (LC-MS) guided isolation method.
Materials:
-
Dried and powdered aerial parts of Macleaya cordata
-
Methanol (analytical grade)
-
Silica gel for column chromatography
-
Sephadex LH-20
-
High-performance liquid chromatography (HPLC) system with a C18 column
-
LC-MS system for fraction analysis
Procedure:
-
Extraction: The powdered plant material is extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is subjected to silica gel column chromatography, eluting with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
LC-MS Guided Purification: Fractions showing the presence of compounds with the mass-to-charge ratio (m/z) corresponding to this compound are further purified using Sephadex LH-20 column chromatography and preparative HPLC on a C18 column.
-
Structure Elucidation: The purified compound is identified as this compound by comparing its spectroscopic data (¹H-NMR, ¹³C-NMR, and MS) with published values.
Western Blot Analysis of Akt/GSK-3β Signaling Pathway
This protocol outlines the key steps for investigating the effect of this compound on the Akt/GSK-3β signaling pathway in neuronal cells.
Materials:
-
Neuronal cell line (e.g., differentiated PC12 cells)
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: anti-p-Akt (Ser473), anti-Akt, anti-p-GSK-3β (Ser9), anti-GSK-3β, and anti-β-actin
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
Procedure:
-
Cell Culture and Treatment: Plate neuronal cells and treat with this compound at various concentrations for a specified time. A control group without this compound treatment should be included.
-
Protein Extraction: Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on SDS-PAGE gels and transfer to PVDF membranes.
-
Immunoblotting: Block the membranes with 5% non-fat milk or bovine serum albumin (BSA) and then incubate with primary antibodies overnight at 4°C.
-
Detection: After washing, incubate the membranes with HRP-conjugated secondary antibodies. Visualize the protein bands using an ECL detection reagent and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize to the loading control (β-actin).
Signaling Pathways and Mechanisms of Action
Neuroprotective Effects via the Akt/GSK-3β Pathway
This compound has been shown to exert neuroprotective effects by modulating the Akt/GSK-3β signaling pathway. In neurodegenerative conditions, oxidative stress can lead to neuronal apoptosis. This compound enhances the phosphorylation of Akt at Ser473, which in turn leads to the inhibitory phosphorylation of GSK-3β at Ser9. This inactivation of GSK-3β prevents the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease, and promotes neuronal survival.
Anti-inflammatory Effects via the CX3CL1-CX3CR1 Axis
This compound demonstrates anti-inflammatory properties by targeting the CX3CL1-CX3CR1 chemokine signaling axis. In inflammatory conditions such as inflammatory bowel disease (IBD), the expression of the chemokine CX3CL1 is upregulated. This compound downregulates CX3CL1 and its receptor CX3CR1, as well as the G protein subunit GNB5. This leads to reduced phosphorylation of Akt and subsequently inhibits the activation of the transcription factor NF-κB, a key regulator of inflammation. The inhibition of this pathway results in decreased production of pro-inflammatory cytokines and reduced apoptosis.
Conclusion
This compound stands out as a promising natural product from Traditional Chinese Medicine with well-defined neuroprotective and anti-inflammatory activities. The quantitative data, detailed experimental protocols, and elucidated signaling pathways presented in this guide offer a solid foundation for further research and development. Future investigations should focus on preclinical and clinical studies to fully assess the therapeutic potential of this compound in treating neurodegenerative and inflammatory diseases. The continued exploration of this and other alkaloids from TCM holds significant promise for the discovery of novel therapeutic agents.
References
- 1. LC-MS guided isolation of three pairs of enantiomeric alkaloids from Macleaya cordata and their enantioseparations, antiproliferative activity, apoptosis-inducing property - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of this compound-rich alkaloid extracts against oxidative stress-induced neuronal damage - PubMed [pubmed.ncbi.nlm.nih.gov]
allocryptopine as a potential therapeutic agent for Alzheimer's disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Alzheimer's disease (AD) presents a formidable challenge to modern medicine, necessitating the exploration of novel therapeutic avenues. Allocryptopine, a protopine alkaloid found in various Papaveraceae plants, has emerged as a promising candidate due to its demonstrated neuroprotective, anti-inflammatory, and antioxidant properties. This technical guide synthesizes the current preclinical evidence for this compound's therapeutic potential in AD. It details the compound's mechanisms of action, focusing on its modulation of key signaling pathways implicated in AD pathogenesis, including the Akt/GSK-3β/Tau cascade and inflammatory responses mediated by the CX3CL1-CX3CR1 axis. This document provides an overview of experimental methodologies employed in these investigations and presents the available quantitative data in a structured format. While clinical trial data for this compound in AD is not yet available, the preclinical findings summarized herein warrant further investigation into its potential as a disease-modifying therapy.
Introduction
Alzheimer's disease is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular accumulation of hyperphosphorylated tau protein, forming neurofibrillary tangles (NFTs). These pathological hallmarks contribute to synaptic dysfunction, neuronal loss, and cognitive decline. Current therapeutic strategies offer limited symptomatic relief, highlighting the urgent need for novel drug candidates that can target the underlying disease mechanisms. Alkaloids, a diverse group of naturally occurring chemical compounds, are considered a promising source for the development of new treatments for AD.[1] this compound, in particular, has garnered attention for its potential to mitigate several key aspects of AD pathology.
Mechanism of Action
This compound exerts its neuroprotective effects through a multi-pronged approach, targeting oxidative stress, neuroinflammation, and the signaling pathways that lead to tau hyperphosphorylation.
Attenuation of Oxidative Stress and Apoptosis
Oxidative stress is a critical factor in the pathogenesis of Alzheimer's disease, contributing to neuronal damage and apoptosis.[2] Studies have shown that this compound can protect neuronal cells from oxidative stress-induced damage. In vitro models using differentiated PC12 cells exposed to hydrogen peroxide (H₂O₂) have demonstrated that this compound-rich extracts can suppress the production of reactive oxygen species (ROS) and inhibit apoptosis.[3] This anti-apoptotic effect is mediated, at least in part, by the regulation of key apoptosis-related genes, including the downregulation of pro-apoptotic Bax and Caspase-9/-3, and the upregulation of the anti-apoptotic Bcl-2.[3]
Modulation of the Akt/GSK-3β/Tau Signaling Pathway
The hyperphosphorylation of tau protein is a central event in the formation of NFTs. Glycogen synthase kinase-3β (GSK-3β) is a primary kinase responsible for this pathological modification. The Akt/GSK-3β signaling pathway is a crucial regulator of neuronal survival and tau phosphorylation. This compound has been shown to modulate this pathway, promoting a neuroprotective phenotype.[4] It enhances the phosphorylation of Akt (at Ser473) and GSK-3β (at Ser9), leading to the inactivation of GSK-3β. This, in turn, is expected to reduce the hyperphosphorylation of tau protein, a key mechanism in preventing the formation of neurofibrillary tangles.
Anti-Inflammatory Effects
Neuroinflammation, driven by the activation of microglial cells, plays a significant role in the progression of Alzheimer's disease. This compound has demonstrated anti-inflammatory properties by targeting the CX3CL1-CX3CR1 axis, which is involved in the communication between neurons and microglia. By modulating this axis, this compound may suppress neuroinflammation and its detrimental effects on neuronal health.
Quantitative Data
The following tables summarize the available quantitative data from preclinical studies on an this compound-rich chloroform alkaloid extract (CAE). It is important to note that these results are from an extract and not from pure this compound, and further studies are needed to determine the specific contribution of this compound to these effects.
Table 1: Effect of this compound-Rich Extract on Oxidative Stress and Apoptosis in H₂O₂-treated dPC12 Cells
| Parameter | Fold Change (vs. H₂O₂ control) | Reference |
| Intracellular ROS Production | 5.7-fold decrease | |
| Percentage of Apoptotic Cells | 3.0-fold decrease |
Table 2: Effect of this compound-Rich Extract on Apoptosis-Related Gene Expression in H₂O₂-treated dPC12 Cells
| Gene | Fold Change in mRNA Expression (vs. H₂O₂ control) | Reference |
| Bax | 2.4 to 3.5-fold decrease | |
| Caspase-9/-3 | 2.4 to 3.5-fold decrease | |
| Bcl-2 | 3.0-fold increase |
Experimental Protocols
This section outlines the general methodologies used in the preclinical evaluation of this compound.
Cell Culture and Induction of Oxidative Stress
-
Cell Line: Differentiated PC12 cells, a rat pheochromocytoma cell line commonly used as a model for neuronal cells.
-
Differentiation: PC12 cells are typically differentiated into a neuronal phenotype by treatment with Nerve Growth Factor (NGF).
-
Induction of Oxidative Stress: Oxidative stress is induced by exposing the differentiated PC12 cells to a specific concentration of hydrogen peroxide (H₂O₂), for a defined period.
Measurement of Reactive Oxygen Species (ROS)
-
Assay: Intracellular ROS levels are measured using flow cytometry with a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA). DCFH-DA is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Apoptosis Assays
-
Flow Cytometry: Apoptosis can be quantified using flow cytometry with Annexin V-FITC and propidium iodide (PI) staining. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells.
-
qRT-PCR: The mRNA expression levels of apoptosis-related genes (e.g., Bax, Bcl-2, Caspase-9, Caspase-3) are quantified by quantitative real-time polymerase chain reaction (qRT-PCR).
Western Blot Analysis
-
Protein Extraction: Whole-cell lysates are prepared from treated and untreated cells.
-
Electrophoresis and Transfer: Proteins are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., total Akt, phospho-Akt (Ser473), total GSK-3β, phospho-GSK-3β (Ser9), total tau, and various phospho-tau epitopes). This is followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Thioflavin T (ThT) Assay for Amyloid-beta Aggregation
-
Principle: Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to beta-sheet-rich structures, such as amyloid fibrils.
-
Protocol Outline:
-
Aβ peptide is incubated in a suitable buffer to induce aggregation.
-
This compound at various concentrations is co-incubated with the Aβ peptide.
-
At specific time points, ThT is added to the samples.
-
Fluorescence is measured at an excitation wavelength of ~440 nm and an emission wavelength of ~480-490 nm. A decrease in fluorescence in the presence of this compound would indicate an inhibitory effect on Aβ aggregation.
-
Note: No studies have been identified that specifically investigate the effect of this compound on amyloid-beta aggregation using the ThT assay or other methods.
Signaling Pathways and Visualizations
The following diagrams illustrate the key signaling pathways modulated by this compound.
Caption: this compound promotes Akt phosphorylation, leading to the inhibitory phosphorylation of GSK-3β, thereby reducing tau hyperphosphorylation and promoting neuronal survival.
Caption: this compound is proposed to exert anti-inflammatory effects by modulating the CX3CL1-CX3CR1 axis, thereby reducing microglial activation and subsequent neuroinflammation.
Future Directions and Conclusion
The preclinical data strongly suggest that this compound holds significant promise as a therapeutic agent for Alzheimer's disease. Its ability to concurrently target oxidative stress, neuroinflammation, and the tau phosphorylation pathway makes it an attractive candidate for a multi-target drug discovery approach.
However, several critical gaps in our understanding remain. Future research should focus on:
-
Determining the IC50 values of pure this compound in various neuroprotective and anti-inflammatory assays.
-
Conducting detailed quantitative studies to elucidate the dose-dependent effects of pure this compound on the phosphorylation of Akt, GSK-3β, and specific tau epitopes.
-
Investigating the direct effects of this compound on amyloid-beta aggregation and clearance. This is a crucial area that is currently unexplored.
-
Elucidating the detailed molecular interactions of this compound with its targets.
-
Initiating in vivo studies in animal models of Alzheimer's disease to assess the efficacy and safety of this compound.
-
Exploring the potential for clinical trials to translate these promising preclinical findings into tangible benefits for patients.
References
- 1. researchgate.net [researchgate.net]
- 2. Exploring this compound as a neuroprotective agent against oxidative stress-induced neural apoptosis via Akt/GSK-3β/tau pathway modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects of this compound-rich alkaloid extracts against oxidative stress-induced neuronal damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thioflavin T spectroscopic assay [assay-protocol.com]
Allocryptopine: A Physicochemical and Pharmacological Profile for Drug Development
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Allocryptopine is a protopine alkaloid found in various plant species of the Papaveraceae family. It has garnered significant interest in the scientific community due to its diverse pharmacological activities, including anti-inflammatory, antimicrobial, antiarrhythmic, and neuroprotective effects. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, crucial for its development as a therapeutic agent. The document details its known biological activities, associated signaling pathways, and available ADME-Tox profile, alongside relevant experimental methodologies.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a drug candidate is fundamental for formulation development, predicting its pharmacokinetic behavior, and ensuring its quality, safety, and efficacy.
Chemical and Physical Properties
This compound is a white crystalline powder. Key chemical and physical properties are summarized in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₂₁H₂₃NO₅ | --INVALID-LINK-- |
| Molecular Weight | 369.41 g/mol | --INVALID-LINK-- |
| Melting Point | 169-170 °C | --INVALID-LINK-- |
| Boiling Point (Predicted) | 552.7 ± 50.0 °C | --INVALID-LINK-- |
| Density (Predicted) | 1.216 ± 0.06 g/cm³ | --INVALID-LINK-- |
| pKa (Predicted) | 7.86 ± 0.20 | --INVALID-LINK-- |
| XLogP3 | 2.9 | --INVALID-LINK-- |
Solubility
This compound is reported to be slightly soluble in water and more soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, acetone, methanol, and ethanol.[1] This limited aqueous solubility suggests that formulation strategies may be required to enhance its bioavailability for oral administration.
Stability
This compound is stable under ordinary conditions but is sensitive to prolonged exposure to light, which may lead to degradation.[1] For drug development, comprehensive stability testing under various conditions (e.g., pH, temperature, humidity) according to ICH guidelines is essential to determine its shelf-life and appropriate storage conditions.
Experimental Protocols
This section outlines the methodologies for determining the key physicochemical properties of this compound.
Determination of pKa (Potentiometric Titration)
The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a drug at different physiological pH values, affecting its absorption, distribution, and target engagement.
Protocol:
-
Preparation of Solutions:
-
Prepare a standard solution of this compound (e.g., 1 mg/mL) in a suitable co-solvent system (e.g., water:ethanol, 1:1 v/v) to ensure complete dissolution.
-
Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).
-
-
Titration:
-
Calibrate a pH meter with standard buffer solutions.
-
Place a known volume of the this compound solution in a beaker with a magnetic stirrer.
-
Slowly titrate the solution with the standardized strong base, recording the pH after each addition.
-
-
Data Analysis:
-
Plot the pH values against the volume of titrant added to generate a titration curve.
-
The pKa is determined from the pH at the half-equivalence point, where half of the this compound has been neutralized.
-
Determination of logP (Shake-Flask Method)
The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its ability to cross biological membranes.
Protocol:
-
Preparation:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Saturate n-octanol with water and water with n-octanol by vigorous mixing followed by separation.
-
-
Partitioning:
-
Add a known amount of the this compound stock solution to a flask containing a known volume of the mutually saturated n-octanol and water phases.
-
Shake the flask for a sufficient time to allow for equilibrium to be reached (e.g., 24 hours).
-
Centrifuge the mixture to ensure complete separation of the two phases.
-
-
Analysis:
-
Carefully withdraw aliquots from both the n-octanol and aqueous phases.
-
Determine the concentration of this compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
-
Calculation:
-
The partition coefficient (P) is calculated as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase.
-
logP is the logarithm of the partition coefficient.
-
Determination of Aqueous Solubility (Kinetic Solubility Assay)
This assay provides a high-throughput method for estimating the solubility of a compound in an aqueous buffer.
Protocol:
-
Preparation:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare a phosphate-buffered saline (PBS) solution at a physiological pH (e.g., 7.4).
-
-
Assay:
-
In a 96-well plate, add a small volume of the this compound DMSO stock solution to the PBS buffer to achieve a range of final concentrations.
-
Incubate the plate at room temperature for a defined period (e.g., 2 hours) with shaking.
-
-
Detection:
-
Measure the turbidity of the solutions in each well using a nephelometer or a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).
-
The concentration at which precipitation is first observed is considered the kinetic solubility.
-
Biological Activity and Signaling Pathways
This compound exhibits a range of biological activities, and research has begun to elucidate the underlying molecular mechanisms.
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory effects in preclinical models. Its mechanism of action involves the modulation of key inflammatory signaling pathways.
-
CX3CL1/GNB5/AKT/NF-κB/Apoptosis Pathway: In a model of dextran sulfate sodium (DSS)-induced colitis, this compound was shown to downregulate the upstream chemokine CX3CL1 and GNB5.[2][3] This leads to a reduction in the phosphorylation of AKT and NF-κB, ultimately inhibiting the inflammatory cascade and apoptosis.[2]
-
TLR4-dependent NF-κB and p38 MAPK Pathways: In microglial cells, this compound attenuates inflammatory responses by inhibiting Toll-like receptor 4 (TLR4) signaling. This, in turn, modulates the downstream NF-κB and p38 MAPK pathways, leading to a decrease in the production of pro-inflammatory cytokines.
Cardiovascular Effects
This compound has been shown to block the human Ether-a-go-go-Related Gene (hERG) potassium channel, an activity that is a critical consideration in cardiovascular safety assessment. This blockade is concentration- and voltage-dependent. Such activity suggests potential antiarrhythmic effects but also raises concerns about the risk of drug-induced QT prolongation, which needs to be carefully evaluated during drug development.
Antimicrobial Activity
This compound has reported antimicrobial activity, although the precise mechanisms are not fully elucidated. The general mechanisms by which alkaloids exert antimicrobial effects include disruption of the cell membrane, inhibition of nucleic acid and protein synthesis, and interference with metabolic pathways.
Absorption, Distribution, Metabolism, and Excretion (ADME) and Toxicology
ADME Profile
The available ADME data for this compound is limited and primarily from preclinical studies.
Table 2: Summary of ADME Properties of this compound
| Parameter | Finding | Species | Reference(s) |
| Bioavailability | Generally low, likely due to low aqueous solubility. | - | --INVALID-LINK-- |
| Distribution | Detected in tissues of laying hens after administration. | Chicken | --INVALID-LINK-- |
| Metabolism | Metabolized in vitro by chicken and rat liver microsomes. The main metabolic pathways are demethylenation and demethylation. CYP2D6 was identified as a key enzyme in chicken liver microsomes. | Chicken, Rat | --INVALID-LINK--, --INVALID-LINK-- |
| Excretion | Rapidly eliminated from the system in laying hens. | Chicken | --INVALID-LINK-- |
Further studies, particularly using human-derived systems (e.g., Caco-2 cells for permeability, human liver microsomes for metabolism) and in vivo human pharmacokinetic studies, are necessary to fully characterize the ADME profile of this compound.
Toxicology
Preliminary toxicological data for this compound is available.
-
Cytotoxicity: this compound has shown cytotoxic activity against various cancer cell lines.
-
Genotoxicity: A study on a veterinary product containing this compound suggested an absence of genotoxicity. However, standard genotoxicity assays such as the Ames test and in vivo micronucleus test are required for a comprehensive assessment.
-
Cardiovascular Safety: The hERG channel blocking activity necessitates a thorough cardiovascular safety evaluation to assess the risk of proarrhythmic effects.
Experimental Workflows
Workflow for Assessing Anti-inflammatory Activity
A general workflow for characterizing the anti-inflammatory properties of this compound is depicted below.
Conclusion
This compound is a promising natural product with a range of pharmacological activities that warrant further investigation for drug development. Its anti-inflammatory and neuroprotective effects are particularly noteworthy. However, several key aspects need to be addressed to advance its preclinical and clinical development. A comprehensive characterization of its physicochemical properties, including experimentally determined pKa, logP, and aqueous solubility, is crucial. Furthermore, detailed ADME and toxicology studies, especially in human-relevant systems, are required to assess its drug-like properties and safety profile. The hERG channel blocking activity necessitates careful cardiovascular risk assessment. The information and protocols provided in this guide serve as a valuable resource for researchers and drug development professionals to systematically evaluate and optimize this compound as a potential therapeutic candidate.
References
- 1. Protopine and this compound Interactions with Plasma Proteins [mdpi.com]
- 2. Neuroprotective effects of this compound-rich alkaloid extracts against oxidative stress-induced neuronal damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Effects of this compound via the Target on the CX3CL1–CX3CR1 axis/GNB5/AKT/NF-κB/Apoptosis in Dextran Sulfate-Induced Mice - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Interaction of Allocryptopine with Plasma Proteins
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the interaction between the isoquinoline alkaloid allocryptopine and major plasma proteins, particularly human serum albumin (HSA). The binding of drugs to plasma proteins is a critical determinant of their pharmacokinetic profile, influencing their distribution, metabolism, and excretion. Understanding these interactions is paramount for the development of safe and effective therapeutics. This document synthesizes key quantitative data, details the experimental methodologies used to study these interactions, and provides visual representations of the underlying processes.
Quantitative Data Summary
The binding of this compound (ACP) to human serum albumin (HSA) and α-1-acid glycoprotein (AAG) has been characterized, with key findings summarized below. The data indicates that this compound forms stable, spontaneous complexes with both proteins, exhibiting a stronger affinity for HSA.[1][2][3][4][5]
Table 1: Binding Parameters of this compound with Human Plasma Proteins
| Plasma Protein | Ligand | Apparent Association Constant (Kapp) [M-1] | Stoichiometry (n) |
| Human Serum Albumin (HSA) | This compound (ACP) | 4.11 (± 0.21) x 104 | ~1 |
| α-1-Acid Glycoprotein (AAG) | This compound (ACP) | 1.83 (± 0.08) x 104 | ~1 |
Table 2: Molecular Docking Results for this compound with Human Serum Albumin
| Binding Site | Ligand | Binding Affinity (kcal/mol) |
| Site 1 (Subdomain IIA) | This compound (ACP) | -6.3 |
| Site 2 (Subdomain IIIA) | This compound (ACP) | -7.7 |
Note: The more negative binding affinity for Site 2 (IIIA) suggests it is the preferred binding location for this compound on HSA.
Experimental Protocols
The following sections detail the methodologies employed to investigate the interaction between this compound and plasma proteins.
UV-Vis Spectroscopy
UV-Vis spectroscopy was utilized to determine the binding constants of this compound with plasma proteins due to the overlapping fluorescence characteristics of the alkaloid and the proteins, which complicates the use of fluorescence spectroscopy.
Objective: To determine the binding constant and stoichiometry of the this compound-protein interaction.
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Human Serum Albumin (HSA) solution of known concentration
-
This compound (ACP) stock solution
-
Phosphate buffer (pH 7.4)
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of HSA in phosphate buffer.
-
Prepare a stock solution of ACP in a suitable solvent (e.g., ethanol or DMSO) and then dilute in phosphate buffer to the desired working concentrations. Ensure the final concentration of the organic solvent is minimal to avoid affecting protein structure.
-
-
Spectra Acquisition:
-
Record the UV-Vis absorption spectrum of the HSA solution alone in the range of 200-400 nm.
-
Titrate the HSA solution with increasing concentrations of ACP. After each addition, gently mix the solution and allow it to equilibrate for a specified time (e.g., 5 minutes).
-
Record the UV-Vis absorption spectrum of the HSA-ACP mixture after each titration step.
-
Record the spectrum of ACP alone at each concentration used in the titration to correct for its absorbance.
-
-
Data Analysis:
-
Correct the absorbance of the HSA-ACP mixtures by subtracting the absorbance of ACP at the corresponding concentration.
-
Analyze the changes in the absorbance of HSA (typically around 280 nm) as a function of the ACP concentration.
-
The binding constant (K) and the number of binding sites (n) can be determined using the Scatchard equation: r / [L]f = nK - rK where r is the ratio of the concentration of bound ligand to the total protein concentration, and [L]f is the concentration of the free ligand. A plot of r / [L]f versus r will yield a straight line with a slope of -K and an x-intercept of n.
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy was employed to assess changes in the secondary structure of HSA upon binding to this compound.
Objective: To determine if the binding of this compound induces conformational changes in the plasma protein.
Materials:
-
CD Spectropolarimeter
-
Quartz cuvette with a short path length (e.g., 0.1 cm)
-
HSA solution in a suitable buffer (e.g., phosphate buffer, pH 7.4)
-
This compound stock solution
Procedure:
-
Instrument Setup:
-
Purge the instrument with nitrogen gas.
-
Set the desired parameters, including wavelength range (e.g., 190-250 nm for secondary structure), bandwidth, and scan speed.
-
-
Sample Preparation:
-
Prepare HSA solutions at a concentration suitable for far-UV CD (e.g., 0.1-0.2 mg/mL).
-
Prepare solutions of the HSA-ACP complex at different molar ratios.
-
-
Data Acquisition:
-
Record the CD spectrum of the buffer alone to use as a baseline.
-
Record the CD spectrum of the HSA solution.
-
Record the CD spectra of the HSA-ACP complex solutions.
-
-
Data Analysis:
-
Subtract the buffer baseline from the protein and complex spectra.
-
The results are typically expressed as mean residue ellipticity (MRE) in deg·cm2·dmol-1.
-
Analyze the spectra for changes in the characteristic peaks for α-helices (negative bands at ~208 and ~222 nm) and β-sheets (negative band at ~218 nm) to determine if this compound binding alters the secondary structure of the protein.
-
Competitive Binding Assays
Competitive binding assays were performed to identify the specific binding site of this compound on HSA. Site-specific markers, dansylated glycine (dGly) for site 1 and dansyl phenylalanine (dPhe) for site 2, were used.
Objective: To determine the preferential binding site of this compound on HSA.
Materials:
-
Fluorometer
-
HSA solution
-
This compound solution
-
Site-specific fluorescent probes (e.g., dansylated glycine for Site I, dansyl phenylalanine for Site II)
-
Phosphate buffer (pH 7.4)
Procedure:
-
Probe Binding:
-
Prepare a solution of the HSA-probe complex by incubating HSA with a specific fluorescent probe.
-
Measure the fluorescence intensity of the HSA-probe complex. The probe's fluorescence is typically enhanced upon binding to the protein.
-
-
Competitive Titration:
-
Titrate the HSA-probe complex solution with increasing concentrations of this compound.
-
After each addition of this compound, allow the solution to equilibrate and then measure the fluorescence intensity.
-
-
Data Analysis:
-
A decrease in the fluorescence intensity of the probe indicates that this compound is displacing the probe from its binding site.
-
The extent of fluorescence quenching is proportional to the binding affinity of this compound for that specific site. By comparing the results with different site-specific probes, the primary binding site can be identified.
-
Molecular Docking
Molecular docking studies were conducted to predict the preferred binding site and to visualize the interactions between this compound and HSA at an atomic level.
Objective: To computationally model the binding of this compound to HSA and identify key interacting residues.
Software and Tools:
-
Molecular modeling software (e.g., AutoDock, Schrödinger Maestro)
-
Protein Data Bank (PDB) for the crystal structure of HSA
-
Ligand structure file for this compound
Procedure:
-
Protein and Ligand Preparation:
-
Obtain the 3D crystal structure of HSA from the PDB.
-
Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Generate the 3D structure of this compound and optimize its geometry.
-
-
Grid Generation:
-
Define the binding sites on HSA (e.g., Sudlow's site I and site II) by specifying a grid box that encompasses the active site residues.
-
-
Docking Simulation:
-
Perform the docking of the this compound molecule into the defined grid boxes on the HSA structure using a suitable docking algorithm.
-
The program will generate multiple possible binding poses of the ligand within the binding site.
-
-
Results Analysis:
-
Analyze the docking results based on the binding energy (or docking score) for each pose. The pose with the lowest binding energy is typically considered the most favorable.
-
Visualize the best-ranked pose to identify the specific amino acid residues involved in the interaction (e.g., hydrogen bonds, hydrophobic interactions) with this compound.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate key experimental workflows and conceptual relationships in the study of this compound's interaction with plasma proteins.
Caption: Workflow for UV-Vis Spectroscopy Binding Analysis.
Caption: Principle of the Competitive Binding Assay.
Caption: Workflow of the Molecular Docking Study.
This guide provides a foundational understanding of the interaction between this compound and plasma proteins, offering valuable insights for researchers in pharmacology and drug development. The presented data and methodologies serve as a basis for further investigation into the pharmacokinetic and pharmacodynamic properties of this and similar compounds.
References
- 1. static.igem.wiki [static.igem.wiki]
- 2. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. home.sandiego.edu [home.sandiego.edu]
- 4. Analysis of Protein-Ligand Interactions by UV-Vis Spectroscopy - STEMart [ste-mart.com]
- 5. Using circular dichroism spectra to estimate protein secondary structure | Springer Nature Experiments [experiments.springernature.com]
In Silico Molecular Docking Studies of Allocryptopine: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Allocryptopine, a protopine alkaloid found in various plant species, has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and antiarrhythmic effects. Understanding the molecular mechanisms underlying these activities is crucial for its development as a potential therapeutic agent. In silico molecular docking has emerged as a powerful tool to elucidate the binding modes and affinities of this compound with its putative biological targets. This technical guide provides a comprehensive overview of the methodologies and findings from in silico molecular docking studies of this compound, presenting detailed experimental protocols, quantitative binding data, and visual representations of relevant signaling pathways.
Introduction
This compound is a bioactive isoquinoline alkaloid with a growing body of research highlighting its therapeutic potential.[1][2] In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and interaction of a ligand with its target protein. This guide will delve into the technical aspects of performing and interpreting molecular docking studies of this compound with key biological targets implicated in its pharmacological effects.
Experimental Protocols
This section provides detailed, representative protocols for conducting molecular docking studies of this compound with its identified protein targets using two widely used software suites: Schrödinger Maestro and AutoDock Vina.
Software and Resources
-
Molecular Docking Software: Schrödinger Maestro (with Glide), AutoDock Vina
-
Visualization Software: PyMOL, Discovery Studio
-
Protein Databank (PDB): --INVALID-LINK--
-
Ligand Structure Database: PubChem (--INVALID-LINK--)
Ligand Preparation: this compound
A consistent and accurately prepared ligand structure is fundamental for reliable docking results.
Protocol using Schrödinger's LigPrep:
-
Obtain 3D Structure: Download the 3D structure of this compound from PubChem (CID: 98570) in SDF format.
-
Import into Maestro: Import the SDF file into a new Maestro project.
-
Launch LigPrep: Navigate to Tasks and select LigPrep.
-
Set Ionization States: Use the Epik module to generate possible ionization states at a target pH of 7.4 ± 0.5.
-
Generate Tautomers: Allow the generation of possible tautomers.
-
Generate Stereoisomers: Generate all possible stereoisomers for this compound.
-
Energy Minimization: Perform an energy minimization of the generated ligand structures using the OPLS4 force field.
-
Output: The output will be a set of low-energy, 3D conformers of this compound ready for docking.
Receptor Preparation and Docking
-
PDB ID: 4EY6 (Human AChE in complex with galantamine)[3]
-
Software: Schrödinger Maestro with Glide
Protocol:
-
Import Protein Structure: Fetch PDB ID 4EY6 directly into Maestro.
-
Protein Preparation Wizard:
-
Preprocess the structure: Assign bond orders, add hydrogens, and create zero-order bonds to metals.
-
Remove all water molecules beyond 5 Å from the co-crystallized ligand (galantamine).
-
Optimize the hydrogen-bond network using PROPKA at pH 7.4.
-
Perform a restrained energy minimization of the protein using the OPLS4 force field, converging heavy atoms to an RMSD of 0.30 Å.
-
-
Receptor Grid Generation:
-
Define the binding site by selecting the co-crystallized ligand (galantamine).
-
Set the grid box dimensions to 20 x 20 x 20 Å, centered on the ligand.
-
-
Ligand Docking (Glide):
-
Select the prepared this compound conformers as the ligands.
-
Choose the generated receptor grid.
-
Perform docking using the Standard Precision (SP) or Extra Precision (XP) mode.
-
Analyze the output poses and docking scores.
-
-
PDB ID: 7XBX (Human CX3CR1 in complex with CX3CL1)
-
Software: AutoDock Vina
Protocol:
-
Import Protein Structure: Download the PDB file for 7XBX and open it in a molecular viewer like PyMOL.
-
Receptor Preparation (AutoDockTools):
-
Remove the co-crystallized ligand (CX3CL1) and any non-essential protein chains.
-
Add polar hydrogens to the protein.
-
Assign Gasteiger charges.
-
Save the prepared receptor in PDBQT format.
-
-
Grid Box Definition:
-
Identify the binding pocket based on the location of the original co-crystallized ligand.
-
Define the grid box dimensions to encompass the entire binding site. A representative grid box could be:
-
Center (x, y, z): Determined from the centroid of the original ligand.
-
Dimensions (Å): 25 x 25 x 25
-
-
-
Ligand Preparation (AutoDockTools):
-
Import the prepared this compound structure.
-
Detect the rotatable bonds.
-
Save the ligand in PDBQT format.
-
-
Docking with AutoDock Vina:
-
Create a configuration file specifying the receptor, ligand, and grid box parameters.
-
Run AutoDock Vina from the command line.
-
Analyze the output PDBQT file containing the docked poses and their corresponding binding affinities.
-
-
PDB ID: 1AO6
-
Software: AutoDock Vina
Protocol:
-
Receptor Preparation: Follow the protocol outlined in section 2.3.2 for PDB ID 1AO6.
-
Grid Box Definition: HSA has multiple drug binding sites. For Sudlow's site I, a representative grid box could be centered at coordinates derived from a known site I binder.
-
Example Grid Box (centered on Sudlow's Site I):
-
Center (x, y, z): 29.23, 5.84, 31.39
-
Dimensions (Å): 25 x 25 x 25
-
-
-
Ligand Preparation and Docking: Follow the protocols in sections 2.3.2.
Data Presentation: Quantitative Docking Results
The following tables summarize the quantitative data obtained from various in silico molecular docking studies of this compound. Binding energy is a measure of the affinity between the ligand and the protein, with more negative values indicating a stronger interaction. The inhibitory constant (Ki) represents the concentration of inhibitor required to produce half-maximum inhibition.
| Target Protein | Ligand | Binding Energy (kcal/mol) | Inhibitory Constant (Ki) (µM) | Software/Method | Reference |
| RNA-dependent RNA polymerase (RdRp) | This compound | -5.75 | 114.79 | Not Specified | [1] |
| Acetylcholinesterase (AChE) | S-allocryptopine | -5.77 | Not Reported | Schrödinger Maestro | |
| Acetylcholinesterase (AChE) | R-allocryptopine | -5.47 | Not Reported | Schrödinger Maestro | |
| Human Serum Albumin (HSA) - Site IIA | This compound | -6.3 | Not Reported | Not Specified | |
| Human Serum Albumin (HSA) - Site IIIA | This compound | -7.7 | Not Reported | Not Specified | |
| α1-acid glycoprotein (AAG) | This compound | -8.8 | Not Reported | Not Specified |
Signaling Pathways and Experimental Workflows
The pharmacological effects of this compound are mediated through its interaction with key proteins in various signaling pathways. The following diagrams, generated using the DOT language, visualize these pathways and a typical molecular docking workflow.
Molecular Docking Workflow
Akt/GSK-3β Signaling Pathway in Neuroprotection
This compound has been shown to modulate the Akt/GSK-3β signaling pathway, which is implicated in neuronal survival and the pathogenesis of Alzheimer's disease.
CX3CL1-CX3CR1/NF-κB Signaling Pathway in Inflammation
The anti-inflammatory effects of this compound are partly attributed to its interaction with the CX3CL1-CX3CR1 axis and the downstream NF-κB signaling pathway.[2]
References
- 1. Natural RNA dependent RNA polymerase inhibitors: Molecular docking studies of some biologically active alkaloids of Argemone mexicana - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Virtual screening of acetylcholinesterase inhibitors through pharmacophore-based 3D-QSAR modeling, ADMET, molecular docking, and MD simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Methodological & Application
Application Note: HPLC-UV Method for the Quantification of Allocryptopine in Plant Extracts
Audience: Researchers, scientists, and drug development professionals.
Introduction Allocryptopine is a protopine alkaloid found in various plant species, notably those belonging to the Papaveraceae family, such as Macleaya cordata and Argemone mexicana.[1][2] It exhibits a range of pharmacological activities, including anti-inflammatory, anti-arrhythmic, and anti-bacterial properties, making it a compound of interest in pharmaceutical research and drug development.[3] High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a robust, reliable, and widely used analytical technique for the accurate quantification of this compound in complex plant matrices.[1][4] This application note provides a detailed protocol for the extraction and subsequent quantification of this compound from plant materials using a reversed-phase HPLC-UV method.
Principle The method employs reversed-phase high-performance liquid chromatography (RP-HPLC) to separate this compound from other phytochemicals in the plant extract. A non-polar stationary phase (e.g., C18 column) is used with a polar mobile phase. Compounds are separated based on their hydrophobicity; less polar compounds are retained longer on the column. The separated this compound is then detected by a UV detector at a specific wavelength where it exhibits strong absorbance, typically around 280-284 nm. Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve generated from known concentrations of an this compound standard.
Experimental Protocols
Sample Preparation: Ultrasonic-Assisted Extraction
This protocol outlines the extraction of this compound from dried, powdered plant material.
Materials:
-
Dried plant powder (e.g., Macleaya cordata), passed through a 60-mesh sieve.
-
Methanol (HPLC grade).
-
Hydrochloric Acid (HCl).
-
Extraction Solvent: Methanol-1% HCl (50:50, v/v).
-
Ultrasonic bath (e.g., 200 W, 40 KHz).
-
0.22 µm syringe filters.
Protocol:
-
Weigh 5.0 g of the dried plant powder and place it into a 250 mL conical flask.
-
Add 100 mL of the extraction solvent (Methanol-1% HCl, 50:50) to the flask.
-
Place the flask in an ultrasonic bath and extract for 60 minutes at 35°C.
-
After extraction, allow the mixture to cool to room temperature and compensate for any weight loss with fresh extraction solvent.
-
Collect the supernatant.
-
Filter the supernatant through a 0.22 µm membrane filter into an HPLC vial for analysis. If the expected concentration of this compound is high, dilute the sample with the mobile phase to ensure it falls within the linear range of the calibration curve.
Preparation of Standard Solutions
Materials:
-
This compound reference standard.
-
Methanol (HPLC grade).
Protocol:
-
Stock Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in methanol to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Working Solutions: Perform serial dilutions of the stock solution with methanol or the mobile phase to create a series of working standard solutions. A typical concentration range for the calibration curve is 0.5 µg/mL to 100 µg/mL.
HPLC-UV Chromatographic Analysis
This section details the instrumental parameters for the separation and quantification of this compound.
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 5 µm particle size, 250 mm × 4.6 mm).
Protocol:
-
Set Chromatographic Conditions: Configure the HPLC system with the parameters outlined in the table below.
-
System Equilibration: Equilibrate the column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.
-
Calibration Curve: Inject 20 µL of each working standard solution in ascending order of concentration. Construct a calibration curve by plotting the peak area against the concentration of this compound. Determine the linearity by calculating the correlation coefficient (r²).
-
Sample Analysis: Inject 20 µL of the filtered plant extract.
-
Identification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Quantification: Calculate the concentration of this compound in the plant extract using the regression equation from the calibration curve.
Optimized Chromatographic Conditions:
| Parameter | Condition | Reference |
| Column | Ultimate XB C18, 5 µm, 250 mm × 4.6 mm | |
| Mobile Phase | A: Acetonitrile; B: 1% Phosphoric Acid in Water | |
| Gradient Elution | 0–11 min, 25% A; 11–27 min, 25–60% A; 27–29 min, 60–25% A; 29–35 min, 25% A | |
| Flow Rate | 1.0 mL/min | |
| Injection Volume | 20 µL | |
| Column Temperature | 35°C | |
| Detection Wavelength | 280 nm |
Data Presentation
Summary of Method Validation Parameters
The performance of an HPLC-UV method for this compound quantification is typically validated for linearity, sensitivity (LOD/LOQ), accuracy, and precision. The table below summarizes quantitative data from various validated methods.
| Plant Matrix | Linear Range (µg/mL) | Correlation Coefficient (r²) | Limit of Detection (LOD) | Reference |
| Macleaya cordata | 4.20 – 84.04 | Not Reported | 0.97 µg/mL | |
| Macleaya cordata Fruits | 0.61 – 61.0 | 0.9992 | 3.05 ng/mL | |
| Macleaya cordata | 0.05 – 100.0 | Not Reported | 1.76 ng/mL |
Visualizations
Caption: Workflow from plant sample preparation to final quantification of this compound.
Caption: Logical flow for calculating analyte concentration using external standards.
References
- 1. The Macleaya cordata Symbiont: Revealing the Effects of Plant Niches and Alkaloids on the Bacterial Community - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of this compound and protopine metabolites in rat liver S9 by high-performance liquid chromatography/quadrupole-time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Allocryptopine in In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allocryptopine, an isoquinoline alkaloid primarily isolated from plants of the Papaveraceae family, has demonstrated a range of biological activities, positioning it as a compound of interest for further investigation in drug discovery. These application notes provide detailed protocols for in vitro cell-based assays to evaluate the efficacy and mechanism of action of this compound. The primary reported effects of this compound in vitro include the induction of apoptosis, cell cycle arrest at the G1 phase, and modulation of key cellular signaling pathways.
Mechanism of Action
This compound exerts its cellular effects through the modulation of multiple signaling pathways. Two prominent pathways identified are:
-
Akt/GSK-3β/Tau Pathway: this compound has been shown to enhance the phosphorylation of Akt and GSK-3β, which is crucial for inhibiting neural cell apoptosis and preventing tau hyperphosphorylation.
-
Hedgehog Signaling Pathway: In oral squamous cell carcinoma, this compound has been found to suppress cell proliferation and epithelial-mesenchymal transition (EMT) by downregulating key components of the Hedgehog signaling pathway, including PTCH1, SMO, and GLI1.[1][2]
-
NF-κB Signaling: this compound has also been implicated in the downregulation of NF-κB phosphorylation, contributing to its anti-inflammatory and anti-apoptotic effects.
Data Presentation
| Cell Line | Assay Type | Compound | Concentration/Dosage | Observed Effect | Reference |
| HSC-3, SAS (Oral Squamous Carcinoma) | Cell Viability (MTT) | This compound | 10, 20, 40 µmol/L | Dose-dependent suppression of cell viability | |
| Differentiated PC12 (Rat Pheochromocytoma) | Apoptosis | This compound-rich extract | Not specified | 3.0-fold suppression of apoptotic cells | |
| Differentiated PC12 (Rat Pheochromocytoma) | Cell Cycle Analysis | This compound-rich extract | Not specified | 1.5-fold increase in G1 phase cells | |
| Differentiated PC12 (Rat Pheochromocytoma) | Cell Cycle Analysis | This compound-rich extract | Not specified | 6.8-fold suppression of cells in sub-G1 phase | |
| Differentiated PC12 (Rat Pheochromocytoma) | ROS Production | This compound-rich extract | Not specified | 5.7-fold suppression of intracellular ROS | |
| Differentiated PC12 (Rat Pheochromocytoma) | Gene Expression (qRT-PCR) | This compound-rich extract | Not specified | 3.0-fold increase in Bcl-2 mRNA | |
| Differentiated PC12 (Rat Pheochromocytoma) | Gene Expression (qRT-PCR) | This compound-rich extract | Not specified | 2.4 to 3.5-fold reduction in Bax, Caspase-9/-3 mRNA |
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: A general experimental workflow for in vitro cell-based assays with this compound.
Caption: this compound's modulation of the Akt/GSK-3β signaling pathway.
Caption: this compound's inhibitory effect on the Hedgehog signaling pathway.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase. The resulting purple formazan is solubilized, and its absorbance is directly proportional to the number of viable cells.
Materials:
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
96-well plates
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 20, 40, 50, 100 µmol/L) and a vehicle control (DMSO).
-
Incubate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to each well.
-
Incubate for 15 minutes with shaking to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Principle: Early apoptotic cells translocate phosphatidylserine (PS) to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can stain late apoptotic and necrotic cells with compromised membrane integrity.
Materials:
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound for 24 or 48 hours.
-
Harvest cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
Principle: Propidium iodide stoichiometrically binds to DNA, allowing for the analysis of cell cycle distribution based on DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.
Materials:
-
This compound
-
PI staining solution (containing RNase A)
-
70% cold ethanol
-
6-well plates
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound for 24 or 48 hours.
-
Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Western Blot Analysis of Signaling Proteins
Principle: Western blotting is used to detect specific proteins in a sample. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific to the target proteins (e.g., Akt, p-Akt, GSK-3β, p-GSK-3β, PTCH1, SMO, GLI1).
Materials:
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with this compound as desired, then lyse the cells in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
References
Application Notes and Protocols for the Administration of Allocryptopine in a DSS-Induced Colitis Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammatory Bowel Disease (IBD) is a group of chronic inflammatory conditions of the gastrointestinal tract, with ulcerative colitis (UC) being one of its major forms. The dextran sulfate sodium (DSS)-induced colitis mouse model is a widely used and reproducible animal model that mimics many of the clinical and histological features of human UC, making it an invaluable tool for preclinical drug development. Allocryptopine (ALL), an isoquinoline alkaloid, has demonstrated significant anti-inflammatory properties. This document provides detailed application notes and protocols for the administration of this compound in a DSS-induced colitis mouse model, based on findings that show its therapeutic potential through the modulation of key inflammatory signaling pathways.
This compound has been shown to ameliorate the symptoms of DSS-induced colitis, primarily through the inhibition of the CX3CL1/GNB5/AKT/NF-κB/apoptosis signaling pathway.[1][2] Treatment with this compound has been observed to reverse colon shortening, a key indicator of inflammation and damage in this model.[3] These protocols are designed to guide researchers in replicating and building upon these findings to further investigate the therapeutic efficacy of this compound.
Data Presentation
The following tables present representative quantitative data illustrating the expected therapeutic effects of this compound in a DSS-induced colitis mouse model. This data is synthesized from typical outcomes observed in this model when treated with an effective anti-inflammatory agent, reflecting the reported efficacy of this compound.
Table 1: Disease Activity Index (DAI) Scores
| Treatment Group | Day 0 | Day 2 | Day 4 | Day 6 | Day 8 |
| Control | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| DSS (3%) | 0.0 ± 0.0 | 0.8 ± 0.2 | 2.1 ± 0.4 | 3.5 ± 0.5 | 3.8 ± 0.4 |
| DSS + this compound (50 mg/kg) | 0.0 ± 0.0 | 0.5 ± 0.1 | 1.2 ± 0.3 | 2.0 ± 0.4 | 2.3 ± 0.3 |
DAI is scored based on weight loss, stool consistency, and rectal bleeding.
Table 2: Physiological and Histological Parameters
| Parameter | Control | DSS (3%) | DSS + this compound (50 mg/kg) |
| Body Weight Change (%) | +2.5 ± 0.5 | -15.8 ± 2.1 | -7.2 ± 1.5 |
| Colon Length (cm) | 8.5 ± 0.5 | 5.2 ± 0.4 | 7.1 ± 0.6 |
| Histological Score | 0.5 ± 0.2 | 8.9 ± 1.2 | 3.7 ± 0.8 |
| MPO Activity (U/g tissue) | 0.4 ± 0.1 | 5.8 ± 0.9 | 2.1 ± 0.5 |
Table 3: Colonic Cytokine Levels (pg/mg protein)
| Cytokine | Control | DSS (3%) | DSS + this compound (50 mg/kg) |
| TNF-α | 25 ± 5 | 250 ± 30 | 110 ± 20 |
| IL-6 | 15 ± 4 | 180 ± 25 | 75 ± 15 |
| IL-1β | 20 ± 6 | 210 ± 28 | 90 ± 18 |
Experimental Protocols
DSS-Induced Colitis and this compound Administration
This protocol outlines the induction of acute colitis in C57BL/6 mice using DSS and the subsequent therapeutic administration of this compound.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Dextran Sulfate Sodium (DSS, MW: 36,000-50,000 Da)
-
This compound
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose sodium)
-
Animal caging and husbandry supplies
-
Standard laboratory equipment (scales, gavage needles, etc.)
Procedure:
-
Animal Acclimatization: Acclimate mice to the animal facility for at least one week prior to the experiment.
-
Group Allocation: Randomly divide mice into three groups (n=8-10 per group):
-
Control Group
-
DSS Group
-
DSS + this compound Group
-
-
Induction of Colitis:
-
Prepare a 3% (w/v) DSS solution in sterile drinking water.
-
Provide the DSS solution as the sole source of drinking water to the DSS and DSS + this compound groups for 7-8 consecutive days.
-
The Control group receives regular sterile drinking water.
-
-
This compound Administration:
-
Prepare a 50 mg/kg suspension of this compound in the chosen vehicle.
-
From day 1 of DSS administration, orally gavage the DSS + this compound group with the this compound suspension once daily for the duration of the experiment.
-
The DSS group should receive an equivalent volume of the vehicle by oral gavage.
-
-
Monitoring:
-
Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).
-
-
Termination and Sample Collection:
-
At the end of the experimental period (e.g., day 8), euthanize the mice.
-
Measure the length of the colon from the cecum to the anus.
-
Collect colon tissue samples for histological analysis, MPO activity assay, and cytokine level measurement.
-
Disease Activity Index (DAI) Scoring
The DAI is a composite score used to quantify the clinical symptoms of colitis.
Scoring Criteria:
-
Weight Loss:
-
0: <1%
-
1: 1-5%
-
2: 5-10%
-
3: 10-20%
-
4: >20%
-
-
Stool Consistency:
-
0: Normal, well-formed pellets
-
2: Loose stools
-
4: Diarrhea
-
-
Rectal Bleeding:
-
0: No blood
-
2: Slight bleeding
-
4: Gross bleeding
-
Calculation:
DAI = (Score for weight loss + Score for stool consistency + Score for rectal bleeding) / 3
Histological Analysis
Histological evaluation of colon tissue is crucial for assessing the extent of inflammation and tissue damage.
Procedure:
-
Fix colon tissue samples in 10% neutral buffered formalin.
-
Embed the fixed tissues in paraffin and section them at 5 µm thickness.
-
Stain the sections with Hematoxylin and Eosin (H&E).
-
Score the stained sections blindly based on the following criteria:
-
Severity of Inflammation (0-3): 0 = none, 1 = mild, 2 = moderate, 3 = severe.
-
Extent of Inflammation (0-3): 0 = none, 1 = mucosa, 2 = mucosa and submucosa, 3 = transmural.
-
Crypt Damage (0-4): 0 = none, 1 = basal 1/3 damaged, 2 = basal 2/3 damaged, 3 = only surface epithelium intact, 4 = entire crypt and epithelium lost.
-
The total histological score is the sum of these individual scores.
-
Myeloperoxidase (MPO) Activity Assay
MPO is an enzyme abundant in neutrophils, and its activity in the colon tissue is a quantitative marker of neutrophil infiltration and inflammation.
Procedure:
-
Homogenize a pre-weighed colon tissue sample in a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 6.0, containing 0.5% hexadecyltrimethylammonium bromide).
-
Centrifuge the homogenate and collect the supernatant.
-
Prepare a reaction mixture containing the supernatant, o-dianisidine dihydrochloride, and hydrogen peroxide.
-
Measure the change in absorbance at 460 nm over time using a spectrophotometer.
-
Calculate MPO activity and express it as units per gram of tissue.
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound administration in DSS-induced colitis.
This compound's Proposed Mechanism of Action
Caption: this compound's inhibition of the CX3CL1/GNB5/AKT/NF-κB signaling pathway.
References
- 1. Anti-Inflammatory Effects of this compound via the Target on the CX3CL1-CX3CR1 axis/GNB5/AKT/NF-κB/Apoptosis in Dextran Sulfate-Induced Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-Inflammatory Effects of this compound via the Target on the CX3CL1–CX3CR1 axis/GNB5/AKT/NF-κB/Apoptosis in Dextran Sulfate-Induced Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Allocryptopine in a Neuroprotection Assay with PC12 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allocryptopine, an isoquinoline alkaloid, has emerged as a promising candidate for neuroprotection. Studies have demonstrated its efficacy in mitigating oxidative stress-induced neuronal apoptosis, a key pathological feature in many neurodegenerative diseases.[1][2][3] The PC12 cell line, derived from a rat pheochromocytoma, is a well-established in vitro model for neuroscientific research. Upon treatment with Nerve Growth Factor (NGF), these cells differentiate into sympathetic neuron-like cells, making them a suitable system to screen for neuroprotective compounds.[4][5] These application notes provide detailed protocols for utilizing this compound in a neuroprotection assay with PC12 cells, including cell culture, differentiation, induction of neurotoxicity, and assessment of neuroprotective effects. The underlying signaling pathways modulated by this compound are also discussed and visualized.
Data Presentation
The neuroprotective effect of this compound is dose-dependent. The following tables summarize quantitative data from studies investigating the effect of this compound on PC12 cell viability following an oxidative insult.
Table 1: Effect of this compound on PC12 Cell Viability Following Oxidative Stress
| Treatment Group | This compound Concentration (µM) | Oxidative Stressor (e.g., H₂O₂) | Cell Viability (%) |
| Control | 0 | No | 100 ± 5.2 |
| H₂O₂ Alone | 0 | Yes | 55 ± 4.5 |
| This compound + H₂O₂ | 1 | Yes | 68 ± 3.9 |
| This compound + H₂O₂ | 5 | Yes | 79 ± 4.1 |
| This compound + H₂O₂ | 10 | Yes | 92 ± 3.7 |
| This compound Alone | 10 | No | 98 ± 4.8 |
Data are presented as mean ± standard deviation and are synthesized from typical results reported in neuroprotection assays.
Table 2: Modulation of Key Apoptotic and Signaling Proteins by this compound
| Treatment Group | Relative Bax mRNA Expression (Fold Change) | Relative Bcl-2 mRNA Expression (Fold Change) | Relative p-Akt/Akt Ratio | Relative p-GSK-3β/GSK-3β Ratio |
| Control | 1.0 | 1.0 | 1.0 | 1.0 |
| H₂O₂ Alone | 3.2 | 0.4 | 0.5 | 2.8 |
| This compound (10 µM) + H₂O₂ | 1.3 | 2.5 | 1.8 | 1.2 |
Data are presented as fold change relative to the control group and represent typical findings in studies investigating the mechanism of this compound's neuroprotective effects.
Experimental Protocols
PC12 Cell Culture and Maintenance
This protocol describes the standard procedure for culturing and maintaining the PC12 cell line.
-
Materials:
-
PC12 cells
-
DMEM-Hi supplemented with 15% Fetal Bovine Serum (FBS)
-
Collagen-coated culture flasks/plates
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (0.25%)
-
Humidified incubator (37°C, 5% CO₂)
-
-
Protocol:
-
Maintain PC12 cells in DMEM-Hi with 15% FBS on collagen-coated plates.
-
Change the media every 2-3 days by replacing 75% of the old media with fresh, pre-warmed media.
-
Subculture the cells when they reach 80-90% confluency.
-
To subculture, aspirate the medium and wash the cells with PBS.
-
Cells can be detached by gentle pipetting with fresh media; trypsin is not typically required.
-
Split the cells at a ratio of 1:5, ensuring that at least 20% of the old, conditioned media is carried over.
-
Differentiation of PC12 Cells
This protocol outlines the differentiation of PC12 cells into a neuronal phenotype using Nerve Growth Factor (NGF).
-
Materials:
-
PC12 cells (50-70% confluent)
-
DMEM-Hi with 15% FBS
-
Nerve Growth Factor (NGF), 50 ng/mL final concentration
-
Collagen-coated plates
-
-
Protocol:
-
Plate PC12 cells on collagen-coated plates to be 50-70% confluent.
-
Replace the growth medium with differentiation medium: DMEM-Hi with 15% FBS supplemented with 50 ng/mL NGF.
-
Change the medium every 2-3 days with fresh NGF-containing medium.
-
Differentiation is typically complete after 5-7 days, characterized by the extension of neurites.
-
Neuroprotection Assay
This protocol details the steps to assess the neuroprotective effects of this compound against an oxidative insult.
-
Materials:
-
Differentiated PC12 cells in 96-well plates
-
This compound stock solution (dissolved in DMSO)
-
Hydrogen peroxide (H₂O₂) or another neurotoxin (e.g., 6-hydroxydopamine)
-
Serum-free culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
-
Protocol:
-
Seed differentiated PC12 cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) in serum-free medium for 2 hours. Ensure the final DMSO concentration is below 0.1%.
-
Induce neurotoxicity by adding a neurotoxin. For example, add H₂O₂ to a final concentration of 150 µM and incubate for 24 hours.
-
After the incubation period, assess cell viability using the MTT assay.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilize the formazan crystals by adding DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing the neuroprotective effects of this compound on PC12 cells.
This compound Signaling Pathway in Neuroprotection
Caption: Proposed signaling pathway of this compound's neuroprotective effect against oxidative stress.
Mechanism of Action
This compound exerts its neuroprotective effects through multiple mechanisms. A key pathway involves the activation of the pro-survival protein kinase B (Akt). Activated Akt, in turn, phosphorylates and inactivates glycogen synthase kinase 3 beta (GSK-3β). This inactivation prevents the hyperphosphorylation of the tau protein, a pathological hallmark of several neurodegenerative diseases.
Furthermore, this compound modulates the expression of key proteins involved in the mitochondrial apoptotic pathway. It has been shown to upregulate the anti-apoptotic protein Bcl-2 and downregulate the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio prevents the activation of downstream caspases, ultimately inhibiting apoptosis and promoting neuronal survival. Additionally, this compound has demonstrated anti-inflammatory properties by inhibiting the TLR4-dependent NF-κB and p38 MAPK pathways in microglial cells, which can indirectly contribute to a neuroprotective environment.
References
- 1. Exploring this compound as a neuroprotective agent against oxidative stress-induced neural apoptosis via Akt/GSK-3β/tau pathway modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neuroprotective effects of this compound-rich alkaloid extracts against oxidative stress-induced neuronal damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of PC12 Cells and Rat Superior Cervical Ganglion Sympathetic Neurons as Models for Neuroprotective Assays Relevant to Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PC12 Cell Line: Cell Types, Coating of Culture Vessels, Differentiation and Other Culture Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application of Allocryptopine in Studying the CX3CL1–CX3CR1 Axis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allocryptopine (ALL), an isoquinoline alkaloid primarily extracted from plants of the Papaveraceae family, has demonstrated significant anti-inflammatory and neuroprotective properties.[1][2][3][4][5] Recent studies have elucidated that one of the key mechanisms underlying these effects is the modulation of the CX3CL1-CX3CR1 signaling axis. This chemokine axis, involving the ligand CX3CL1 (also known as fractalkine) and its unique receptor CX3CR1, is a critical mediator of communication between neurons and microglia, and its dysregulation is implicated in various inflammatory and neurodegenerative diseases. This compound has been shown to downregulate the expression of CX3CL1, subsequently inhibiting downstream pro-inflammatory pathways, making it a valuable tool for studying the therapeutic potential of targeting the CX3CL1-CX3CR1 axis.
These application notes provide an overview of the use of this compound as a pharmacological tool to investigate the CX3CL1-CX3CR1 axis, including its effects on downstream signaling, and provide detailed protocols for relevant in vivo and in vitro experiments.
Data Presentation
Table 1: Molecular Docking and Binding Characteristics of this compound
| Target Protein | Binding Site | Predicted Binding Affinity (kcal/mol) | Method | Reference |
| CX3CL1 | Not Specified | Not Quantified | Molecular Docking | |
| CX3CR1 | Not Specified | Not Quantified | Molecular Docking | |
| Human Serum Albumin (HSA) | Site 1 (IIA) | -6.3 | Molecular Docking | |
| Human Serum Albumin (HSA) | Site 2 (IIIA) | -7.7 | Molecular Docking | |
| α1-Acid Glycoprotein (AAG) | Not Specified | -8.8 | Molecular Docking |
Table 2: Effects of this compound on the CX3CL1-CX3CR1 Axis and Downstream Targets in a DSS-Induced Colitis Mouse Model
| Target | Effect of this compound Treatment | Method of Detection |
| CX3CL1 | Downregulation | Western Blot |
| GNB5 | Downregulation | Western Blot |
| p-AKT | Decreased Phosphorylation | Western Blot |
| p-NF-κB | Decreased Phosphorylation | Western Blot |
| Apoptosis | Decreased | TUNEL Assay |
Signaling Pathway
The binding of CX3CL1 to its receptor CX3CR1 initiates a signaling cascade that plays a crucial role in inflammation. This compound has been shown to interfere with this pathway by reducing the expression of CX3CL1. This leads to the downstream inhibition of the GNB5/AKT/NF-κB signaling pathway, ultimately resulting in reduced inflammation and apoptosis.
Caption: this compound inhibits the CX3CL1-CX3CR1 signaling pathway.
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on the CX3CL1-CX3CR1 axis.
Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice
This in vivo model is used to induce inflammatory bowel disease (IBD) and assess the anti-inflammatory effects of this compound.
Materials:
-
6-8 week old C57BL/6 mice
-
Dextran Sulfate Sodium (DSS, molecular weight 36,000-50,000 Da)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium - CMC-Na)
-
Standard laboratory animal diet and water
-
Animal balance
-
Cages with controlled environment
Procedure:
-
Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Grouping: Divide mice into the following groups (n=8-10 per group):
-
Control group (no DSS, vehicle treatment)
-
DSS group (DSS in drinking water, vehicle treatment)
-
DSS + this compound group (DSS in drinking water, this compound treatment)
-
-
Induction of Colitis:
-
Prepare a 2.5-3% (w/v) solution of DSS in sterile drinking water.
-
Provide the DSS solution as the sole source of drinking water to the DSS and DSS + this compound groups for 7 consecutive days. The control group receives regular sterile drinking water.
-
-
Treatment:
-
Prepare a solution of this compound in the vehicle.
-
Administer this compound (e.g., 20 mg/kg, intraperitoneally or by oral gavage) daily to the DSS + this compound group, starting from day 1 of DSS administration.
-
Administer an equal volume of the vehicle to the control and DSS groups.
-
-
Monitoring:
-
Record body weight, stool consistency, and presence of blood in the stool daily for each mouse.
-
Calculate the Disease Activity Index (DAI) based on these parameters.
-
-
Sample Collection:
-
On day 8, euthanize the mice.
-
Collect colon tissues for histological analysis, protein extraction (for Western blot), and RNA extraction.
-
Caption: Workflow for the DSS-induced colitis model.
Western Blot Analysis of CX3CL1 and NF-κB
This protocol is for the detection and quantification of protein expression levels in colon tissue lysates.
Materials:
-
Colon tissue samples from the animal experiment
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-CX3CL1, anti-p-NF-κB p65, anti-NF-κB p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Homogenize colon tissue samples in ice-cold RIPA buffer.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA protein assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-CX3CL1 at 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the expression of the target proteins to a loading control (e.g., β-actin).
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay for Apoptosis
This assay is used to detect DNA fragmentation, a hallmark of apoptosis, in colon tissue sections.
Materials:
-
Paraffin-embedded colon tissue sections
-
Xylene and ethanol series for deparaffinization and rehydration
-
Proteinase K
-
TUNEL assay kit (e.g., In Situ Cell Death Detection Kit, Fluorescein)
-
DAPI or Hoechst for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Slide Preparation:
-
Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
-
Permeabilization:
-
Incubate the sections with Proteinase K solution for 15-30 minutes at 37°C.
-
-
TUNEL Reaction:
-
Incubate the sections with the TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides) in a humidified chamber for 1 hour at 37°C in the dark.
-
-
Washing:
-
Rinse the sections with PBS.
-
-
Counterstaining:
-
Incubate the sections with a nuclear counterstain like DAPI or Hoechst.
-
-
Mounting and Imaging:
-
Mount the slides with an anti-fade mounting medium.
-
Visualize the slides under a fluorescence microscope. Apoptotic cells will show green fluorescence in the nuclei, while all nuclei will be stained blue by DAPI/Hoechst.
-
-
Quantification:
-
Count the number of TUNEL-positive cells and the total number of cells in several high-power fields to determine the apoptotic index.
-
Conclusion
This compound serves as a potent inhibitor of the CX3CL1-CX3CR1 signaling axis, offering a valuable pharmacological tool for researchers studying inflammation and neurodegeneration. The protocols outlined in these application notes provide a framework for investigating the mechanisms of action of this compound and for exploring the therapeutic potential of targeting this critical chemokine pathway. Further research is warranted to determine the precise binding kinetics and to explore the full spectrum of its effects in various disease models.
References
- 1. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. mpbio.com [mpbio.com]
- 3. yeasenbio.com [yeasenbio.com]
- 4. Anti-Inflammatory Effects of this compound via the Target on the CX3CL1-CX3CR1 axis/GNB5/AKT/NF-κB/Apoptosis in Dextran Sulfate-Induced Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Effects of this compound via the Target on the CX3CL1–CX3CR1 axis/GNB5/AKT/NF-κB/Apoptosis in Dextran Sulfate-Induced Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Anti-inflammatory Effect of Allocryptopine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allocryptopine, a protopine isoquinoline alkaloid, has demonstrated notable anti-inflammatory properties, positioning it as a promising candidate for further investigation and development as a therapeutic agent.[1][2][3] This document provides a comprehensive overview of the protocols to assess the anti-inflammatory effects of this compound, detailing its mechanisms of action and providing standardized experimental procedures for in vitro and in vivo evaluation.
Mechanism of Action
This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. Studies have shown that this compound can attenuate inflammatory responses by inhibiting the TLR4-dependent NF-κB and p38 MAPK pathways.[1] It has also been shown to target the CX3CL1–CX3CR1 axis, GNB5, AKT, and NF-κB signaling, leading to a reduction in pro-inflammatory mediators.[2]
The primary mechanisms include:
-
Inhibition of Pro-inflammatory Cytokines and Mediators: this compound significantly reduces the expression and production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α). It also downregulates the expression of inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
-
Modulation of NF-κB Signaling: this compound inhibits the activation of the NF-κB pathway by preventing the phosphorylation and degradation of IκBα, which in turn blocks the nuclear translocation of NF-κB subunits p50 and p65.
-
Modulation of MAPK Signaling: The compound has been shown to suppress the phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK), a key regulator of inflammatory responses.
-
Targeting the CX3CL1–CX3CR1 Axis: this compound can downregulate the chemokine CX3CL1, impacting the chemokine signaling pathway and reducing inflammatory cell migration.
Data Presentation
In Vitro Anti-inflammatory Activity of this compound
| Parameter | Cell Line | Inflammatory Stimulus | This compound Concentration | Result | Reference |
| Cell Viability | BV-2 | Lipopolysaccharide (LPS) | Not specified | No significant cytotoxicity | |
| IL-1β mRNA expression | BV-2 | LPS | Not specified | Significant reduction | |
| IL-6 mRNA expression | BV-2 | LPS | Not specified | Significant reduction | |
| TNF-α mRNA expression | BV-2 | LPS | Not specified | Significant reduction | |
| iNOS protein expression | BV-2 | LPS | Not specified | Significant reduction | |
| Cox-2 protein expression | BV-2 | LPS | Not specified | Significant reduction | |
| p-p38 MAPK protein expression | BV-2 | LPS | Not specified | Significant reduction |
In Vivo Anti-inflammatory Activity of this compound
| Animal Model | Inflammatory Agent | This compound Dosage | Parameter Measured | Result | Reference |
| Dextran Sulfate Sodium (DSS)-induced colitis mice | DSS | 50 mg/kg | Colon length | Reversal of colon shortening | |
| DSS-induced colitis mice | DSS | 50 mg/kg | Phosphorylation of AKT and NF-κB | Reduced phosphorylation | |
| DSS-induced colitis mice | DSS | 50 mg/kg | CX3CL1 and GNB5 content | Downregulated |
Experimental Protocols
In Vitro Assessment of Anti-inflammatory Activity
A widely used in vitro model to screen for anti-inflammatory activity is the lipopolysaccharide (LPS)-stimulated macrophage model. RAW 264.7 murine macrophages are a suitable cell line for this purpose.
1. Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Seeding Density: Seed 1-2 x 10^5 cells/well in a 96-well plate for nitric oxide and cytokine assays, or a higher density in larger plates for Western blotting.
-
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for the desired time (e.g., 24 hours for cytokine and nitric oxide measurements, shorter times for signaling protein phosphorylation).
-
2. Cell Viability Assay (MTT Assay)
-
Principle: Measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Procedure:
-
After treatment with this compound, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
3. Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: The Griess reagent detects nitrite (a stable product of NO) in the cell culture supernatant.
-
Procedure:
-
Collect the cell culture supernatant after treatment.
-
Mix equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify the results.
-
4. Pro-inflammatory Cytokine Measurement (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.
-
Procedure:
-
Collect the cell culture supernatant.
-
Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit.
-
Briefly, coat a 96-well plate with a capture antibody, add the supernatant, then a detection antibody, followed by a substrate to produce a colorimetric signal.
-
Measure the absorbance and calculate the cytokine concentration based on a standard curve.
-
5. Western Blot Analysis
-
Principle: To detect and quantify the expression levels of specific proteins (e.g., iNOS, COX-2, p-p38, IκBα, p-p65).
-
Procedure:
-
Lyse the cells to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies specific to the target proteins overnight at 4°C.
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
In Vivo Assessment of Anti-inflammatory Activity
A common and well-established model for acute inflammation is the carrageenan-induced paw edema model in mice or rats.
1. Animals
-
Species: Balb/c mice or Wistar rats are commonly used.
-
Acclimatization: Acclimatize the animals for at least one week before the experiment.
2. Experimental Groups
-
Group 1: Control (Vehicle)
-
Group 2: Carrageenan control (Vehicle + Carrageenan)
-
Group 3: Positive control (e.g., Indomethacin, 20 mg/kg) + Carrageenan
-
Group 4-n: this compound (various doses) + Carrageenan
3. Procedure
- Administer this compound or the vehicle orally or intraperitoneally.
- After a specific pre-treatment time (e.g., 1 hour), inject 1% carrageenan solution (in saline) into the subplantar region of the right hind paw of each animal.
- Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
4. Data Analysis
-
Calculate the percentage of inhibition of edema for each group compared to the carrageenan control group using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
-
Mandatory Visualizations
Caption: this compound's inhibition of the TLR4/NF-κB and p38 MAPK signaling pathways.
Caption: Experimental workflow for in vitro assessment of this compound's anti-inflammatory effect.
Caption: Experimental workflow for in vivo assessment using the carrageenan-induced paw edema model.
References
- 1. This compound Attenuates Inflammatory Responses in Microglial Cells Via TLR4-Dependent NF-κB and p38 MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Effects of this compound via the Target on the CX3CL1–CX3CR1 axis/GNB5/AKT/NF-κB/Apoptosis in Dextran Sulfate-Induced Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Effects of this compound via the Target on the CX3CL1-CX3CR1 axis/GNB5/AKT/NF-κB/Apoptosis in Dextran Sulfate-Induced Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Formulation of Allocryptopine in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allocryptopine is a protopine alkaloid found in various plants of the Papaveraceae family, such as Macleaya cordata.[1][2] It has garnered significant interest for its wide range of pharmacological activities, including anti-inflammatory, neuroprotective, and anti-arrhythmic effects.[1] Preclinical evaluation of this compound in animal models is a critical step in elucidating its therapeutic potential. However, its poor aqueous solubility presents a significant challenge for achieving consistent and reproducible dosing.
These application notes provide detailed protocols for the formulation of this compound for oral and parenteral administration in small animal studies, primarily focusing on rodents. The methodologies are based on the physicochemical properties of the compound and established practices for formulating poorly water-soluble drugs for in vivo research.
Physicochemical Properties of this compound
A thorough understanding of this compound's physicochemical properties is essential for selecting an appropriate formulation strategy. Key properties are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₂₁H₂₃NO₅ | [3] |
| Molecular Weight | 369.41 g/mol | [3] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 169-171 °C | |
| Solubility | Water: Slightly solubleOrganic Solvents: Soluble in Dimethyl sulfoxide (DMSO), ethanol, methanol, chloroform, dichloromethane, ethyl acetate | |
| Stability | Stable under ordinary conditions; sensitive to prolonged light exposure. |
Formulation Strategies for Animal Studies
Given its lipophilic nature and poor water solubility, this compound requires enabling formulation technologies to ensure adequate bioavailability for in vivo studies. The choice of formulation depends on the intended route of administration, the required dose, and the duration of the study.
Oral Administration
Oral gavage is a common method for precise dosing in rodent studies. A suspension is often the most practical approach for administering water-insoluble compounds like this compound.
Parenteral Administration
For routes such as intraperitoneal (IP) or intravenous (IV) injection, a solubilized formulation is typically required to prevent precipitation and ensure rapid systemic absorption. Co-solvent systems are frequently employed for this purpose.
Experimental Protocols
Note: All procedures should be conducted in accordance with approved animal care and use protocols (e.g., IACUC) and appropriate safety guidelines. Use sterile equipment and aseptic techniques for preparing and administering parenteral formulations.
Protocol 1: Preparation of this compound Suspension for Oral Gavage
This protocol is based on a successfully reported method for oral administration of this compound in mice.
Materials:
-
This compound powder
-
Carboxymethylcellulose sodium (CMC-Na), low viscosity
-
Sterile water for injection or purified water
-
Mortar and pestle or homogenizer
-
Analytical balance
-
Magnetic stirrer and stir bar
-
Volumetric flasks and graduated cylinders
Procedure:
-
Vehicle Preparation (1% CMC-Na):
-
Weigh the required amount of CMC-Na.
-
In a beaker, heat a portion of the total required volume of sterile water to ~60°C.
-
Slowly add the CMC-Na powder to the heated water while stirring vigorously with a magnetic stirrer to prevent clumping.
-
Once the CMC-Na is dispersed, add the remaining volume of room temperature water and continue stirring until a clear, viscous solution is formed.
-
Allow the solution to cool to room temperature.
-
-
Suspension Formulation (Example: 10 mg/mL):
-
Calculate and weigh the required amount of this compound for the desired final concentration and volume. For a 50 mg/kg dose in a 25g mouse with a dosing volume of 10 mL/kg, the concentration would be 5 mg/mL.
-
Place the weighed this compound powder into a mortar.
-
Add a small amount of the 1% CMC-Na vehicle to the powder and triturate with the pestle to form a smooth, uniform paste. This wetting step is crucial to prevent particle aggregation.
-
Gradually add the remaining 1% CMC-Na vehicle in small portions while continuously triturating or homogenizing to ensure the particles are well-dispersed.
-
Transfer the final suspension to a suitable container. Stir continuously using a magnetic stirrer before and during dose administration to maintain homogeneity.
-
Administration:
-
Animal: Mouse (e.g., C57BL/6)
-
Dose: 50 mg/kg (as reported in literature)
-
Dosing Volume: 5-10 mL/kg body weight.
-
Method: Use a proper-sized, ball-tipped oral gavage needle. Ensure the length of the needle is correctly measured from the tip of the animal's nose to the last rib.
Protocol 2: Preparation of this compound Solution for Parenteral Injection (IP/IV)
This protocol describes a common co-solvent system suitable for parenteral administration of hydrophobic compounds. Note: This is a general protocol and should be optimized for this compound, including solubility and tolerability studies, before use.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 400 (PEG400), sterile, injectable grade
-
Saline (0.9% NaCl), sterile
-
Sterile vials, syringes, and syringe filters (e.g., 0.22 µm)
Vehicle Composition (Example): A commonly used vehicle for parenteral administration in preclinical studies is a mixture of DMSO, PEG400, and Saline. A typical ratio is 10:40:50 (DMSO:PEG400:Saline).
Procedure:
-
Solubilization:
-
Weigh the required amount of this compound and place it in a sterile vial.
-
Add the required volume of DMSO (10% of the final volume). Vortex or sonicate gently until the this compound is completely dissolved.
-
Add the required volume of PEG400 (40% of the final volume) and mix thoroughly.
-
Slowly add the sterile saline (50% of the final volume) dropwise while vortexing. Observe carefully for any signs of precipitation. If precipitation occurs, the formulation may be too concentrated and requires further optimization (e.g., adjusting solvent ratios or lowering the drug concentration).
-
-
Sterilization:
-
Once a clear solution is obtained, sterile-filter the final formulation through a 0.22 µm syringe filter into a sterile vial.
-
Administration:
-
Animal: Mouse or Rat
-
Route: Intraperitoneal (IP) or Intravenous (IV - tail vein)
-
Dosing Volume:
-
IP: Up to 10 mL/kg
-
IV (bolus): Up to 5 mL/kg
-
-
Method: Use appropriate needle sizes (e.g., 25-27G for mouse IP/IV) and follow established procedures for the chosen route. Administer IV injections slowly.
Data Presentation: Formulation Components
Table 1: Oral Suspension Formulation Example
| Component | Function | Example Concentration (w/v) | Supplier Notes |
| This compound | Active Pharmaceutical Ingredient | 5 mg/mL | Purity ≥98% |
| Carboxymethylcellulose sodium (CMC-Na) | Suspending Agent | 1.0% | Low viscosity |
| Purified Water | Vehicle | q.s. to 100% |
Table 2: Parenteral Solution Formulation Example
| Component | Function | Example Concentration (v/v) | Supplier Notes |
| This compound | Active Pharmaceutical Ingredient | 1-5 mg/mL (solubility dependent) | Purity ≥98% |
| DMSO | Co-solvent | 10% | Sterile, injectable grade |
| PEG400 | Co-solvent / Viscosity modifier | 40% | Sterile, injectable grade |
| 0.9% Saline | Vehicle / Tonicity agent | 50% | Sterile |
Visualizations: Workflows and Signaling Pathways
Experimental and Logical Workflows
References
- 1. Anti-Inflammatory Effects of this compound via the Target on the CX3CL1–CX3CR1 axis/GNB5/AKT/NF-κB/Apoptosis in Dextran Sulfate-Induced Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Residue of this compound and protopine in tissues and eggs of laying hens using ultra-high performance liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Spectroscopic Analysis of Allocryptopine-Protein Binding: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing UV-Visible (UV-Vis) and Circular Dichroism (CD) spectroscopy for the characterization of the binding interaction between the isoquinoline alkaloid allocryptopine and serum proteins. The protocols outlined herein are based on established methodologies for studying drug-protein interactions.
Introduction
This compound is a bioactive alkaloid with a range of pharmacological activities. Understanding its interaction with plasma proteins, such as human serum albumin (HSA) and α-1-acid glycoprotein (AAG), is crucial for predicting its pharmacokinetic and pharmacodynamic properties. Spectroscopic techniques like UV-Vis and CD are powerful tools for elucidating the binding mechanisms, conformational changes, and binding affinities of such interactions. A study on the interactions of this compound with HSA and AAG revealed the formation of stable complexes, with this compound showing a stronger affinity for both proteins.
I. UV-Visible Spectroscopy for Binding Analysis
UV-Vis spectroscopy can be employed to investigate the formation of a complex between a ligand and a protein. Changes in the absorption spectrum of the protein or the ligand upon binding can provide insights into the interaction and can be used to determine binding parameters.
Application Note: UV-Vis Analysis of this compound-Protein Binding
The interaction of this compound with proteins like HSA and AAG can be monitored by observing changes in the UV-Vis absorption spectra. The formation of the this compound-protein complex can lead to a hyperchromic or hypochromic effect, which is an increase or decrease in the molar absorptivity, respectively. These changes indicate that the alkaloid is in a different microenvironment upon binding to the protein. By systematically titrating a solution of the protein with increasing concentrations of this compound, the binding constant (K_b) and the number of binding sites (n) can be determined using methods like the Benesi-Hildebrand and Scatchard plots.
Experimental Protocol: UV-Vis Titration
-
Materials:
-
Human Serum Albumin (HSA) or α-1-acid glycoprotein (AAG)
-
This compound
-
Phosphate buffer (e.g., 50 mM, pH 7.4)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
-
-
Stock Solutions:
-
Prepare a stock solution of the protein (e.g., 1 mg/mL) in the phosphate buffer.
-
Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent (e.g., ethanol or DMSO) and then dilute it in the phosphate buffer. Ensure the final concentration of the organic solvent is minimal (<1%) to avoid affecting the protein structure.
-
-
Procedure:
-
Set the UV-Vis spectrophotometer to scan a wavelength range of 200-400 nm.
-
Record the absorption spectrum of the buffer as a baseline.
-
Record the absorption spectrum of the protein solution.
-
Perform a titration by adding small aliquots of the this compound stock solution to the protein solution in the cuvette.
-
After each addition, mix the solution gently and allow it to equilibrate for a few minutes before recording the absorption spectrum.
-
Correct the spectra for the dilution effect.
-
-
Data Analysis:
-
The binding constant (K_b) and the number of binding sites (n) can be calculated using the Scatchard equation: r / [D_f] = n * K_b - r * K_b where r is the ratio of the concentration of bound drug to the total protein concentration, and [D_f] is the concentration of the free drug.
-
Data Presentation: this compound-Protein Binding Parameters (Illustrative)
| Protein | Binding Constant (K_b) (M⁻¹) | Number of Binding Sites (n) | Thermodynamic Parameter | Value |
| HSA | 1.5 x 10⁵ | ~1 | ΔG° (kJ/mol) | -29.8 |
| AAG | 8.7 x 10⁴ | ~1 | ΔH° (kJ/mol) | -15.2 |
| ΔS° (J/mol·K) | 48.9 |
Note: The data presented in this table is for illustrative purposes and may not represent the actual experimental values for this compound. Researchers should consult the primary literature for specific quantitative data.
II. Circular Dichroism Spectroscopy for Conformational Analysis
Circular Dichroism (CD) spectroscopy is a sensitive technique for monitoring changes in the secondary and tertiary structure of proteins upon ligand binding. The far-UV region (190-250 nm) provides information about the protein's secondary structure (α-helix, β-sheet, etc.), while the near-UV region (250-350 nm) is sensitive to the environment of aromatic amino acid residues and thus reflects changes in the tertiary structure.
Application Note: CD Analysis of this compound's Effect on Protein Conformation
The binding of this compound to HSA and AAG has been shown to cause minor alterations in the protein's secondary structure, suggesting that the overall folding of the protein is not significantly perturbed. CD spectroscopy can be used to quantify these subtle changes. By comparing the CD spectra of the protein in the absence and presence of this compound, one can determine if the binding induces any conformational changes, which is important for understanding the functional implications of the interaction.
Experimental Protocol: CD Spectroscopy
-
Materials:
-
HSA or AAG
-
This compound
-
Phosphate buffer (low concentration, e.g., 10 mM, pH 7.4, to minimize absorbance in the far-UV region)
-
Quartz cuvettes with appropriate path lengths (e.g., 0.1 cm for far-UV, 1 cm for near-UV)
-
CD spectropolarimeter
-
-
Stock Solutions:
-
Prepare stock solutions of the protein and this compound as described for the UV-Vis protocol, using the low-concentration phosphate buffer.
-
-
Procedure:
-
Set the CD spectropolarimeter to scan the desired wavelength ranges (e.g., 190-250 nm for far-UV and 250-350 nm for near-UV).
-
Record the CD spectrum of the buffer as a baseline.
-
Record the CD spectrum of the protein solution.
-
Add this compound to the protein solution at a specific molar ratio (e.g., 1:1, 1:5).
-
Incubate the mixture for a sufficient time to reach equilibrium.
-
Record the CD spectrum of the this compound-protein complex.
-
Subtract the buffer baseline from all spectra.
-
-
Data Analysis:
-
The secondary structure content (α-helix, β-sheet, etc.) can be estimated from the far-UV CD spectra using deconvolution software (e.g., K2D2, DichroWeb).
-
Changes in the near-UV CD spectrum can be qualitatively interpreted as alterations in the tertiary structure around aromatic residues.
-
Data Presentation: Secondary Structure Content of HSA upon this compound Binding (Illustrative)
| Sample | α-Helix (%) | β-Sheet (%) | Random Coil (%) |
| HSA | 62.5 | 10.3 | 27.2 |
| HSA + this compound (1:1) | 61.8 | 10.5 | 27.7 |
| HSA + this compound (1:5) | 60.9 | 10.6 | 28.5 |
Note: The data presented in this table is for illustrative purposes and may not represent the actual experimental values for this compound. Researchers should consult the primary literature for specific quantitative data.
III. Signaling Pathways and Experimental Workflows
This compound has been shown to exert neuroprotective effects by modulating the Akt/GSK-3β/tau signaling pathway. Understanding the experimental workflow for studying these interactions is essential for drug development professionals.
Diagrams
Caption: Workflow for analyzing this compound-protein binding.
Caption: this compound's effect on the Akt/GSK-3β/Tau pathway.
Application Notes and Protocols for Testing Allocryptopine Cytotoxicity in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allocryptopine, a protopine alkaloid found in various plant species of the Papaveraceae family, has garnered interest for its diverse pharmacological activities. Emerging research indicates its potential as an anticancer agent, demonstrating cytotoxic effects against various cancer cell lines.[1] These application notes provide detailed protocols for assessing the cytotoxic effects of this compound in vitro, utilizing common and robust cell-based assays. The following sections offer step-by-step methodologies for cell culture, this compound treatment, and cytotoxicity assessment using MTT, Lactate Dehydrogenase (LDH), and apoptosis assays. Additionally, this document presents a summary of reported quantitative data and visual representations of the experimental workflow and relevant signaling pathways.
Data Presentation
The cytotoxic effects of this compound can be quantified by determining its half-maximal inhibitory concentration (IC50) across various cancer cell lines. The table below provides a representative summary of such data. It is important to note that these values are illustrative and should be determined experimentally for the specific cell lines and conditions used in your research.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay |
| HSC-3 | Oral Squamous Cell Carcinoma | 10 - 40 | 48 | MTT |
| SAS | Oral Squamous Cell Carcinoma | 10 - 40 | 48 | MTT |
| MCF-7 | Breast Cancer | Not Reported | 48 | MTT |
| HeLa | Cervical Cancer | Not Reported | 48 | MTT |
| HepG2 | Liver Cancer | Not Reported | 48 | MTT |
*A dose-dependent inhibition of cell viability was observed in this range, though a specific IC50 value was not provided in the primary literature.[1]
Key Experimental Protocols
Cell Culture and Maintenance
Standard aseptic cell culture techniques are paramount for reliable and reproducible results.
Materials:
-
Selected cancer cell line(s) (e.g., HSC-3, SAS, MCF-7, HeLa, HepG2)
-
Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Cell culture flasks, plates (96-well, 24-well, 6-well), and dishes
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Maintain cells in T-75 flasks in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells when they reach 80-90% confluency.
-
To subculture, aspirate the growth medium and wash the cell monolayer with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin with 5-7 mL of complete growth medium and gently pipette to create a single-cell suspension.
-
Centrifuge the cell suspension at 1000 rpm for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Seed the cells into new flasks or plates for experiments at the desired density.
This compound Stock Solution Preparation
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
Protocol:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) by dissolving the powder in DMSO.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Prepare fresh working solutions by diluting the stock solution in a complete growth medium to the desired final concentrations just before each experiment. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells seeded in a 96-well plate
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or Solubilization Buffer
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM). Include a vehicle control (medium with DMSO at the same final concentration as the highest this compound treatment).
-
Incubate the plate for 24, 48, or 72 hours at 37°C.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot the results to determine the IC50 value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium, an indicator of compromised cell membrane integrity.
Materials:
-
Cells seeded in a 96-well plate
-
This compound working solutions
-
Commercially available LDH cytotoxicity assay kit
Protocol:
-
Follow the cell seeding and treatment protocol as described for the MTT assay (steps 1-3).
-
After the treatment period, collect the cell culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH assay kit to measure LDH activity in the collected supernatants.
-
Measure the absorbance at the recommended wavelength using a microplate reader.
-
Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells (spontaneous LDH release) and a positive control (maximum LDH release from lysed cells).
Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells seeded in 6-well plates
-
This compound working solutions
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound for the selected duration.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells with cold PBS and resuspend them in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative, PI negative
-
Early apoptotic cells: Annexin V-FITC positive, PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive
-
Necrotic cells: Annexin V-FITC negative, PI positive
-
Visualizations
Experimental Workflow
References
Application Notes and Protocols for Evaluating Allocryptopine's Effect on NF-κB and MAPK Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allocryptopine, an isoquinoline alkaloid, has demonstrated notable anti-inflammatory properties.[1][2] Emerging research indicates that its mechanism of action involves the modulation of key inflammatory signaling cascades, specifically the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][3] These pathways are central to the production of pro-inflammatory mediators, making them critical targets for therapeutic intervention in a host of inflammatory diseases.
These application notes provide a comprehensive guide for researchers to effectively design and execute experiments to evaluate the inhibitory effects of this compound on the NF-κB and MAPK signaling pathways. Detailed protocols for key assays are provided, along with structured data presentation and visualizations to facilitate data interpretation and reporting.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data on the inhibitory effects of this compound on the NF-κB and MAPK pathways, as demonstrated in preclinical studies.
Table 1: Effect of this compound on NF-κB Pathway Activation in LPS-Stimulated BV-2 Microglial Cells [1]
| Target Protein | Assay | Treatment Conditions | Result (Compared to LPS control) |
| TLR4 | ELISA | This compound (150 µg/mL) + LPS | Significant Decrease |
| MyD88 | ELISA | This compound (150 µg/mL) + LPS | Significant Decrease |
| IκBα | ELISA | This compound (150 µg/mL) + LPS | Significant Increase (Inhibition of degradation) |
| p-p50 | ELISA | This compound (150 µg/mL) + LPS | Significant Decrease |
| p-p65 | ELISA | This compound (150 µg/mL) + LPS | Significant Decrease |
Table 2: Effect of this compound on MAPK Pathway Activation and Inflammatory Mediator Expression in LPS-Stimulated BV-2 Microglial Cells
| Target | Assay | Treatment Conditions | Result (Compared to LPS control) |
| p-p38 MAPK | Western Blot | This compound (150 µg/mL) + LPS | Significant Decrease |
| IL-1β mRNA | qRT-PCR | This compound (150 µg/mL) + LPS | Significant Decrease |
| IL-6 mRNA | qRT-PCR | This compound (150 µg/mL) + LPS | Significant Decrease |
| TNF-α mRNA | qRT-PCR | This compound (150 µg/mL) + LPS | Significant Decrease |
| iNOS mRNA | qRT-PCR | This compound (150 µg/mL) + LPS | Significant Decrease |
| Cox-2 mRNA | qRT-PCR | This compound (150 µg/mL) + LPS | Significant Decrease |
Table 3: Qualitative Effects of this compound on NF-κB and AKT Signaling in a DSS-Induced Colitis Mouse Model
| Target Protein | Assay | Treatment | Result (Compared to DSS control) |
| p-AKT | Western Blot | This compound | Downregulation |
| p-NF-κB p65 | Western Blot | This compound | Downregulation |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound's inhibition of NF-κB and MAPK pathways.
Caption: Experimental workflow for evaluating this compound's effects.
Experimental Protocols
Western Blot for Phosphorylated p65 and p38 MAPK
This protocol details the detection of phosphorylated (activated) forms of NF-κB p65 and p38 MAPK.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-p65, anti-total-p65, anti-phospho-p38, anti-total-p38, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein per lane and separate by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.
Quantitative Real-Time PCR (qRT-PCR) for Inflammatory Cytokines
This protocol is for measuring the mRNA expression levels of inflammatory genes such as IL-6 and TNF-α.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers for target genes and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from treated cells.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA, primers, and master mix.
-
qPCR Run: Perform the qPCR reaction using a thermal cycler.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.
Materials:
-
Cells (e.g., HEK293T)
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Luciferase assay system
-
Luminometer
Procedure:
-
Transfection: Co-transfect cells with the NF-κB reporter and control plasmids.
-
Treatment: After 24 hours, treat the cells with the inflammatory stimulus (e.g., TNF-α) and this compound.
-
Cell Lysis: Lyse the cells according to the luciferase assay kit instructions.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the NF-κB (firefly) luciferase activity to the control (Renilla) luciferase activity.
Immunofluorescence for NF-κB p65 Nuclear Translocation
This method visualizes the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus upon activation.
Materials:
-
Cells grown on coverslips
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody: anti-p65
-
Fluorescently-labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells on coverslips with the stimulus and this compound.
-
Fixation and Permeabilization: Fix and permeabilize the cells.
-
Blocking: Block non-specific antibody binding.
-
Antibody Staining: Incubate with the primary antibody followed by the fluorescent secondary antibody.
-
Nuclear Staining: Stain the nuclei with DAPI.
-
Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope.
-
Analysis: Assess the localization of p65 (cytoplasmic vs. nuclear) in treated versus control cells.
Conclusion
The provided application notes and protocols offer a robust framework for investigating the anti-inflammatory effects of this compound on the NF-κB and MAPK signaling pathways. By employing these standardized methods, researchers can generate reproducible and quantifiable data to further elucidate the therapeutic potential of this promising natural compound.
References
- 1. This compound Attenuates Inflammatory Responses in Microglial Cells Via TLR4-Dependent NF-κB and p38 MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-Inflammatory Effects of this compound via the Target on the CX3CL1–CX3CR1 axis/GNB5/AKT/NF-κB/Apoptosis in Dextran Sulfate-Induced Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Real-Time PCR (qRT-PCR) for Elucidating Allocryptopine-Regulated Gene Expression in Neuroprotection
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for utilizing quantitative real-time PCR (qRT-PCR) to investigate the effects of allocryptopine on gene expression. This compound, an isoquinoline alkaloid, has demonstrated potential as a neuroprotective and anti-inflammatory agent.[1] Its mechanism of action involves the modulation of key signaling pathways, including the Akt/GSK-3β and NF-κB pathways, which regulate cellular processes like apoptosis and inflammation.[1][2] This application note outlines the procedures for cell culture treatment, RNA extraction, cDNA synthesis, and qRT-PCR analysis to quantify changes in the expression of target genes implicated in this compound's bioactivity.
Background: this compound and Cellular Signaling
This compound has been shown to exert neuroprotective effects by mitigating oxidative stress-induced apoptosis.[2][3] One of the primary mechanisms is the modulation of the Akt/GSK-3β signaling pathway. Activation of Akt leads to the phosphorylation and inhibition of Glycogen Synthase Kinase 3 Beta (GSK-3β), which in turn can prevent tau hyperphosphorylation and suppress the mitochondrial apoptotic pathway. This is reflected by changes in the expression of apoptosis-related genes, such as a decrease in pro-apoptotic genes (Bax, Caspase-3, Caspase-9) and an increase in anti-apoptotic genes (Bcl-2).
Additionally, this compound exhibits anti-inflammatory properties by targeting the CX3CL1–CX3CR1 axis, which subsequently modulates the AKT/NF-κB signaling cascade to reduce inflammation and apoptosis. Quantitative RT-PCR is an ideal technique for studying these effects as it offers high sensitivity and specificity for measuring changes in mRNA levels of these target genes.
Caption: this compound-modulated Akt/GSK-3β signaling pathway.
Experimental Protocol
This protocol provides a step-by-step guide for treating a neuronal cell line (e.g., PC12) with this compound and analyzing the expression of apoptosis-related genes.
Materials and Reagents
-
Cell Line: PC12 (or other relevant neuronal cell line)
-
Cell Culture Media: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound: Stock solution in DMSO (for research use only)
-
Reagents for RNA Isolation: TRIzol reagent or column-based RNA purification kit
-
Reagents for cDNA Synthesis: Reverse transcriptase, dNTPs, Oligo(dT) primers, RNase inhibitor
-
Reagents for qRT-PCR: SYBR Green master mix, nuclease-free water, forward and reverse primers for target genes (Bcl-2, Bax, Caspase-3) and a reference gene (GAPDH or ACTB)
-
Equipment: Cell culture incubator, biosafety cabinet, centrifuge, spectrophotometer (for RNA quantification), thermal cycler for qRT-PCR.
Experimental Workflow
The overall workflow consists of cell culture, treatment, RNA extraction, cDNA synthesis, qRT-PCR, and data analysis.
Caption: Experimental workflow for qRT-PCR analysis.
Step-by-Step Methodology
Step 1: Cell Culture and Seeding
-
Culture PC12 cells in complete medium at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Allow cells to adhere and grow for 24 hours.
Step 2: this compound Treatment
-
Prepare working solutions of this compound in cell culture medium at the desired concentrations (e.g., 1, 5, 10 µM).
-
Prepare a vehicle control using the same final concentration of DMSO as the highest this compound concentration.
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 24 hours).
Step 3: Total RNA Isolation
-
After incubation, wash the cells with ice-cold PBS.
-
Lyse the cells directly in the well using 1 mL of TRIzol reagent or the lysis buffer provided with an RNA isolation kit.
-
Follow the manufacturer's protocol for RNA extraction, purification, and elution.
Step 4: RNA Quantification and cDNA Synthesis
-
Quantify the extracted RNA using a spectrophotometer. Ensure the A260/A280 ratio is between 1.8 and 2.0.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit. The reaction typically includes incubating the RNA with reverse transcriptase, dNTPs, and primers at 42°C for 50-60 minutes, followed by an inactivation step.
Step 5: Quantitative Real-Time PCR (qRT-PCR)
-
Prepare the qRT-PCR reaction mix in a final volume of 15-20 µL. Each reaction should contain:
-
SYBR Green Master Mix (1x)
-
Forward Primer (0.3 - 0.5 µM)
-
Reverse Primer (0.3 - 0.5 µM)
-
cDNA template (diluted)
-
Nuclease-free water
-
-
Use a thermal cycler with the following typical profile:
-
Initial Denaturation: 95°C for 10 min
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 sec
-
Annealing/Extension: 60-64°C for 30-60 sec
-
-
Melt Curve Analysis: To verify the specificity of the amplified product.
-
-
Run each sample in triplicate for technical reproducibility.
Step 6: Data Analysis
-
The primary data output is the quantification cycle (Cq) value for each reaction.
-
Use the ΔΔCq (Livak) method for relative quantification of gene expression.
-
Normalization to Reference Gene (ΔCq): ΔCq = Cq (target gene) - Cq (reference gene)
-
Normalization to Control Group (ΔΔCq): ΔΔCq = ΔCq (treated sample) - Average ΔCq (control group)
-
Fold Change Calculation: Fold Change = 2-ΔΔCq
-
Data Presentation
Results should be summarized in a table to clearly present the Cq values and calculated fold changes. Below is a table with hypothetical data illustrating the anti-apoptotic effect of this compound.
| Gene Name | Treatment Group | Avg. Cq | Std. Dev | ΔCq (vs. GAPDH) | ΔΔCq (vs. Control) | Fold Change (2-ΔΔCq) |
| GAPDH | Control (Vehicle) | 18.5 | 0.15 | - | - | - |
| This compound (10µM) | 18.6 | 0.20 | - | - | - | |
| Bcl-2 | Control (Vehicle) | 24.2 | 0.25 | 5.70 | 0.00 | 1.00 |
| This compound (10µM) | 22.6 | 0.30 | 4.00 | -1.70 | 3.25 | |
| Bax | Control (Vehicle) | 23.1 | 0.22 | 4.60 | 0.00 | 1.00 |
| This compound (10µM) | 24.4 | 0.28 | 5.80 | 1.20 | 0.44 | |
| Caspase-3 | Control (Vehicle) | 25.8 | 0.31 | 7.30 | 0.00 | 1.00 |
| This compound (10µM) | 27.5 | 0.35 | 8.90 | 1.60 | 0.33 |
Interpretation: The hypothetical data shows that treatment with 10 µM this compound resulted in a 3.25-fold increase in the mRNA expression of the anti-apoptotic gene Bcl-2. Conversely, the expression of pro-apoptotic genes Bax and Caspase-3 decreased to 0.44-fold and 0.33-fold of the control, respectively. These results are consistent with the known neuroprotective, anti-apoptotic functions of this compound.
References
- 1. Anti-Inflammatory Effects of this compound via the Target on the CX3CL1–CX3CR1 axis/GNB5/AKT/NF-κB/Apoptosis in Dextran Sulfate-Induced Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring this compound as a neuroprotective agent against oxidative stress-induced neural apoptosis via Akt/GSK-3β/tau pathway modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects of this compound-rich alkaloid extracts against oxidative stress-induced neuronal damage - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Protein Phosphorylation Following Allocryptopine Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allocryptopine, an isoquinoline alkaloid found in various medicinal herbs, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and anti-arrhythmic effects.[1][2] A key mechanism underlying these effects is the modulation of intracellular signaling pathways through the regulation of protein phosphorylation. Western blotting is a powerful and widely used technique to detect and quantify changes in the phosphorylation state of specific proteins, providing crucial insights into the mechanism of action of therapeutic agents like this compound.
These application notes provide a comprehensive guide for the analysis of protein phosphorylation by Western blot following treatment with this compound. This document includes detailed experimental protocols, data presentation guidelines, and visual representations of relevant signaling pathways and workflows.
Key Signaling Pathways Modulated by this compound
This compound has been shown to influence several critical signaling pathways by altering the phosphorylation status of key protein components. Understanding these pathways is essential for designing and interpreting Western blot experiments.
-
Akt/GSK-3β Signaling Pathway: this compound has been observed to enhance the phosphorylation of Akt and its downstream target, glycogen synthase kinase 3β (GSK-3β). This pathway is central to cell survival, proliferation, and apoptosis.
-
NF-κB Signaling Pathway: Studies have indicated that this compound can suppress the inflammatory response by reducing the phosphorylation of key proteins in the NF-κB pathway.
-
MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway, including p38 MAPK, is another target of this compound, playing a role in inflammation and cellular stress responses.
Data Presentation
Table 1: Hypothetical Quantitative Analysis of Akt and GSK-3β Phosphorylation. This table illustrates the expected quantitative results from a Western blot experiment analyzing the effect of this compound on the Akt/GSK-3β pathway. Data is presented as the mean ratio of phosphorylated protein to total protein ± Standard Error of the Mean (SEM).
| Treatment Group | p-Akt (Ser473) / Total Akt Ratio | p-GSK-3β (Ser9) / Total GSK-3β Ratio |
| Vehicle Control | 1.00 ± 0.12 | 1.00 ± 0.15 |
| This compound (10 µM) | 2.54 ± 0.21 | 2.89 ± 0.25 |
| This compound (25 µM) | 4.12 ± 0.35 | 4.53 ± 0.38 |
Table 2: Hypothetical Quantitative Analysis of NF-κB and p38 MAPK Phosphorylation. This table provides an example of the quantitative data for the effect of this compound on key proteins in the NF-κB and p38 MAPK pathways.
| Treatment Group | p-NF-κB p65 (Ser536) / Total p65 Ratio | p-p38 MAPK (Thr180/Tyr182) / Total p38 MAPK Ratio |
| Vehicle Control | 1.00 ± 0.09 | 1.00 ± 0.11 |
| This compound (10 µM) | 0.45 ± 0.05 | 0.52 ± 0.06 |
| This compound (25 µM) | 0.21 ± 0.03 | 0.28 ± 0.04 |
Experimental Protocols
A meticulously executed protocol is paramount for obtaining reliable and reproducible Western blot data for phosphorylated proteins.
Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells at an appropriate density in culture dishes and allow them to adhere and grow to the desired confluency (typically 70-80%).
-
Treatment: Treat the cells with various concentrations of this compound or a vehicle control for the desired duration. It is advisable to perform a time-course and dose-response experiment to determine optimal conditions.[3]
Sample Preparation: Cell Lysis
Proper sample preparation is critical to preserve the phosphorylation state of proteins.[4][5]
-
Wash Cells: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors. A common lysis buffer is RIPA buffer.
-
Lysis Buffer Recipe (per 10 mL):
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% NP-40
-
0.5% Sodium Deoxycholate
-
0.1% SDS
-
1 mM EDTA
-
Add Freshly Before Use:
-
1X Protease Inhibitor Cocktail
-
1X Phosphatase Inhibitor Cocktail
-
-
-
-
Scraping and Incubation: Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube. Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Collect Supernatant: Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay, such as the Bradford or BCA assay.
SDS-PAGE and Western Blotting
-
Sample Preparation for Loading: Mix an appropriate amount of protein lysate (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Load the samples onto a polyacrylamide gel (the percentage of which depends on the molecular weight of the target protein) and run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with a blocking buffer to prevent non-specific antibody binding. For phospho-protein detection, it is crucial to use 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) instead of milk, as milk contains phosphoproteins that can cause high background.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for the phosphorylated protein of interest, diluted in 5% BSA in TBST, overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in 5% BSA in TBST, for 1 hour at room temperature.
-
Washing: Wash the membrane again three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence detection system.
-
Stripping and Re-probing (for Total Protein): To normalize the phosphorylated protein signal, the membrane can be stripped of the phospho-specific antibody and re-probed with an antibody that recognizes the total (phosphorylated and unphosphorylated) form of the protein. Alternatively, a parallel gel can be run and blotted for the total protein.
Mandatory Visualizations
Signaling Pathway Diagrams
References
Unveiling the Impact of Allocryptopine on Cell Cycle Progression: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allocryptopine, a protopine alkaloid found in various plant species, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects. Emerging evidence suggests that this compound can also modulate cell cycle progression, a critical process in cell growth and proliferation, and a key target in cancer therapy. This application note provides a detailed protocol for analyzing the effects of this compound on the cell cycle using flow cytometry with propidium iodide (PI) staining. Furthermore, it summarizes the quantitative effects of this compound on cell cycle distribution and elucidates the putative underlying signaling pathways.
Introduction
The cell cycle is a tightly regulated series of events that governs cell growth and division. It is divided into four main phases: Gap 1 (G1), Synthesis (S), Gap 2 (G2), and Mitosis (M). Dysregulation of the cell cycle is a hallmark of cancer, making it a prime target for the development of novel anti-cancer therapeutics. Flow cytometry is a powerful technique that allows for the rapid and quantitative analysis of the distribution of cells in different phases of the cell cycle. By staining cells with a fluorescent DNA-intercalating agent such as propidium iodide (PI), the DNA content of individual cells can be measured, which correlates with the phase of the cell cycle.
This compound has been shown to induce cell cycle arrest, primarily in the G1 phase, in various cell types. This G1 arrest prevents cells from entering the S phase, thereby inhibiting DNA replication and proliferation. Understanding the precise mechanism by which this compound exerts this effect is crucial for its development as a potential therapeutic agent.
Quantitative Data on this compound-Induced Cell Cycle Arrest
Studies have demonstrated that this compound treatment leads to a dose-dependent increase in the percentage of cells in the G1 phase of the cell cycle. While specific quantitative data from a single comprehensive study is not available in the public domain, a study on alkaloid extracts rich in this compound showed a significant increase in the G1 phase population. For instance, a chloroform alkaloid extract (CAE) from Glaucium corniculatum, containing a high concentration of this compound, resulted in a 1.5-fold increase in the percentage of differentiated PC12 cells in the G1 phase[1].
To illustrate the expected outcome of such an experiment, the following table presents hypothetical, yet representative, quantitative data on the dose-dependent effects of this compound on the cell cycle distribution of a hypothetical cancer cell line after 24 hours of treatment.
| This compound Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| 0 (Control) | 55.2 ± 2.5 | 28.7 ± 1.8 | 16.1 ± 1.2 |
| 10 | 65.8 ± 3.1 | 20.1 ± 1.5 | 14.1 ± 1.0 |
| 25 | 78.4 ± 4.2 | 12.5 ± 1.1 | 9.1 ± 0.8 |
| 50 | 85.1 ± 3.8 | 7.3 ± 0.9 | 7.6 ± 0.7 |
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol details the steps for analyzing the cell cycle of a chosen cell line (e.g., PC12, a rat pheochromocytoma cell line) treated with this compound using propidium iodide staining and flow cytometry.
Materials:
-
This compound (stock solution in DMSO)
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA solution
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
-
Microcentrifuge
-
Cell culture plates/flasks
Procedure:
-
Cell Culture and Treatment:
-
Seed the cells in 6-well plates at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment and do not exceed 80% confluency by the end of the experiment.
-
Allow the cells to attach and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 24, 48 hours).
-
-
Cell Harvesting and Fixation:
-
After the treatment period, collect the cells. For adherent cells, wash with PBS, and then detach the cells using Trypsin-EDTA. For suspension cells, directly collect the cells.
-
Transfer the cell suspension to a centrifuge tube and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
Centrifuge again at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubate the cells for at least 2 hours at -20°C. Cells can be stored at -20°C for several weeks if necessary.
-
-
Propidium Iodide Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes to pellet the cells.
-
Carefully aspirate the ethanol without disturbing the cell pellet.
-
Wash the cells once with 5 mL of PBS and centrifuge at 500 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use a laser that excites PI (e.g., 488 nm) and collect the fluorescence emission in the appropriate channel (typically around 617 nm).
-
Collect data for at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution. Gate on the single-cell population to exclude doublets and debris. The software will generate a histogram of DNA content, from which the percentage of cells in the G0/G1, S, and G2/M phases can be determined.
-
Signaling Pathway and Visualization
This compound-induced G1 cell cycle arrest is thought to be mediated through the modulation of key regulatory proteins. While the exact mechanism is still under investigation, evidence points towards the involvement of the Akt/GSK-3β signaling pathway and its influence on cyclin-dependent kinases (CDKs) and their inhibitors.
Proposed Signaling Pathway:
This compound may inhibit the Akt signaling pathway. Inhibition of Akt leads to the activation of Glycogen Synthase Kinase 3β (GSK-3β). Activated GSK-3β can then phosphorylate and promote the degradation of Cyclin D1, a key protein for G1 phase progression. The decrease in Cyclin D1 levels prevents the formation of active Cyclin D1-CDK4/6 complexes. Consequently, the retinoblastoma protein (Rb) remains in its active, hypophosphorylated state, where it binds to the E2F transcription factor, preventing the transcription of genes required for S phase entry. Additionally, this compound may upregulate the expression of CDK inhibitors such as p21 and p27, which further inhibit the activity of CDK complexes, reinforcing the G1 arrest.
Diagrams:
Caption: Experimental workflow for cell cycle analysis.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Allocryptopine Dosage for In Vivo Efficacy Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing allocryptopine dosage for in vivo efficacy studies. The information is presented in a question-and-answer format to directly address common issues and challenges encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for this compound in a new in vivo model?
A1: A literature review is the best starting point. For instance, a dose of 50 mg/kg has been used to demonstrate anti-inflammatory effects in a mouse model of colitis[1]. However, the optimal starting dose depends on the animal model, the therapeutic indication, and the route of administration. If no relevant data is available, a conservative approach is to start with a low dose, for example, one-tenth of a dose that has shown in vitro efficacy, after appropriate allometric scaling. It is crucial to conduct a dose-range finding study to determine the minimum effective dose (MED) and the maximum tolerated dose (MTD)[2][3].
Q2: How do I determine the Maximum Tolerated Dose (MTD) for this compound?
A2: The MTD is the highest dose that can be administered without causing unacceptable toxicity[4]. A typical MTD study involves administering escalating doses of this compound to different groups of animals and monitoring them for a set period. Key parameters to monitor include clinical signs of toxicity (e.g., changes in behavior, weight loss), clinical pathology (e.g., liver function tests), and mortality[4]. The MTD is then used to set the high dose for subsequent efficacy studies.
Q3: What is known about the pharmacokinetics of this compound?
A3: Pharmacokinetic data for this compound is still emerging. One study in rats orally administered a decoction containing α-allocryptopine reported a time to maximum plasma concentration (Tmax) of approximately 0.38 to 1.05 hours and a half-life (T1/2) of about 0.78 hours. This suggests rapid absorption and elimination. However, bioavailability may be low due to moderate water solubility. The specific pharmacokinetic profile can vary significantly based on the formulation and route of administration.
Q4: What are the common routes of administration for this compound in in vivo studies?
A4: The choice of administration route depends on the experimental goals and the physicochemical properties of this compound. Oral gavage is a common route for preclinical studies. Other potential routes include intraperitoneal (IP) and intravenous (IV) injections. The chosen route will significantly impact the pharmacokinetic and pharmacodynamic profile of the compound.
Q5: What are the known biological activities of this compound that might influence my study?
A5: this compound exhibits a range of pharmacological activities, including anti-inflammatory, neuroprotective, and anti-arrhythmic effects. It has been shown to modulate various signaling pathways, including the CX3CL1–CX3CR1 axis and the Akt/GSK-3β/tau pathway. Researchers should be aware of these pleiotropic effects, as they could influence the outcomes of their specific efficacy studies.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Lack of Efficacy at Tested Doses | - Insufficient Dose: The administered doses may be below the minimum effective concentration (MEC).- Poor Bioavailability: The formulation or route of administration may result in low systemic exposure.- Rapid Metabolism/Clearance: The compound may be cleared from the body before it can exert its therapeutic effect. | - Conduct a dose-escalation study to explore higher doses.- Perform pharmacokinetic (PK) analysis to determine the plasma concentration of this compound.- Consider alternative formulations (e.g., using solubility enhancers) or a different route of administration (e.g., IV instead of oral) to improve bioavailability.- Analyze the pharmacokinetic profile to understand the clearance rate and adjust the dosing frequency accordingly. |
| Unexpected Toxicity or Adverse Events | - Dose Exceeds MTD: The administered dose is above the maximum tolerated dose.- Off-Target Effects: this compound may have unintended pharmacological effects.- Vehicle Toxicity: The vehicle used to dissolve or suspend this compound may be causing adverse reactions. | - Perform a formal MTD study to establish a safe dose range.- Reduce the dose and/or dosing frequency.- Include a vehicle-only control group to rule out vehicle-induced toxicity.- Monitor for specific clinical signs and conduct histopathological analysis of major organs to identify the source of toxicity. |
| High Variability in Animal Responses | - Inconsistent Dosing: Inaccurate dose administration or instability of the dosing solution.- Biological Variability: Differences in animal age, weight, or genetic background.- Inappropriate Animal Model: The chosen model may not be suitable for the intended efficacy evaluation. | - Ensure accurate and consistent dose administration for all animals.- Prepare fresh dosing solutions regularly and verify their stability.- Use age- and weight-matched animals from a reputable supplier.- Increase the number of animals per group to improve statistical power.- Re-evaluate the suitability of the animal model for the specific disease being studied. |
Experimental Protocols
Protocol 1: Dose-Range Finding (DRF) Study
Objective: To determine the Minimum Effective Dose (MED) and Maximum Tolerated Dose (MTD) of this compound.
Methodology:
-
Animal Model: Select the appropriate rodent species (e.g., mice or rats) relevant to the disease model.
-
Group Allocation: Randomly assign animals to at least five groups (n=3-5 per group): one vehicle control group and at least four escalating dose groups of this compound.
-
Dose Selection: Based on available in vitro data or literature, select a starting dose. Subsequent doses can be escalated by a factor of 2-3 (e.g., 10, 30, 100, 300 mg/kg).
-
Administration: Administer this compound via the intended route (e.g., oral gavage) once daily for a predetermined period (e.g., 7-14 days).
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Monitoring:
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Record clinical observations daily (e.g., changes in posture, activity, fur).
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Measure body weight daily. A weight loss of more than 15-20% is often considered a sign of significant toxicity.
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At the end of the study, collect blood for clinical chemistry analysis (e.g., ALT, AST, creatinine) to assess organ toxicity.
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Perform gross necropsy and organ weight analysis.
-
-
Data Analysis: Determine the MTD as the highest dose that does not cause significant toxicity or mortality. The MED is the lowest dose that shows a statistically significant therapeutic effect compared to the vehicle control.
Protocol 2: Pharmacokinetic (PK) Study
Objective: To determine the pharmacokinetic profile of this compound.
Methodology:
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Animal Model: Use the same animal model and strain as in the efficacy studies.
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Dosing: Administer a single dose of this compound at a therapeutically relevant level determined from the DRF study.
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Sample Collection: Collect blood samples at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-administration.
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Bioanalysis: Process the blood samples to obtain plasma. Analyze the plasma samples using a validated analytical method, such as LC-MS/MS, to quantify the concentration of this compound.
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Data Analysis: Use pharmacokinetic software to calculate key parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and T1/2 (half-life).
Data Presentation
Table 1: Reported In Vivo Dose of this compound
| Therapeutic Area | Animal Model | Dose | Route of Administration | Observed Effect | Reference |
| Anti-inflammatory | DSS-induced colitis in mice | 50 mg/kg | Not specified | Amelioration of colitis |
Table 2: Pharmacokinetic Parameters of α-Allocryptopine in Rats (Oral Administration)
| Parameter | Value | Unit | Reference |
| Tmax (Time to Peak Concentration) | 0.38 - 1.05 | hours | |
| T1/2 (Half-life) | 0.78 ± 0.17 | hours |
Visualizations
Caption: Workflow for optimizing this compound dosage in vivo.
Caption: Troubleshooting logic for in vivo this compound studies.
Caption: Simplified signaling pathways affected by this compound.
References
- 1. Anti-Inflammatory Effects of this compound via the Target on the CX3CL1–CX3CR1 axis/GNB5/AKT/NF-κB/Apoptosis in Dextran Sulfate-Induced Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dose Range Finding Studies - Maximum Tolerated Dose Study Design | Altasciences [altasciences.com]
- 3. criver.com [criver.com]
- 4. pacificbiolabs.com [pacificbiolabs.com]
Technical Support Center: Overcoming Allocryptopine Precipitation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the precipitation of allocryptopine in cell culture media.
I. Troubleshooting Guides
This section offers step-by-step solutions to common problems encountered when working with this compound in cell culture experiments.
Problem: Precipitate Forms Immediately After Adding this compound to Cell Culture Media
Cause: this compound is an isoquinoline alkaloid with low aqueous solubility.[1][2] Direct addition of a highly concentrated stock solution, especially into a buffered aqueous solution like cell culture media, can cause it to immediately precipitate out of solution.
Solutions:
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Optimize Stock Solution & Dilution Technique:
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Solvent Choice: Prepare a high-concentration stock solution of this compound in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is a common and effective choice.[3][4] this compound is also soluble in ethanol, chloroform, and acetonitrile.[5]
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Dilution Method: Instead of adding the this compound stock directly to the full volume of media, add the stock solution dropwise to the media while gently vortexing or swirling. This gradual introduction helps to disperse the compound and prevent localized oversaturation.
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-
Control Final Solvent Concentration:
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High concentrations of organic solvents can be toxic to cells. It is crucial to maintain a final solvent concentration that is non-toxic to your specific cell line.
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For most cell lines, the final DMSO concentration should be kept at or below 0.5%. However, some sensitive cell lines, particularly primary cells, may only tolerate concentrations up to 0.1%. It is always recommended to perform a vehicle control experiment to assess the impact of the solvent on your cells.
-
-
Utilize a Solubilizing Agent (Cyclodextrins):
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Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules, forming inclusion complexes that enhance their aqueous solubility.
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Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative that can significantly increase the solubility of hydrophobic compounds for cell culture applications.
-
II. Experimental Protocols
Protocol 1: Preparation of this compound Working Solution using DMSO
This protocol describes the standard method for preparing a working solution of this compound for cell culture experiments.
Materials:
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This compound powder
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Dimethyl sulfoxide (DMSO), sterile
-
Sterile cell culture medium
-
Sterile microcentrifuge tubes or conical tubes
Procedure:
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Prepare a High-Concentration Stock Solution:
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Dissolve this compound powder in 100% DMSO to create a concentrated stock solution (e.g., 10-20 mM). Ensure the powder is completely dissolved. Gentle warming or sonication may assist, but be cautious of compound stability.
-
Store the stock solution at -20°C, protected from light.
-
-
Prepare the Final Working Solution:
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Warm the required volume of cell culture medium to 37°C.
-
Calculate the volume of this compound stock solution needed to achieve the desired final concentration in your experiment.
-
Crucial Step: Add the calculated volume of the this compound stock solution drop-by-drop into the pre-warmed cell culture medium while gently swirling the tube/flask. This gradual dilution is key to preventing precipitation.
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Ensure the final DMSO concentration in the media remains within the tolerated limit for your cell line (typically ≤0.5%).
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Example Dilution Calculation:
-
Desired Final this compound Concentration: 10 µM
-
Stock Solution Concentration: 10 mM (which is 10,000 µM)
-
Final Volume of Media: 10 mL
-
Dilution Factor: 10,000 µM / 10 µM = 1000x
-
Volume of Stock to Add: 10 mL / 1000 = 0.01 mL or 10 µL
-
Final DMSO Concentration: (10 µL DMSO / 10,000 µL total volume) * 100% = 0.1%
Protocol 2: Enhancing this compound Solubility with Hydroxypropyl-β-cyclodextrin (HP-β-CD)
This protocol provides a method for increasing the aqueous solubility of this compound for experiments requiring lower solvent concentrations.
Materials:
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This compound powder
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Hydroxypropyl-β-cyclodextrin (HP-β-CD)
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Sterile, purified water (e.g., Type 1 ultrapure water)
-
Sterile cell culture medium
Procedure:
-
Prepare the HP-β-CD Solution:
-
Prepare a stock solution of HP-β-CD (e.g., 10-20% w/v) in sterile, purified water.
-
Stir or vortex until the HP-β-CD is completely dissolved.
-
-
Form the this compound/HP-β-CD Complex:
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Add the this compound powder directly to the HP-β-CD solution to achieve the desired concentration.
-
Incubate the mixture, often with stirring or sonication, for a period (e.g., 1-2 hours at room temperature or 37°C) to allow for the formation of the inclusion complex. The solution should become clear.
-
Sterile-filter the final complex solution through a 0.22 µm filter.
-
-
Prepare the Final Working Solution:
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Add the sterile-filtered this compound/HP-β-CD complex solution to your cell culture medium to reach the desired final this compound concentration.
-
III. Data Presentation
The following table summarizes the key solubility and experimental parameters for this compound.
| Parameter | Value / Recommendation | Source(s) |
| Aqueous Solubility | Practically insoluble / Slightly soluble | |
| Recommended Solvents | DMSO, Ethanol, Chloroform, Acetonitrile | |
| Max. Final DMSO % (General) | ≤ 0.5% | |
| Max. Final DMSO % (Sensitive Cells) | ≤ 0.1% | |
| Solubility Enhancement Agent | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | |
| Storage Conditions | -20°C, protected from light |
IV. Visual Guides (Diagrams)
The following diagrams illustrate key workflows and biological pathways related to this compound.
Caption: Troubleshooting workflow for this compound precipitation.
Caption: this compound enhances the Akt/GSK-3β signaling pathway.
V. Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate when I add it to my cell culture media? A: this compound is a hydrophobic molecule with very low solubility in water-based solutions like cell culture media. When a concentrated organic stock is added too quickly or at too high a final concentration, it exceeds its solubility limit and precipitates out.
Q2: What is the best solvent to use for my this compound stock solution? A: DMSO is the most commonly used and recommended solvent for preparing stock solutions of this compound for cell culture use due to its high solubilizing power and compatibility with most cell lines at low concentrations.
Q3: What is the maximum concentration of DMSO my cells can tolerate? A: While this can be cell-line dependent, a general rule is to keep the final concentration of DMSO at or below 0.5% to avoid cytotoxicity. For sensitive cells, such as primary cultures, it is safer to stay at or below 0.1%. It is always best practice to run a vehicle control (media with the same percentage of DMSO but without your compound) to ensure the solvent itself is not affecting the experimental outcome.
Q4: Can I just filter out the precipitate and use the remaining solution? A: No. Filtering the solution after precipitation will remove the active compound, leading to an inaccurate final concentration and unreliable experimental results. The goal is to prevent precipitation from occurring in the first place.
Q5: Will warming the media help dissolve the this compound? A: Pre-warming the media to 37°C before adding the this compound stock is a recommended part of the dilution procedure. However, excessive heating should be avoided as it can degrade both the this compound and essential components of the culture medium, like glutamine and vitamins.
Q6: What are the known biological pathways affected by this compound? A: this compound has been shown to have several biological activities. For instance, it can exert neuroprotective effects by enhancing the Akt/GSK-3β signaling pathway, which helps inhibit neural cell apoptosis. It has also been studied for its anti-inflammatory effects, potentially involving the AKT and NF-κB pathways, and its anti-arrhythmic properties.
References
- 1. Showing Compound alpha-Allocryptopine (FDB005759) - FooDB [foodb.ca]
- 2. Protopine and this compound Interactions with Plasma Proteins [mdpi.com]
- 3. This compound CAS#: 485-91-6 [chemicalbook.com]
- 4. This compound | 24240-04-8 [chemicalbook.com]
- 5. CN101402637B - Process for producing protopine total alkaloids extract - Google Patents [patents.google.com]
Technical Support Center: Minimizing Off-Target Effects of Allocryptopine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of allocryptopine in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known primary on-target effects of this compound?
A1: this compound is an isoquinoline alkaloid known for a range of pharmacological activities. Its primary reported on-target effects are neuroprotection and anti-inflammatory actions.[1] It has been shown to exert neuroprotective effects by modulating the Akt/GSK-3β/tau signaling pathway, which is crucial in preventing neural cell apoptosis and tau hyperphosphorylation, mechanisms relevant to Alzheimer's disease.[2] Additionally, this compound exhibits anti-inflammatory properties by targeting the CX3CL1–CX3CR1 axis and inhibiting the AKT/NF-κB signaling pathway.[1]
Q2: What are the most significant known off-target effects of this compound?
A2: A significant off-target effect of this compound is the blockade of the human ether-a-go-go-related gene (hERG) potassium channel.[3][4] Inhibition of the hERG channel can delay cardiac repolarization, leading to a prolonged QT interval and an increased risk of life-threatening cardiac arrhythmias, specifically Torsades de Pointes. This is a critical consideration for any experiment, particularly those involving in vivo models or intended for therapeutic development.
Q3: How can I differentiate between on-target and off-target effects in my experiment?
A3: Differentiating between on- and off-target effects is a critical step in validating your experimental findings. A multi-pronged approach is recommended, including:
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Using a structurally unrelated compound: Employ another compound with a different chemical structure that targets the same intended pathway. If this second compound recapitulates the observed phenotype, it is more likely an on-target effect.
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Performing a dose-response analysis: A clear correlation between the concentration of this compound and the magnitude of the biological effect suggests on-target activity, especially if the effective concentration aligns with the known potency for the intended target.
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Conducting a rescue experiment: If possible, overexpress the intended target protein in your cells. If this rescues the phenotype induced by this compound, it provides strong evidence for an on-target mechanism.
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Using a target-knockout/knockdown cell line: Test this compound in a cell line where the intended target has been genetically removed or its expression is significantly reduced. An effect observed in these cells is likely off-target.
Q4: At what concentration should I use this compound to minimize off-target effects?
A4: To minimize off-target effects, it is crucial to use the lowest effective concentration of this compound that elicits the desired on-target effect. It is recommended to perform a dose-response curve for your specific assay to determine the optimal concentration. Given that the IC50 for hERG channel blockade is 49.65 μM, it is advisable to work at concentrations well below this value if possible, to avoid cardiac liability.
Troubleshooting Guides
Issue 1: Unexpected or inconsistent cellular phenotype observed.
-
Possible Cause: The observed phenotype may be due to an off-target effect of this compound rather than its intended activity on the Akt/GSK-3β or NF-κB pathways.
-
Troubleshooting Steps:
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Validate with a secondary compound: As mentioned in the FAQs, use a structurally different inhibitor of the intended target. If the unexpected phenotype is not observed with the second compound, it is likely an off-target effect of this compound.
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Perform a washout experiment: To determine if the effect is reversible, treat the cells with this compound for a specific duration, then wash the compound away and monitor for the reversal of the phenotype. Irreversible effects may indicate covalent off-target binding.
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Conduct a target engagement assay: Use a technique like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to its intended target in your cellular model at the concentrations you are using.
-
Issue 2: High levels of cytotoxicity observed.
-
Possible Cause: The observed cell death may be a result of either on-target toxicity (if the target is essential for cell survival) or off-target toxicity.
-
Troubleshooting Steps:
-
Optimize this compound concentration: Titrate this compound to the lowest possible concentration that still produces the desired on-target effect.
-
Assess off-target kinase inhibition: this compound's effect on the Akt pathway suggests it may interact with other kinases. Consider performing a broad-spectrum kinase inhibitor profiling assay to identify potential off-target kinases that could be responsible for the cytotoxicity.
-
Use a less sensitive cell line: If the on-target effect is being studied in a particularly sensitive cell line, consider replicating key experiments in a more robust cell line to differentiate between general cytotoxicity and a specific on-target effect.
-
Quantitative Data Summary
The following table summarizes the available quantitative data for the on-target and off-target effects of this compound. The lack of specific IC50 values for the on-target pathways in the current literature highlights a significant data gap.
| Target/Pathway | Effect | Quantitative Data (IC50) | Data Type |
| On-Target | |||
| Akt/GSK-3β/tau Pathway | Modulation (Neuroprotection) | Not Reported | Qualitative |
| CX3CL1–CX3CR1/AKT/NF-κB Pathway | Inhibition (Anti-inflammatory) | Not Reported | Qualitative |
| Off-Target | |||
| hERG Potassium Channel | Blockade (Potential Cardiotoxicity) | 49.65 µM | Quantitative |
Visualizing Pathways and Workflows
Signaling Pathways Modulated by this compound
Caption: Signaling pathways modulated by this compound.
Experimental Workflow for Investigating Off-Target Effects
Caption: Workflow for identifying off-target effects.
Detailed Experimental Protocols
Protocol 1: Dose-Response Curve for On-Target vs. Off-Target Effects
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Cell Culture: Plate your cells of interest at an appropriate density in a multi-well plate format (e.g., 96-well).
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Compound Preparation: Prepare a serial dilution of this compound. A typical starting range would be from 100 µM down to 1 nM. Include a vehicle-only control (e.g., DMSO).
-
Treatment: Treat the cells with the different concentrations of this compound for a predetermined time course relevant to your biological question.
-
On-Target Readout: Measure the on-target effect. For example, if you are studying the Akt pathway, you could perform a Western blot for phosphorylated Akt (p-Akt) or a downstream target.
-
Off-Target/Phenotypic Readout: In parallel, measure the unexpected phenotype or cytotoxicity. For cytotoxicity, an MTT or LDH release assay can be used.
-
Data Analysis: Plot the percentage of inhibition/activation against the log of the this compound concentration for both the on-target and off-target effects. Calculate the EC50 or IC50 for each curve. A significant difference in these values can indicate an off-target effect.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
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Cell Treatment: Treat intact cells with this compound at a concentration where you observe the biological effect, alongside a vehicle control.
-
Heating: Aliquot the cell lysates into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes.
-
Analysis: Collect the supernatant (soluble fraction) and analyze the amount of the target protein by Western blotting.
-
Interpretation: Binding of this compound to its target protein should increase the protein's thermal stability, resulting in more soluble protein at higher temperatures compared to the vehicle-treated control. This will be visible as a shift in the melting curve.
References
Technical Support Center: Optimizing Allocryptopine for Neuroprotective Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with allocryptopine to achieve neuroprotective effects.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration range for observing the neuroprotective effects of this compound in vitro?
A1: The optimal concentration of this compound can vary depending on the cell type and the nature of the induced injury. For anti-inflammatory effects in BV-2 microglial cells stimulated with lipopolysaccharide (LPS), concentrations up to 150 µg/mL have been used to assess effects on intracellular reactive oxygen species (ROS) levels.[1] In neuroprotection models using PC12 cells subjected to oxidative stress (e.g., with H₂O₂), it is crucial to perform a dose-response analysis to determine the ideal concentration that confers protection without inducing cytotoxicity.[2][3]
Q2: How should I dissolve this compound for use in cell culture experiments?
A2: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, and Ethyl Acetate. For cell culture applications, it is recommended to prepare a high-concentration stock solution in sterile DMSO. This stock solution should then be serially diluted in the cell culture medium to achieve the desired final working concentration. It is critical to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells, typically ≤ 0.1% to 0.5%.[4] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q3: What are the primary known mechanisms of this compound's neuroprotective action?
A3: this compound exerts its neuroprotective effects through several mechanisms, primarily by exhibiting anti-inflammatory and antioxidant properties.[5] It has been shown to inhibit the TLR4-dependent NF-κB and p38 MAPK signaling pathways in microglial cells, which reduces the production of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α. Additionally, in neuronal cells, this compound can protect against oxidative stress-induced apoptosis by modulating the Akt/GSK-3β/tau signaling pathway.
Q4: Which cell lines are appropriate for studying the neuroprotective effects of this compound?
A4: Common cell lines used in this research area include:
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BV-2 Microglial Cells: Ideal for studying anti-inflammatory and antioxidant effects, particularly in response to inflammatory stimuli like LPS.
-
PC12 Cells: A rat pheochromocytoma cell line that, when differentiated, exhibits neuron-like characteristics. It is a widely used model for studying neuroprotective effects against oxidative stress induced by agents like hydrogen peroxide (H₂O₂).
Troubleshooting Guides
Problem 1: I am not observing a significant neuroprotective or anti-inflammatory effect with this compound.
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Solution 1: Optimize Concentration. The concentration of this compound is critical. Perform a dose-response experiment to identify the optimal concentration for your specific cell line and experimental conditions. Concentrations that are too low may be ineffective, while those that are too high could be cytotoxic.
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Solution 2: Verify Compound Integrity. Ensure the this compound used is of high purity and has been stored correctly, typically at -20°C and protected from light, to prevent degradation.
-
Solution 3: Check Experimental Model. Confirm that your injury model (e.g., LPS or H₂O₂ concentration and incubation time) is inducing a consistent and measurable level of cell death or inflammation. The effect of this compound may not be detectable if the initial insult is too weak or overwhelmingly toxic.
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Solution 4: Timing of Treatment. The timing of this compound administration (pre-treatment, co-treatment, or post-treatment relative to the insult) can significantly impact its efficacy. Experiment with different treatment schedules to find the most effective window for neuroprotection.
Problem 2: I am observing high levels of cytotoxicity in my control wells treated with this compound alone.
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Solution 1: Assess Solvent Toxicity. High concentrations of the solvent (e.g., DMSO) can be toxic to cells. Ensure the final DMSO concentration in your culture medium is at a safe level (ideally ≤ 0.1%). Run a vehicle control with the highest concentration of DMSO used in your experiment to confirm it is not the source of toxicity.
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Solution 2: Lower this compound Concentration. this compound itself may be cytotoxic at high concentrations. Test a range of lower concentrations to find a non-toxic dose that still provides neuroprotective effects.
-
Solution 3: Check for Contamination. Ensure that your this compound stock solution and cell cultures are free from microbial contamination, which can cause cell death.
Problem 3: My Western blot results for signaling pathway proteins are inconsistent.
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Solution 1: Optimize Protein Extraction. Use appropriate lysis buffers containing protease and phosphatase inhibitors to preserve the phosphorylation status of signaling proteins like Akt, GSK-3β, and components of the NF-κB pathway.
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Solution 2: Consistent Timing. The activation of signaling pathways can be transient. Ensure that you are consistent with the timing of cell lysis after treatment to capture the peak activation or inhibition of your target proteins.
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Solution 3: Loading Controls. Always use a reliable loading control (e.g., β-actin or GAPDH) to normalize your protein levels and ensure equal loading across all lanes of your gel.
Quantitative Data
Table 1: Effective Concentrations of this compound in In Vitro Models
| Cell Line | Insult | This compound Concentration | Observed Effect | Reference |
| BV-2 Microglia | LPS | Up to 150 µg/mL | Suppression of intracellular ROS | |
| PC12 | H₂O₂ | Concentration-dependent | Protection against oxidative stress-induced apoptosis | |
| BV-2 Microglia | LPS | Not specified | Inhibition of pro-inflammatory cytokine production |
Note: Specific IC50 or EC50 values are not consistently reported in the reviewed literature. Researchers are encouraged to determine these values empirically for their specific experimental setup.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for assessing the effect of this compound on the viability of neuronal cells (e.g., PC12) challenged with an oxidative stressor (e.g., H₂O₂).
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Cell Seeding: Seed PC12 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
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Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for a predetermined time (e.g., 2-24 hours). Include a vehicle control (DMSO at the same final concentration).
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Induction of Injury: Add H₂O₂ (e.g., 100-200 µM) to the wells (except for the untreated control group) and incubate for the desired duration (e.g., 2-4 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.
Western Blot Analysis for NF-κB Pathway
This protocol is for analyzing the effect of this compound on key proteins in the NF-κB signaling pathway in BV-2 microglial cells.
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Cell Culture and Treatment: Seed BV-2 cells in a 6-well plate. Pre-treat with the desired concentration of this compound for 1-2 hours, followed by stimulation with LPS (e.g., 1 µg/mL) for a specified time (e.g., 30-60 minutes).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C (e.g., anti-p-p65, anti-IκBα, anti-β-actin).
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Densitometry: Quantify the band intensities and normalize to the loading control.
ELISA for Pro-inflammatory Cytokines
This protocol is for measuring the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant of treated BV-2 cells.
-
Cell Treatment: Seed BV-2 cells in a 24-well plate. Pre-treat with this compound, followed by stimulation with LPS for a suitable time (e.g., 12-24 hours).
-
Supernatant Collection: Collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit (e.g., for TNF-α or IL-6). This typically involves adding the supernatant to antibody-coated plates, followed by incubation with detection antibodies and a substrate for color development.
-
Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on a standard curve generated with recombinant cytokines.
Visualizations
Signaling Pathways and Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Exploring this compound as a neuroprotective agent against oxidative stress-induced neural apoptosis via Akt/GSK-3β/tau pathway modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects of this compound-rich alkaloid extracts against oxidative stress-induced neuronal damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lifetein.com [lifetein.com]
- 5. This compound Attenuates Inflammatory Responses in Microglial Cells Via TLR4-Dependent NF-κB and p38 MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Variability in Allocryptopine Experimental Results
Welcome to the technical support center for researchers working with allocryptopine. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or precipitated after dilution in cell culture media. What is the cause and how can I prevent this?
A1: this compound is slightly soluble in water but has better solubility in organic solvents like DMSO and ethanol.[1] Precipitation in aqueous solutions is a common issue.
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Cause: The limited aqueous solubility of this compound can cause it to precipitate when a concentrated organic stock solution is diluted into a larger volume of aqueous cell culture medium.
-
Troubleshooting:
-
Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is as low as possible (ideally ≤ 0.1%) to minimize solvent-induced cell stress, while still maintaining this compound solubility.
-
Pre-warm Media: Gently warm the cell culture medium to 37°C before adding the this compound stock solution.
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.
-
Vortexing: Add the stock solution dropwise to the pre-warmed media while gently vortexing to ensure rapid and even dispersion.
-
Q2: I am observing inconsistent biological activity of this compound between experiments. What are the potential reasons?
A2: Variability in the biological effects of this compound can stem from several factors related to its stability and handling.
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Cause: this compound is sensitive to prolonged exposure to light, which can cause degradation.[1] Like many alkaloids, its stability can also be influenced by pH and temperature.
-
Troubleshooting:
-
Light Protection: Protect this compound solutions from light by using amber-colored tubes or wrapping containers in aluminum foil.
-
Fresh Solutions: Prepare fresh working solutions of this compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution.
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pH and Temperature Control: Maintain a consistent pH and temperature for your experimental buffers and media.
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Purity Verification: If possible, verify the purity of your this compound stock periodically using techniques like HPLC.
-
Q3: My cells are showing signs of toxicity even at low concentrations of this compound. What could be the issue?
A3: Unexplained cytotoxicity can be related to the compound itself, the solvent, or the experimental conditions.
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Cause: While this compound has demonstrated therapeutic potential, like any bioactive compound, it can induce cytotoxicity at certain concentrations. Additionally, the solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations.
-
Troubleshooting:
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal non-toxic working concentration range for your specific cell line.
-
Solvent Control: Always include a vehicle control (cell culture medium with the same final concentration of the solvent used for this compound) in your experiments to assess the effect of the solvent on cell viability.
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Cell Line Sensitivity: Different cell lines can have varying sensitivities to this compound. Consult the literature for reported effective concentrations in your cell line of interest.
-
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during this compound experiments.
| Issue | Potential Cause | Recommended Solution |
| Low or No Biological Effect | 1. Degradation of this compound: Exposure to light or improper storage. 2. Incorrect Concentration: Errors in calculation or dilution. 3. Low Bioavailability: Poor uptake by cells. | 1. Prepare fresh solutions and protect from light. 2. Double-check all calculations and ensure accurate pipetting. 3. Review the literature for methods to enhance cellular uptake, if necessary. |
| High Background in Western Blots | 1. Non-specific Antibody Binding: Antibody concentration is too high. 2. Inadequate Blocking: Insufficient blocking of the membrane. | 1. Optimize primary and secondary antibody concentrations. 2. Increase blocking time or try a different blocking agent (e.g., BSA instead of milk for phospho-antibodies). |
| Inconsistent Flow Cytometry Results | 1. Variable Staining: Inconsistent incubation times or reagent concentrations. 2. Cell Clumping: Aggregation of cells leading to inaccurate readings. 3. Improper Gating: Incorrect identification of cell populations. | 1. Standardize staining protocols with consistent timings and reagent volumes. 2. Ensure single-cell suspension by gentle pipetting or using cell strainers. 3. Use appropriate controls (unstained, single-stained) to set gates accurately. |
| Precipitation in Aqueous Solution | 1. Poor Aqueous Solubility: Exceeding the solubility limit of this compound. 2. Temperature Effects: Lower temperatures can decrease solubility. | 1. Lower the final concentration of this compound. 2. Ensure all solutions are at the appropriate temperature (e.g., 37°C for cell culture). |
Data Presentation
The following tables summarize quantitative data relevant to this compound experiments.
Table 1: Reported IC50 Values for this compound
| Cell Line | Assay Type | IC50 Value (µM) | Reference |
| Data not available in the provided search results. Further literature search is recommended for specific cell lines. |
Note: IC50 values can vary depending on the cell line, assay method, and experimental conditions.
Table 2: Example Quantitative Data from an this compound Study
| Experimental Endpoint | Cell Line | Treatment | Result | Reference |
| Apoptotic Cells | Differentiated PC12 | H₂O₂ + Chloroform Alkaloid Extract (high in this compound) | 3.0-fold suppression of apoptotic cells | [2] |
| Cell Cycle | Differentiated PC12 | H₂O₂ + Chloroform Alkaloid Extract (high in this compound) | 6.8-fold suppression of cells in sub-G1 phase | [2] |
| Intracellular ROS | Differentiated PC12 | H₂O₂ + Chloroform Alkaloid Extract (high in this compound) | 5.7-fold suppression of ROS production | [2] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM) and a vehicle control (DMSO) for the desired time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Western Blot Analysis for Phospho-Akt (Ser473)
This protocol is for detecting changes in the phosphorylation of Akt, a key protein in a signaling pathway affected by this compound.
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against Phospho-Akt (Ser473) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution in 5% non-fat milk/TBST) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Normalization: Strip the membrane and re-probe with an antibody against total Akt for normalization.
Flow Cytometry for Apoptosis (Annexin V/PI Staining)
This protocol is for quantifying this compound-induced apoptosis.
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate time. Include positive and negative controls.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Use appropriate compensation settings for FITC and PI.
-
Gating Strategy:
-
Gate on the main cell population in the FSC vs. SSC plot to exclude debris.
-
From the single-cell population, create a quadrant plot of FITC (Annexin V) vs. PI.
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Visualizations
References
- 1. Anti-Inflammatory Effects of this compound via the Target on the CX3CL1-CX3CR1 axis/GNB5/AKT/NF-κB/Apoptosis in Dextran Sulfate-Induced Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Effects of this compound via the Target on the CX3CL1–CX3CR1 axis/GNB5/AKT/NF-κB/Apoptosis in Dextran Sulfate-Induced Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of Allocryptopine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the oral bioavailability of allocryptopine.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral administration of this compound?
A1: The primary challenge in the oral delivery of this compound is its low bioavailability, which is largely attributed to its moderate solubility in water[1]. Like many isoquinoline alkaloids, its absorption from the gastrointestinal tract is limited. Furthermore, its interaction with plasma proteins may influence its pharmacokinetic profile[1].
Q2: What are the most promising formulation strategies to enhance the oral bioavailability of this compound?
A2: Several advanced formulation strategies can be employed to overcome the solubility and absorption limitations of this compound. These include:
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Solid Dispersions: This technique involves dispersing this compound in a hydrophilic carrier matrix at a solid state. This can enhance the dissolution rate by reducing particle size, improving wettability, and creating amorphous forms of the drug[2][3].
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Lipid-Based Drug Delivery Systems (LBDDS): Formulations such as self-emulsifying drug delivery systems (SEDDS), solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs) can improve the oral bioavailability of lipophilic drugs like this compound by enhancing their solubilization in the gastrointestinal fluids and facilitating their absorption via the lymphatic pathway[4].
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Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area, leading to a higher dissolution velocity and improved absorption.
Q3: Are there any specific excipients that are recommended for this compound formulations?
A3: The choice of excipients is critical and depends on the chosen formulation strategy.
-
For solid dispersions , hydrophilic polymers such as Polyvinylpyrrolidone (PVP), Polyethylene Glycols (PEGs), and Hydroxypropyl Methylcellulose (HPMC) are commonly used carriers.
-
For lipid-based systems , a combination of oils (e.g., medium-chain triglycerides), surfactants with a high hydrophile-lipophile balance (HLB) (e.g., Tween 80, Cremophor EL), and co-surfactants (e.g., Transcutol) are typically employed.
-
For nanoparticle formulations , various polymers can be used for encapsulation to protect the drug and control its release.
Q4: How can I assess the in vitro performance of my this compound formulation?
A4: In vitro evaluation is a crucial step to predict the in vivo behavior of your formulation. Key in vitro tests include:
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Solubility Studies: To determine the enhancement in this compound's solubility in various media.
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Dissolution Testing: To measure the rate and extent of drug release from the formulation, which is a critical indicator of bioavailability.
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In Vitro Permeability Assays: Using cell lines like Caco-2 to predict the intestinal absorption of this compound.
Q5: What are the key pharmacokinetic parameters to consider in animal studies for this compound?
A5: In vivo pharmacokinetic studies, typically in rats, are essential to evaluate the performance of your formulation. The key parameters to measure from plasma concentration-time profiles are:
-
Cmax (Maximum Plasma Concentration): The highest concentration of the drug in the plasma.
-
Tmax (Time to Reach Cmax): The time at which Cmax is observed.
-
AUC (Area Under the Curve): Represents the total drug exposure over time. An increase in AUC is a primary indicator of enhanced bioavailability.
-
T1/2 (Half-life): The time required for the drug concentration in the plasma to decrease by half.
Troubleshooting Guides
Issue 1: Low Drug Loading in Solid Dispersion Formulation
| Potential Cause | Troubleshooting Step |
| Poor miscibility of this compound with the chosen polymer carrier. | Screen different hydrophilic polymers (e.g., PVP K30, PEG 6000, HPMC) to find one with better interaction with this compound. |
| Use of an inappropriate solvent system in the solvent evaporation method. | Test a range of solvents or solvent mixtures to ensure both the drug and the carrier are fully dissolved before evaporation. |
| Suboptimal drug-to-carrier ratio. | Prepare solid dispersions with varying drug-to-carrier ratios (e.g., 1:1, 1:5, 1:10) to identify the optimal ratio for maximum drug loading without compromising dissolution enhancement. |
Issue 2: Physical Instability of the Formulation (e.g., Crystallization of Amorphous this compound)
| Potential Cause | Troubleshooting Step | | The chosen polymer is not effectively inhibiting drug crystallization. | Select a polymer with a higher glass transition temperature (Tg) or one that has specific molecular interactions (e.g., hydrogen bonding) with this compound. | | High humidity during storage. | Store the formulation in a desiccator or with a desiccant to minimize moisture absorption, which can induce crystallization. | | Insufficient amount of carrier. | Increase the proportion of the carrier in the formulation to better disperse and stabilize the amorphous drug. |
Issue 3: Poor Emulsification of Self-Emulsifying Drug Delivery System (SEDDS)
| Potential Cause | Troubleshooting Step | | Incorrect ratio of oil, surfactant, and co-surfactant. | Construct a pseudo-ternary phase diagram to identify the optimal ratios of the components that result in a stable and fine emulsion upon dilution. | | Low HLB value of the surfactant. | Use a surfactant or a blend of surfactants with a higher HLB value to facilitate the formation of an oil-in-water emulsion. | | Inadequate mixing energy during self-emulsification. | While SEDDS are designed to emulsify with gentle agitation, ensure the in vitro test mimics the gentle peristaltic movements of the gut. |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation Method
Objective: To enhance the dissolution rate of this compound by preparing a solid dispersion with a hydrophilic carrier.
Materials:
-
This compound
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Polyvinylpyrrolidone K30 (PVP K30)
-
Methanol
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Rotary evaporator
-
Water bath
-
Mortar and pestle
-
Sieves (e.g., 100 mesh)
Methodology:
-
Accurately weigh this compound and PVP K30 in a 1:5 weight ratio.
-
Dissolve both components in a minimal amount of methanol in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at 40°C in a water bath until a solid film is formed on the inner wall of the flask.
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Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
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Scrape the dried solid dispersion from the flask.
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Pulverize the solid dispersion using a mortar and pestle and pass it through a 100-mesh sieve to obtain a uniform powder.
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Store the prepared solid dispersion in a desiccator until further analysis.
Characterization:
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Dissolution Studies: Perform in vitro dissolution testing in a suitable medium (e.g., simulated gastric fluid followed by simulated intestinal fluid) and compare the dissolution profile with that of pure this compound.
-
Differential Scanning Calorimetry (DSC): To confirm the amorphization of this compound in the solid dispersion.
-
Powder X-ray Diffraction (PXRD): To analyze the crystalline or amorphous nature of the drug in the formulation.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To investigate any potential interactions between this compound and the carrier.
Protocol 2: Formulation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
Objective: To prepare a lipid-based nanoparticle formulation of this compound to improve its oral absorption.
Materials:
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This compound
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Glyceryl monostearate (Lipid)
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Poloxamer 188 (Surfactant)
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High-pressure homogenizer
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Water bath
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Probe sonicator
Methodology:
-
Melt the glyceryl monostearate at a temperature approximately 5-10°C above its melting point.
-
Disperse the accurately weighed this compound in the molten lipid.
-
Prepare an aqueous surfactant solution by dissolving Poloxamer 188 in double-distilled water and heat it to the same temperature as the molten lipid phase.
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Add the hot aqueous phase to the molten lipid phase and homogenize at high speed for a few minutes to form a coarse pre-emulsion.
-
Immediately subject the pre-emulsion to high-pressure homogenization for several cycles at an optimized pressure.
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.
Characterization:
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Particle Size and Zeta Potential Analysis: To determine the average particle size, polydispersity index, and surface charge of the SLNs.
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Entrapment Efficiency: To quantify the amount of this compound successfully encapsulated within the SLNs.
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In Vitro Drug Release: To study the release profile of this compound from the SLNs over time.
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of α-Allocryptopine in Rats After Oral Administration of a Decoction
| Parameter | Value (Mean ± SD) |
| Tmax (h) | 0.38 - 1.05 |
| Cmax (ng/mL) | ~10 times higher than skimmianine in the same decoction |
| T1/2 (h) | 0.78 ± 0.17 |
(Data adapted from a study on Zanthoxylum nitidum decoction containing α-allocryptopine)
Table 2: Illustrative Comparison of In Vitro Dissolution of this compound Formulations
| Formulation | Cumulative Drug Release at 60 min (%) |
| Pure this compound | 15 ± 3 |
| Physical Mixture (this compound + PVP K30) | 35 ± 5 |
| This compound Solid Dispersion (1:5 ratio with PVP K30) | 85 ± 6 |
(Note: This is hypothetical data for illustrative purposes based on typical results for solid dispersions of poorly soluble drugs.)
Visualizations
Caption: Experimental workflow for developing and evaluating an enhanced oral formulation of this compound.
References
Technical Support Center: Managing Allocryptopine Autofluorescence in Imaging Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with allocryptopine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges posed by the intrinsic fluorescence (autofluorescence) of this compound in imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound autofluorescence and why is it a problem in imaging studies?
This compound, an isoquinoline alkaloid, exhibits natural fluorescence, meaning it absorbs light at one wavelength and emits it at a longer wavelength. This property, known as autofluorescence, can be problematic in fluorescence microscopy and other imaging modalities. The primary issue is that the signal from this compound's autofluorescence can mask or interfere with the signals from the fluorescent probes (fluorophores) used to label specific cellular targets. This can lead to false positives, inaccurate quantification, and difficulty in interpreting results.
Q2: What are the spectral properties of this compound autofluorescence?
Based on available literature, this compound exhibits fluorescence with an excitation wavelength of approximately 285 nm.[1] This excitation in the deep UV range is problematic as it overlaps with the excitation of endogenous fluorophores like tryptophan, a common amino acid in proteins. This can lead to a broad and complex background signal. The precise emission spectrum of this compound is not well-documented in readily available literature, which underscores the importance of characterizing it within your specific experimental setup.
Q3: What are the main strategies to deal with this compound autofluorescence?
There are three primary approaches to manage autofluorescence from this compound, which can be used individually or in combination:
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Experimental Protocol Optimization: Modifying your sample preparation and staining procedures to minimize or quench the autofluorescence.
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Advanced Imaging Techniques: Employing specialized microscopy techniques to spectrally or temporally separate the this compound signal from your specific fluorescent labels.
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Computational Correction: Using image analysis software to digitally subtract the autofluorescence signal from your images after acquisition.
Troubleshooting Guides
This section provides detailed troubleshooting steps for specific issues you may encounter during your imaging experiments with this compound.
Issue 1: High background fluorescence obscuring the signal from my fluorescent probe.
This is the most common issue when working with autofluorescent compounds like this compound. Here’s a step-by-step guide to mitigate this problem, starting with the simplest and most direct methods.
Caption: A step-by-step workflow for mitigating this compound autofluorescence.
1. Chemical Quenching:
Chemical quenchers are compounds that can reduce fluorescence intensity. Sudan Black B is a commonly used agent for reducing lipophilic autofluorescence.
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Experimental Protocol: Sudan Black B Quenching
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Prepare Staining Solution: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Stir for 1-2 hours and filter the solution to remove any undissolved particles.
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Immunofluorescence Staining: Complete your standard immunofluorescence staining protocol, including primary and secondary antibody incubations and final washes.
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Dehydration (for tissue sections): If working with paraffin-embedded tissue sections, dehydrate them through a graded ethanol series (e.g., 70%, 90%, 100%).
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Incubation: Incubate your slides or coverslips in the Sudan Black B solution for 5-20 minutes at room temperature in the dark.
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Differentiation: Briefly dip the slides in 70% ethanol to remove excess Sudan Black B.
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Washing: Wash the samples thoroughly with PBS (3 x 5 minutes).
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Mounting: Mount your samples for imaging.
-
-
Quantitative Data on Quenching Agents: The effectiveness of various quenching agents can vary depending on the source of autofluorescence and the tissue type. The following table summarizes the reported reduction in autofluorescence for some common quenching agents on tissue sections.
| Quenching Agent | Concentration | Incubation Time | Reported Autofluorescence Reduction | Reference(s) |
| Sudan Black B | 0.1 - 0.3% in 70% EtOH | 20 - 30 min | 65% - 95% | [2][3] |
| TrueBlack™ | Ready-to-use | 30 sec - 5 min | 89% - 93% | [2][4] |
| Sodium Borohydride | 0.1% - 1% in PBS | 3 x 10 min (on ice) | Variable, can sometimes increase AF | |
| Glycine | 0.3 M in PBS | 30 min | Minimal effect | |
| Trypan Blue | 0.05% in PBS | 15 min | Some reduction, can increase AF in red channels | |
| Copper Sulfate | Varies | Varies | Some reduction |
2. Photobleaching:
Exposing the sample to intense light before imaging can selectively destroy the autofluorescent molecules.
-
Experimental Protocol: Photobleaching
-
Sample Preparation: Prepare your sample on a slide or dish.
-
Illumination: Before applying your fluorescent probe, expose the sample to a broad-spectrum, high-intensity light source (e.g., from your microscope's fluorescence lamp) for several minutes to a few hours. The optimal duration needs to be determined empirically.
-
Staining: Proceed with your standard fluorescent staining protocol.
-
3. Fluorophore Selection:
Since this compound is excited in the UV range, its emission is likely to be in the blue-green region of the spectrum. To maximize the signal-to-noise ratio, choose fluorescent probes that emit in the far-red or near-infrared part of the spectrum, where autofluorescence is typically lower.
Advanced Imaging Techniques
1. Spectral Imaging and Linear Unmixing:
This technique involves capturing the entire emission spectrum at each pixel of the image. By obtaining a "reference" spectrum of the this compound autofluorescence (from a sample containing only this compound), you can mathematically subtract its contribution from the images of your fully stained samples.
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Experimental Protocol: Spectral Unmixing
-
Acquire Reference Spectra:
-
Prepare a control sample containing only cells or tissue treated with this compound (no other fluorophores).
-
Using a spectral confocal microscope, acquire a "lambda stack" (a series of images at different emission wavelengths) of the this compound autofluorescence.
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Generate the reference emission spectrum from this lambda stack.
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Acquire reference spectra for each of your fluorescent probes in the same way, using single-stained control samples.
-
-
Image Your Experimental Sample: Acquire a lambda stack of your fully stained experimental sample.
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Perform Linear Unmixing: Use the microscope's software or a program like ImageJ/Fiji with a spectral unmixing plugin. Provide the software with the reference spectra for this compound and your fluorescent probes. The algorithm will then separate the mixed signals into individual channels.
-
-
Step-by-Step Guide for Spectral Unmixing in Fiji/ImageJ:
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Install Plugins: Ensure you have the necessary spectral unmixing plugins for Fiji/ImageJ.
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Open Reference Images: Open the lambda stacks for this compound and each of your fluorophores.
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Generate Spectra: Use the plugin to generate and save the emission spectra for each component.
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Open Experimental Image: Open the lambda stack of your experimental sample.
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Run Unmixing Plugin: Launch the linear unmixing plugin.
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Input Data: Select your experimental image as the input and the saved spectra as the references.
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Execute: The plugin will generate a new image stack where each channel corresponds to one of the unmixed components (this compound and your fluorophores).
-
2. Fluorescence Lifetime Imaging (FLIM):
Computational Correction
1. Background Subtraction:
For simpler cases, a basic background subtraction in an image analysis program like ImageJ/Fiji can be effective.
-
Experimental Protocol: Background Subtraction in ImageJ/Fiji
-
Open Image: Open your fluorescence image.
-
Select Background Region: Use a selection tool to draw a region of interest (ROI) in an area of the image that contains only background fluorescence (i.e., no cells or specific staining).
-
Measure Background: Measure the mean gray value of the background ROI.
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Subtract Background: Use the "Subtract" function in the "Process" -> "Math" menu to subtract the mean background value from the entire image.
-
Signaling Pathway Diagrams
This compound has been shown to modulate several key signaling pathways. Understanding these can provide context for your experimental findings.
1. Akt/GSK-3β/Tau Pathway:
This compound has been reported to modulate the Akt/GSK-3β/tau signaling pathway, which is implicated in cell survival and the pathogenesis of neurodegenerative diseases.
Caption: this compound's modulation of the Akt/GSK-3β/Tau pathway.
2. CX3CL1/CX3CR1 and NF-κB Signaling:
This compound has also been shown to affect the CX3CL1/CX3CR1 axis and the downstream NF-κB signaling pathway, which are involved in inflammation and neuroinflammation.
Caption: this compound's effect on the CX3CL1/CX3CR1 and NF-κB pathways.
References
Technical Support Center: Optimization of Allocryptopine Extraction
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the extraction of allocryptopine from plant material.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the extraction of this compound.
| Problem | Potential Cause(s) | Solution(s) |
| Low this compound Yield | Inappropriate Solvent Selection: The polarity of the extraction solvent may not be optimal for this compound. | This compound is more soluble in organic solvents. Chloroform has been shown to be a highly effective solvent for obtaining purer this compound due to its low polarity.[1][2] Consider using or optimizing extraction with chloroform or other low-polarity organic solvents. For microwave-assisted extraction (MAE) of Macleaya cordata, an ethanol concentration of 45.2% (v/v) has been found to be optimal.[3] |
| Suboptimal Extraction Temperature: The temperature may be too low for efficient extraction or too high, causing degradation. | For MAE, an optimal temperature of 54.7°C has been reported.[3] For other methods, such as maceration or reflux, temperature optimization experiments are recommended. Generally, higher temperatures increase solubility, but prolonged exposure to very high heat can degrade alkaloids.[4] | |
| Insufficient Extraction Time: The duration of the extraction may not be sufficient for the solvent to penetrate the plant material and dissolve the this compound. | The optimal extraction time will vary with the method. For MAE, the duration is typically short. For maceration, a longer period may be necessary. It is advisable to perform a time-course study to determine the optimal extraction duration for your specific plant material and method. | |
| Inadequate Solvent-to-Solid Ratio: An insufficient volume of solvent may lead to a saturated solution, preventing further extraction of this compound. | An optimized solvent-to-solid ratio for MAE from Macleaya cordata stems is 20.4:1 (mL/g). Ensure that the volume of solvent is sufficient to fully submerge the plant material and allow for efficient extraction. | |
| Co-extraction of Impurities | Solvent Polarity: The chosen solvent may be extracting a wide range of compounds in addition to this compound. | Chloroform is noted for yielding purer this compound extracts. If using a broader polarity solvent like ethanol or methanol, consider a post-extraction liquid-liquid partitioning step. For instance, an acid-base extraction can help separate alkaloids from other impurities. |
| Plant Matrix Complexity: The plant material itself contains numerous compounds that can be co-extracted. | Employing a purification step after the initial extraction is crucial. This can include techniques like solid-phase extraction (SPE) or column chromatography to isolate this compound from other co-extracted compounds. | |
| Emulsion Formation During Liquid-Liquid Extraction | Presence of Surfactant-like Molecules: High concentrations of fats, phospholipids, or proteins in the plant extract can cause emulsions. | To prevent emulsions, gently swirl the separatory funnel instead of vigorous shaking. If an emulsion has formed, it can sometimes be broken by adding a small amount of a different organic solvent, by centrifugation, or by using phase separation filter papers. |
| Product Loss During Workup | This compound Solubility in Aqueous Phase: If an acid-base extraction is performed, the protonated this compound will be soluble in the aqueous acidic phase. | Ensure you collect and process the correct layer. After basifying the aqueous layer, the deprotonated this compound can be re-extracted into an organic solvent. Always check all layers for your product before discarding them. |
| Filtration Issues: The product may be adsorbed onto the filtration medium. | If you suspect product loss during filtration, suspend the filter medium in a suitable solvent and analyze the solvent for the presence of this compound. | |
| Discolored Extract | Presence of Pigments or Oxidized Products: Co-extraction of plant pigments (e.g., chlorophylls) or oxidation of phenolic compounds can lead to colored extracts. | Washing the organic extract with a sodium thiosulfate solution can help remove excess halogen reagents if they are the cause of discoloration. Activated charcoal can also be used to decolorize the extract, but it should be used with caution as it may also adsorb the target compound. |
Frequently Asked Questions (FAQs)
1. What is the most effective solvent for extracting this compound?
Chloroform has been identified as a highly effective solvent for obtaining purer this compound extracts due to its low polarity. In a study comparing chloroform, methanol, and water for extracting alkaloids from Glaucium corniculatum, the chloroform extract contained the highest amount of this compound (497 μg/mg).
2. What are the optimal conditions for Microwave-Assisted Extraction (MAE) of this compound?
For the extraction of this compound from the stems of Macleaya cordata, the following MAE parameters have been optimized using response surface methodology:
-
Ethanol Concentration: 45.2% (v/v)
-
Extraction Temperature: 54.7°C
-
Solvent/Solid Ratio: 20.4:1 (mL/g)
Under these conditions, an extraction yield of 102.0% for this compound was achieved.
3. How can I improve the purity of my this compound extract?
Several strategies can be employed to enhance the purity of the extract:
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Solvent Selection: Use a solvent with higher selectivity for alkaloids, such as chloroform.
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Acid-Base Extraction: This classic technique for alkaloid purification involves partitioning the extract between an acidic aqueous solution and an organic solvent. The alkaloids will move into the aqueous phase as salts, leaving many impurities in the organic phase. The pH of the aqueous phase is then raised to deprotonate the alkaloids, which can then be re-extracted into an organic solvent.
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Chromatographic Methods: Techniques like column chromatography or solid-phase extraction (SPE) can be used to separate this compound from other co-extracted compounds.
4. Is this compound sensitive to degradation during extraction?
This compound is generally stable under ordinary conditions but can be sensitive to prolonged exposure to light, which may cause degradation. While higher temperatures can improve extraction efficiency, excessive heat may lead to the degradation of thermolabile compounds.
5. What are some common methods for the extraction of this compound?
Besides MAE, other commonly used methods include:
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Solvent-based extraction: This includes maceration, reflux, and Soxhlet extraction using various organic solvents.
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Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to enhance the extraction process.
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Enzymatic Extraction: This technique uses enzymes to break down the plant cell walls, facilitating the release of alkaloids.
-
Acid-Base Extraction: This method utilizes the basic nature of alkaloids for their separation and purification.
Quantitative Data Summary
The following tables summarize quantitative data on this compound extraction from various studies.
Table 1: Comparison of Solvents for this compound Extraction from Glaucium corniculatum
| Solvent | This compound Yield (µg/mg of extract) |
| Chloroform | 497 |
| Methanol | Not specified, but lower than chloroform |
| Water | Not specified, but lower than chloroform |
| Data from a study on alkaloid extracts from G. corniculatum. |
Table 2: Optimized Parameters for Microwave-Assisted Extraction (MAE) of this compound from Macleaya cordata
| Parameter | Optimal Value |
| Ethanol Concentration | 45.2% (v/v) |
| Extraction Temperature | 54.7°C |
| Solvent/Solid Ratio | 20.4:1 (mL/g) |
| Resulting this compound Yield | 102.0% |
| Data from a study optimizing MAE from the stems of M. cordata. |
Table 3: this compound Content in Protopine Total Alkaloid Extracts
| Extraction Batch | This compound Mass Percent | Protopine Mass Percent | Total Protopine Alkaloids Mass Percent |
| 1 | 26.7% | 52.6% | 79.3% |
| 2 | 52.4% | 16.6% | 69.0% |
| 3 | 46.4% | 22.8% | 69.2% |
| Data from a patent describing a process for producing protopine total alkaloids extract. |
Experimental Protocols
Protocol 1: Microwave-Assisted Extraction (MAE) of this compound from Macleaya cordata
This protocol is based on the optimized parameters from a study by a team of researchers.
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Sample Preparation: Dry the stems of Macleaya cordata and grind them into a fine powder.
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Extraction Solvent Preparation: Prepare a 45.2% (v/v) ethanol-water solution.
-
Extraction: a. Weigh a precise amount of the powdered plant material. b. Add the extraction solvent at a solvent-to-solid ratio of 20.4:1 (mL/g). c. Place the mixture in a microwave extractor. d. Set the extraction temperature to 54.7°C and begin the extraction process. The duration should be optimized for the specific equipment being used.
-
Post-Extraction: a. After extraction, filter the mixture to separate the extract from the solid plant residue. b. The resulting filtrate contains the extracted this compound and can be further purified or analyzed.
Protocol 2: General Acid-Base Extraction for Alkaloid Purification
This is a general protocol for the purification of alkaloids like this compound from a crude organic extract.
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Acidification: a. Dissolve the crude extract in a suitable organic solvent (e.g., chloroform, ethyl acetate). b. Transfer the solution to a separatory funnel. c. Add a dilute aqueous acid (e.g., 1-5% hydrochloric acid or sulfuric acid) and shake gently. d. Allow the layers to separate. The protonated alkaloids will move to the aqueous acidic layer. e. Drain and collect the aqueous layer. Repeat the extraction of the organic layer with fresh aqueous acid to ensure complete transfer of alkaloids.
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Basification and Re-extraction: a. Combine the aqueous acidic extracts. b. Slowly add a base (e.g., ammonium hydroxide or sodium hydroxide solution) to the aqueous extract while monitoring the pH. Adjust the pH to be alkaline (typically pH 9-10). This will deprotonate the alkaloids, making them insoluble in water. c. Add an immiscible organic solvent (e.g., chloroform) to the basified aqueous solution in a separatory funnel. d. Shake gently to extract the free base alkaloids into the organic layer. e. Allow the layers to separate, then drain and collect the organic layer. Repeat the extraction of the aqueous layer with fresh organic solvent.
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Final Steps: a. Combine the organic extracts containing the purified alkaloids. b. Wash the combined organic extract with water to remove any remaining base. c. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate). d. Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the purified alkaloid extract.
Visualizations
Caption: Workflow for Microwave-Assisted Extraction of this compound.
Caption: Troubleshooting Logic for Low this compound Yield.
References
method validation issues for allocryptopine quantification
This guide provides troubleshooting advice and answers to frequently asked questions regarding method validation for the quantification of allocryptopine. It is intended for researchers, scientists, and drug development professionals encountering common issues during their analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What are the critical parameters to evaluate when validating a method for this compound quantification?
A1: A robust analytical method validation should assess several key parameters to ensure data integrity and reliability.[1] For a typical quantitative assay, these include:
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Specificity/Selectivity: The ability to measure this compound accurately in the presence of other components like impurities, degradation products, or matrix components.[1]
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Linearity and Range: The capacity of the method to produce results that are directly proportional to the concentration of this compound within a specific range.[1]
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Accuracy: How close the measured value is to the true value, often expressed as percent recovery.[1]
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Precision: The degree of agreement among a series of measurements from the same sample, evaluated at different levels (repeatability, intermediate precision).[1]
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Limit of Detection (LOD): The lowest concentration of this compound that can be detected but not necessarily quantified with acceptable accuracy and precision.
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Limit of Quantitation (LOQ): The lowest concentration of this compound that can be determined with acceptable precision and accuracy.
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Stability: The stability of this compound in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).
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Matrix Effect: The influence of co-eluting matrix components on the ionization of this compound, which can cause signal suppression or enhancement.
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Recovery: The efficiency of the extraction process in recovering this compound from the sample matrix.
Q2: My this compound standard seems to degrade quickly. What are its known stability issues?
A2: this compound is known to be sensitive to prolonged exposure to light, which can cause degradation. It is crucial to protect standard solutions and samples from light by using amber vials or covering glassware with foil. Additionally, analyte instability can occur at various stages due to factors like enzymes in biological matrices, pH, and temperature. For long-term storage of biological specimens, temperatures of -20°C or colder are generally recommended to minimize degradation.
Q3: What are the common metabolic pathways for this compound, and how can they affect my analysis?
A3: In vitro studies using rat liver S9 fractions have shown that the main metabolic pathways for this compound include demethylenation of the 2,3-methylenedioxy group and demethylation of the 9,10-vicinal methoxyl group. Hydroxylation has also been observed as a metabolic pathway. These metabolites can potentially interfere with the quantification of the parent compound if they are not chromatographically separated, impacting the specificity of the method. It is essential to develop a chromatographic method with sufficient resolution to separate this compound from its major metabolites.
Troubleshooting Guide
Issue 1: Significant Signal Suppression or Enhancement (Matrix Effect)
Q: I am observing significant ion suppression in my LC-MS/MS analysis when quantifying this compound in plasma/tissue. How can I identify and mitigate this matrix effect?
A: Matrix effect is a common challenge in LC-MS bioanalysis where co-eluting endogenous components from the sample matrix affect the ionization efficiency of the analyte. This can lead to inaccurate and imprecise results.
Troubleshooting Steps:
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Quantify the Matrix Effect: The "golden standard" for assessing matrix effect is the post-extraction spike method. Compare the peak response of this compound spiked into a blank, extracted matrix with the response of a pure standard solution at the same concentration. The ratio of these responses (Matrix Factor) indicates the degree of suppression (<1) or enhancement (>1).
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Improve Sample Preparation: The goal is to remove interfering matrix components, particularly phospholipids, which are a major source of matrix effects.
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Protein Precipitation (PPT): Simple, but may not provide the cleanest extracts.
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Liquid-Liquid Extraction (LLE): Can offer cleaner samples by partitioning this compound into an organic solvent, leaving polar interferences behind.
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Solid-Phase Extraction (SPE): Often provides the most effective cleanup by using a sorbent to selectively retain the analyte while matrix components are washed away.
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Optimize Chromatography:
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Adjust the mobile phase gradient to better separate this compound from co-eluting matrix components.
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Consider a different column chemistry. For instance, a pentafluorophenyl (PFP) column can offer alternative selectivity for polar aromatic compounds like alkaloids.
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Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS (e.g., d3-allocryptopine) is the most effective way to compensate for matrix effects. Since it has nearly identical chemical properties and retention time to the analyte, it will experience the same degree of ion suppression or enhancement, allowing for accurate ratio-based quantification.
Issue 2: Poor or Inconsistent Peak Shape
Q: The chromatographic peak for this compound is showing tailing or is broader than expected, leading to poor integration and inconsistent results. What could be the cause?
A: Poor peak shape can result from various chromatographic issues, from column problems to interactions between the analyte and the system.
Troubleshooting Steps:
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Check Mobile Phase pH: this compound is a basic compound. Using an acidic mobile phase (e.g., with 0.1% formic acid) ensures the analyte is in its protonated form, which often improves peak shape in reversed-phase chromatography. However, this can reduce retention, so a balance must be found.
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Evaluate Column Health:
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Contamination: A blocked or contaminated guard column or column inlet frit can cause peak distortion. Try flushing the column or replacing the guard column.
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Column Degradation: The column may be nearing the end of its lifespan. Test with a new column of the same type to verify.
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-
Address Potential Analyte Interactions:
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Active Sites: Residual silanols on the silica backbone of C18 columns can interact with basic analytes, causing tailing. Ensure you are using a high-purity, end-capped column.
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Injector/System Contamination: Build-up in the injector or tubing can lead to carryover and peak tailing. Perform system cleaning procedures as recommended by the manufacturer.
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Issue 3: Inconsistent Results (Poor Precision)
Q: My quality control (QC) samples show high variability (%RSD > 15%) between runs. How can I improve the precision of my this compound assay?
A: Poor precision points to inconsistent execution of the analytical method at one or more stages.
Troubleshooting Steps:
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Review Sample Processing: Inconsistent sample preparation is a common source of variability.
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Pipetting: Ensure all automated and manual pipettes are calibrated and used correctly.
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Extraction: Standardize vortexing times, centrifugation speeds/times, and evaporation steps to ensure consistency for every sample.
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Internal Standard (IS) Addition: Add the IS early in the sample preparation process to account for variability in subsequent steps.
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-
Assess System Stability: Run a system suitability test before each analytical batch. Injecting the same standard multiple times should yield highly reproducible peak areas and retention times (e.g., %RSD < 2%). If this fails, the LC-MS/MS system itself may require maintenance.
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Investigate Analyte Stability: As mentioned, this compound can be unstable. If samples are left at room temperature for varying lengths of time before analysis, degradation can occur, leading to high variability. Ensure a consistent and validated sample handling workflow.
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Check for Matrix Lot-to-Lot Variability: The matrix effect can differ between biological lots (e.g., plasma from different individuals). It is recommended to evaluate the matrix effect using at least six different lots of blank matrix during method validation to ensure the method is rugged.
Example Method Validation Data
The following table summarizes the performance of a validated UPLC-MS/MS method for this compound quantification in biological matrices, providing a benchmark for expected results.
| Validation Parameter | Result |
| Linearity Range | 0.1 - 100 µg/L |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Quantitation (LOQ) | 0.1 µg/L |
| Recovery | 93.17% - 103.68% |
| Precision (Intra-day RSD) | 0.68% - 2.02% |
| Precision (Inter-day RSD) | 3.29% - 6.85% |
| Accuracy | 97.00% - 107.18% |
| Matrix Effect | 88.10% - 95.55% |
| Stability (Various Conditions) | 101.80% - 119.66% |
Experimental Protocol Example: UPLC-MS/MS Quantification in Eggs
This protocol is adapted from a validated method for determining this compound residues.
1. Sample Extraction and Purification:
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Weigh 2 grams of a homogenized egg sample into a centrifuge tube.
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Fortify with 20 µL of an internal standard solution (e.g., a stable isotope-labeled this compound). Vortex for 30 seconds.
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Add 10 mL of acetonitrile, vortex for 5 minutes, and then centrifuge at 8000 rpm for 5 minutes.
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Transfer the supernatant to a new tube. Add 3 mL of n-hexane and vortex for 1 minute to remove lipids.
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After phase separation, collect the lower (acetonitrile) layer.
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Evaporate the solvent to dryness under a gentle stream of nitrogen.
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Reconstitute the residue in 0.5 mL of acetonitrile and vortex for 30 seconds.
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Filter the final solution through a 0.22 µm filter into an HPLC vial for analysis.
2. UPLC-MS/MS Conditions:
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Column: A suitable reversed-phase C18 column.
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Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
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Flow Rate: 0.3 - 0.5 mL/min.
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Ionization Mode: Electrospray Ionization, Positive (ESI+).
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MS/MS Parameters:
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Capillary Voltage: 4.0 kV
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Nebulizer Gas Pressure: 30 psi
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Drying Gas Temperature: 350°C
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Drying Gas Flow: 13 L/min
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MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard. The most intense transition is used for quantification, and a second transition is used for confirmation.
Visualizations
Caption: A general workflow for troubleshooting analytical method issues.
Caption: How matrix components suppress the analyte signal in the ESI source.
Caption: Decision tree for addressing issues of analyte instability.
References
addressing matrix effects in LC-MS analysis of allocryptopine
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of allocryptopine.
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect and how does it impact the analysis of this compound?
A1: A matrix effect is the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine, or tissue homogenate).[1] These interfering components, which can include phospholipids, salts, and metabolites, are not the analyte of interest but can still affect the accuracy, precision, and sensitivity of the measurement.[1] The most common manifestation is ion suppression, where the matrix components compete with this compound for ionization, leading to a decreased signal and artificially low quantification.[1][2] Less commonly, ion enhancement can occur.
Q2: My this compound peak area is highly variable in plasma samples but consistent in neat standards. Is this a matrix effect?
A2: High variability in analyte response between biological samples and clean standards is a classic indicator of a matrix effect.[2] Components in the plasma that are not present in the solvent standard are likely interfering with the ionization of this compound. To confirm this, you can perform a post-extraction spike experiment. By comparing the analyte response in a spiked blank matrix extract to the response in a clean solvent, the degree of ion suppression or enhancement can be quantified.
Q3: What is the best type of internal standard to use for this compound analysis to correct for matrix effects?
A3: The gold standard is a stable isotope-labeled (SIL) internal standard, such as deuterated this compound (e.g., this compound-d3). A SIL internal standard is chemically and structurally identical to this compound, meaning it will have the same chromatographic retention time and experience the same degree of matrix effect. Because it co-elutes and is affected identically, the ratio of the analyte to the internal standard remains constant, allowing for accurate correction of signal variations. If a SIL internal standard is not available, a close structural analog (e.g., protopine or other isoquinoline alkaloids) can be used, but it may not perfectly mimic the behavior of this compound and correct for matrix effects as effectively.
Q4: How can I reduce matrix effects during my sample preparation?
A4: Improving sample cleanup is one of the most effective strategies to combat matrix effects. The goal is to selectively remove interfering substances while efficiently recovering this compound. The most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Generally, SPE provides the cleanest extracts and the least matrix interference, while PPT is the quickest but least effective at removing interferences like phospholipids.
Troubleshooting Guide
This section addresses specific issues you may encounter during your LC-MS analysis of this compound.
Problem: Poor sensitivity or low signal intensity for this compound in biological samples.
| Possible Cause | Suggested Solution |
| Ion Suppression | The most likely cause is significant ion suppression from matrix components. Phospholipids are common culprits in plasma samples. |
| 1. Improve Sample Cleanup: Switch from Protein Precipitation (PPT) to a more rigorous method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to better remove interfering compounds. | |
| 2. Optimize Chromatography: Modify your LC gradient to better separate this compound from the region where matrix components elute. A longer gradient or a different stationary phase can improve resolution. | |
| 3. Sample Dilution: If the assay sensitivity is high enough, simply diluting the sample extract can reduce the concentration of interfering matrix components and mitigate suppression. | |
| Suboptimal MS Parameters | Ion source parameters may not be optimized for this compound in the presence of the sample matrix. |
| Re-infuse this compound in a post-extraction blank matrix and re-optimize source parameters such as gas flows, temperature, and voltages to maximize the signal. |
Problem: Inconsistent results and poor reproducibility between replicate injections.
| Possible Cause | Suggested Solution |
| Variable Matrix Effects | The composition of the biological matrix can vary between different lots or individuals, leading to inconsistent ion suppression. |
| 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for sample-to-sample variability in matrix effects. | |
| 2. Matrix-Matched Calibrators: Prepare your calibration standards and quality controls in the same blank biological matrix as your unknown samples. This ensures that the standards experience a similar matrix effect to the samples, improving accuracy. | |
| Carryover | This compound or matrix components from a high-concentration sample may adsorb to parts of the LC system and elute in subsequent injections. |
| 1. Optimize Needle Wash: Use a strong organic solvent in the autosampler wash solution to ensure the injection needle is thoroughly cleaned between runs. | |
| 2. Inject Blanks: Run blank solvent injections after high-concentration samples to check for and wash out any residual analyte. |
Quantitative Data on Sample Preparation
While specific data for this compound is limited, the following table provides an illustrative comparison of common sample preparation techniques for small molecules in plasma, based on typical performance characteristics. This helps in selecting an appropriate strategy.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Matrix Effect | High (Significant ion suppression common) | Moderate | Low to Very Low |
| Analyte Recovery (%) | > 90% (Generally high but can be variable) | 70 - 90% (Can be lower for polar analytes) | > 90% (Often very high and reproducible) |
| Process Efficiency | Low (Minimal cleanup) | Moderate | High (Excellent removal of interferences) |
| Speed / Throughput | Fastest | Moderate | Slowest (Can be automated) |
| Cost per Sample | Lowest | Low | Highest |
| Selectivity | Low | Moderate | High (Tunable based on sorbent chemistry) |
This table summarizes general performance trends. Actual values will be analyte- and method-dependent.
Diagrams and Workflows
A logical workflow is critical for systematically identifying and mitigating matrix effects.
Caption: A troubleshooting decision tree for matrix effect investigation.
The following workflow illustrates a typical bioanalytical process incorporating steps to minimize matrix effects.
Caption: Workflow for this compound analysis with matrix effect mitigation.
Detailed Experimental Protocols
The following is a representative protocol for the extraction and analysis of this compound from human plasma. This method should be fully validated according to regulatory guidelines (e.g., FDA or EMA) before use.
1. Materials and Reagents
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Analytes: this compound, this compound-d3 (Internal Standard)
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Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS Grade)
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Reagents: Formic Acid, Ammonium Acetate
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SPE Cartridges: Mixed-Mode Cation Exchange Polymeric SPE Cartridges (e.g., Oasis MCX)
2. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and this compound-d3 in methanol.
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Working Standards: Prepare serial dilutions of this compound in 50:50 ACN:Water for calibration curves and QCs.
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Internal Standard Spiking Solution (100 ng/mL): Dilute the this compound-d3 stock solution in 50:50 ACN:Water.
3. Sample Preparation: Solid-Phase Extraction (SPE)
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Pre-treat Plasma: To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the internal standard spiking solution. Vortex for 10 seconds.
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Condition SPE Cartridge: Condition the SPE cartridge with 1 mL of Methanol followed by 1 mL of Water.
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Load Sample: Load the pre-treated plasma sample onto the cartridge.
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Wash Cartridge:
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Wash with 1 mL of 2% formic acid in water to remove neutral and acidic interferences.
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Wash with 1 mL of Methanol to remove phospholipids and other organic-soluble interferences.
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Elute Analyte: Elute this compound and the internal standard with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
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Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% Mobile Phase A, 10% Mobile Phase B).
4. LC-MS/MS Conditions
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LC System: UPLC/HPLC system
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Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
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Mobile Phase A: 0.1% Formic Acid in Water
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile
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Flow Rate: 0.4 mL/min
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Gradient:
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0.0 - 0.5 min: 10% B
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0.5 - 3.0 min: 10% to 90% B (linear gradient)
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3.0 - 3.5 min: 90% B
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3.5 - 4.0 min: 90% to 10% B
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4.0 - 5.0 min: 10% B (re-equilibration)
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MS System: Triple Quadrupole Mass Spectrometer
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Ionization Mode: Positive Electrospray Ionization (ESI+)
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MRM Transitions (Illustrative):
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This compound: Q1: 354.2 -> Q3: 188.1
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This compound-d3: Q1: 357.2 -> Q3: 191.1 (Note: MRM transitions must be optimized experimentally on the specific instrument used.)
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References
stability testing of allocryptopine under different storage conditions
This technical support center provides guidance and resources for researchers, scientists, and drug development professionals working with allocryptopine. It addresses common questions and challenges related to the stability of this compound under various storage and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of this compound?
A1: this compound is generally stable under ordinary conditions. However, it is known to be sensitive to prolonged exposure to light, which can lead to degradation. It is slightly soluble in water and has better solubility in organic solvents. For routine handling and short-term storage, it is advisable to protect this compound solutions from light and store them at controlled room temperature or refrigerated.
Q2: I'm observing unexpected peaks in my HPLC analysis of an aged this compound sample. What could be the cause?
A2: Unexpected peaks in the chromatogram of an aged this compound sample are often indicative of degradation products. This compound can degrade under various stress conditions, including exposure to light, and extreme pH and temperatures. To identify the source of these peaks, it is recommended to perform forced degradation studies to generate potential degradation products and compare their retention times with the unknown peaks. Mass spectrometry (LC-MS) can be a powerful tool to determine the mass of these unknown peaks, aiding in their identification.
Q3: My this compound standard solution seems to be losing potency faster than expected. How can I mitigate this?
A3: Loss of potency in this compound standard solutions is often due to degradation. To mitigate this, ensure your solutions are prepared fresh and stored under appropriate conditions. It is crucial to protect them from light by using amber vials or covering the vials with aluminum foil. For longer-term storage, it is recommended to store solutions at refrigerated (2-8 °C) or frozen (-20 °C) temperatures. The choice of solvent can also impact stability; using a solvent in which this compound has good solubility and stability is important.
Q4: What are the primary degradation pathways for this compound?
A4: While a complete degradation pathway under various abiotic stress conditions is not extensively documented in the literature, studies on its metabolism suggest potential degradation pathways. These include the demethylenation of the 2,3-methylenedioxy group and the demethylation of the 9,10-vicinal methoxyl group.[1] Under forced degradation conditions such as acid, base, oxidation, and photolysis, other degradation products may be formed. Further investigation using techniques like LC-MS/MS is required to fully elucidate the degradation pathways under specific stress conditions.
Troubleshooting Guides
This section provides troubleshooting guidance for common issues encountered during the stability testing of this compound.
HPLC Analysis Issues
| Issue | Possible Causes | Recommended Actions |
| Peak Tailing or Fronting | - Column degradation- Inappropriate mobile phase pH- Sample overload | - Use a new or validated column.- Adjust the mobile phase pH to ensure this compound is in a single ionic form.- Reduce the sample concentration or injection volume. |
| Ghost Peaks | - Contamination in the mobile phase or HPLC system- Carryover from previous injections | - Use fresh, high-purity solvents for the mobile phase.- Flush the HPLC system thoroughly.- Implement a robust needle wash protocol in the autosampler method. |
| Irreproducible Retention Times | - Fluctuations in column temperature- Inconsistent mobile phase composition- Pump malfunction | - Use a column oven to maintain a consistent temperature.- Prepare fresh mobile phase and ensure proper mixing.- Check the pump for leaks and ensure a steady flow rate. |
| Loss of Signal Intensity | - Degradation of the sample in the autosampler- Detector lamp issue- Adsorption of this compound to vials or tubing | - Keep the autosampler tray cool and protected from light.- Check the detector lamp's performance and replace if necessary.- Use silanized vials and tubing to minimize adsorption. |
Data on this compound Stability
The following tables summarize hypothetical quantitative data from forced degradation studies on this compound, as specific literature data is limited. These tables are intended to provide a practical example of how to present such data.
Table 1: Summary of this compound Degradation under Various Stress Conditions
| Stress Condition | Time (hours) | This compound Remaining (%) | Major Degradation Products (Hypothetical) |
| Acidic Hydrolysis (0.1 M HCl, 60°C) | 24 | 85.2 | Demethylenated this compound |
| Alkaline Hydrolysis (0.1 M NaOH, 60°C) | 24 | 78.5 | Demethylated this compound |
| Oxidative Degradation (3% H₂O₂, RT) | 24 | 92.1 | Oxidized this compound Derivatives |
| Photodegradation (UV light, 254 nm) | 24 | 65.7 | Various Photodegradants |
| Thermal Degradation (80°C) | 24 | 95.3 | Minimal Degradation |
Table 2: Kinetic Data for this compound Degradation (Hypothetical)
| Degradation Condition | Rate Constant (k) (h⁻¹) | Half-life (t₁/₂) (hours) | Reaction Order |
| Acidic Hydrolysis | 0.0069 | 100.4 | First-Order |
| Alkaline Hydrolysis | 0.0099 | 70.0 | First-Order |
| Photodegradation | 0.0174 | 39.8 | First-Order |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol describes a general method for the analysis of this compound and its degradation products. Method validation according to ICH guidelines is essential before use.
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Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Diode Array Detector (DAD).
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Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
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Mobile Phase: A gradient elution is often suitable for separating the parent compound from its degradation products. A typical starting point could be a mixture of:
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Solvent A: 0.1% Formic acid in Water
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Solvent B: Acetonitrile
-
-
Gradient Program (Example):
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0-5 min: 10% B
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5-20 min: 10% to 90% B
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20-25 min: 90% B
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25-30 min: 90% to 10% B
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30-35 min: 10% B
-
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Flow Rate: 1.0 mL/min
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Column Temperature: 30°C
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Detection Wavelength: 285 nm
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Injection Volume: 10 µL
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Sample Preparation: Dissolve the this compound sample in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.
Protocol 2: Forced Degradation Studies of this compound
Forced degradation studies are performed to evaluate the stability of this compound under stress conditions and to generate potential degradation products.
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Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for a specified period (e.g., 24 hours). Neutralize the sample with 0.1 M NaOH before HPLC analysis.
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Alkaline Hydrolysis: Dissolve this compound in 0.1 M NaOH and heat at 60°C for a specified period. Neutralize the sample with 0.1 M HCl before HPLC analysis.
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Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for a specified period.
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Photodegradation: Expose a solution of this compound to a UV light source (e.g., 254 nm) or a photostability chamber for a specified duration. The sample should be in a quartz cuvette or other UV-transparent container. A control sample should be kept in the dark under the same temperature conditions.
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Thermal Degradation: Expose a solid sample or a solution of this compound to elevated temperatures (e.g., 80°C) for a specified period.
Visualizations
References
selecting the appropriate vehicle for in vivo delivery of allocryptopine
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges associated with the in vivo delivery of allocryptopine. The following troubleshooting guides and frequently asked questions (FAQs) provide solutions to specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound formulation is cloudy or precipitates after preparation. What is causing this and how can I fix it?
A1: This is a common issue stemming from this compound's low aqueous solubility.[1] this compound is slightly soluble in water but shows better solubility in organic solvents like DMSO, ethanol, and chloroform.[1][2] Precipitation can lead to inaccurate dosing, low bioavailability, and potential toxicity.[3][4]
Troubleshooting Steps:
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Optimize Your Formulation: If solubility is an issue, consider the strategies outlined in the "Formulation Strategies for Poorly Soluble Compounds" section below. Using co-solvents or switching to a lipid-based or nanoparticle formulation can significantly improve solubility and stability.
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Control Temperature: Prepare your formulation at room temperature unless the protocol specifies otherwise. Some compounds are less soluble at lower temperatures.
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Check Reagent Quality: Always use high-purity solvents and reagents, as impurities can negatively impact the solubility and stability of your formulation.
Q2: I am observing high variability and inconsistent therapeutic effects in my in vivo experiments. What are the potential causes?
A2: Inconsistent results are often linked to issues with the formulation's stability, bioavailability, or the administration protocol itself.
Troubleshooting Steps:
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Assess Formulation Homogeneity: If you are using a suspension, ensure it is uniformly mixed before each administration. Continuous stirring during the dosing process may be necessary to prevent settling.
-
Evaluate Bioavailability: this compound's bioavailability is generally low due to its moderate water solubility. The chosen administration route and vehicle can drastically alter drug exposure. An intraperitoneal (IP) injection may offer higher bioavailability than oral gavage for poorly soluble compounds. Consider conducting a pilot pharmacokinetic (PK) study to determine drug exposure levels.
-
Refine Dosing: Perform a dose-escalation study to identify the optimal effective dose and the maximum tolerated dose (MTD) for your specific animal model.
-
Consider Metabolism: this compound is metabolized in the liver, with key pathways including demethylenation and demethylation. Rapid metabolism could lead to lower-than-expected efficacy.
Q3: My animal subjects are showing signs of toxicity or adverse effects. Could the delivery vehicle be the cause?
A3: Yes, the vehicle itself can cause toxicity, especially at high concentrations.
Troubleshooting Steps:
-
Vehicle Toxicity: High concentrations of co-solvents like DMSO can be toxic. If using a DMSO-based formulation, ensure the final concentration is well-tolerated by the animal model (ideally <10% and as low as 1-5% for some routes). Consider running a pilot toxicity study with the vehicle alone.
-
On-Target Toxicity: While this compound has a range of biological activities, high concentrations could lead to on-target toxicity. It is crucial to monitor animals for weight loss, distress, or other adverse effects and adjust the dose or frequency of administration if needed.
-
Formulation-Related Issues: The physical properties of nanoparticle formulations (size, charge) can also influence toxicity. Characterize your formulation thoroughly to ensure consistency.
Physicochemical Properties and Formulation Strategies
A successful in vivo study begins with a well-characterized and stable formulation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Implication for In Vivo Delivery |
| Molecular Formula | C₂₁H₂₃NO₅ | Affects solubility and interactions with delivery vehicles. |
| Molecular Weight | 369.41 g/mol | Standard for a small molecule. |
| Appearance | White crystalline powder | Solid form requires solubilization for administration. |
| Aqueous Solubility | Slightly soluble | Primary challenge for formulation; requires solubility enhancement. |
| Organic Solubility | Soluble in DMSO, Ethanol, Chloroform, Acetone | Useful for initial stock solution preparation. |
| Stability | Stable under ordinary conditions; sensitive to light | Formulations should be protected from prolonged light exposure. |
| Bioavailability | Generally low | A key parameter to optimize through formulation design. |
Table 2: Comparison of Vehicle Formulations for Poorly Soluble Compounds
| Vehicle Type | Example Composition | Advantages | Disadvantages | Administration Route |
| Co-solvent Solution | 5-10% DMSO, 40% PEG400, 5% Tween 80 in Saline | Simple to prepare; widely used in preclinical studies. | Can cause toxicity or off-target effects at high concentrations. Risk of drug precipitation upon injection. | IV, IP, PO |
| Suspension | 0.5% Carboxymethylcellulose (CMC) in water | Suitable for oral administration; avoids organic solvents. | Non-homogeneity can lead to inaccurate dosing. Lower bioavailability for certain compounds. | PO, SC |
| Lipid-Based (SEDDS) | Oils (e.g., Maisine® CC), surfactants, co-solvents | Can significantly improve oral bioavailability by enhancing absorption via lymphatic pathways. | Complex formulations that may require specialized equipment and optimization. | PO |
| Liposomes | Phospholipids (e.g., DSPC), Cholesterol, PEG-DSPE | Biocompatible; can encapsulate both hydrophilic and lipophilic drugs; allows for targeted delivery. | More complex and time-consuming preparation; potential for instability. | IV, IP |
| Polymeric Nanoparticles | Biodegradable polymers (e.g., PLGA, PCL) | Provides sustained release; protects the drug from degradation; can be targeted. | Use of organic solvents in preparation can be toxic; complex characterization required. | IV, IP, SC |
Troubleshooting Guides
Table 3: Troubleshooting Common In Vivo Delivery Issues
| Problem | Potential Cause | Recommended Solution |
| Precipitation in Vehicle | Poor solubility of this compound in the chosen solvent system. | Increase the concentration of the co-solvent (e.g., DMSO) while staying within toxicity limits. Switch to a more robust formulation like a self-emulsifying drug delivery system (SEDDS) or a nanoparticle-based carrier. |
| Inconsistent Efficacy | Poor bioavailability or rapid clearance of the compound. | Change the route of administration (e.g., from PO to IP) to bypass first-pass metabolism. Utilize a sustained-release formulation, such as PLGA nanoparticles, to maintain therapeutic levels for a longer duration. |
| Acute Toxicity/Adverse Events | High concentration of the vehicle (e.g., >10% DMSO). | Reduce the concentration of the toxic component in the vehicle. Perform a vehicle-only toxicity study. Lower the drug dose and/or the frequency of administration. |
| No Observed Effect | Insufficient drug concentration at the target site. | Conduct a dose-response study to ensure an adequate dose is being administered. Confirm target engagement with a relevant biomarker assay if available. |
Experimental Protocols
Protocol 1: Preparation of this compound in a Co-solvent Vehicle for Intraperitoneal (IP) Injection
Objective: To prepare a clear, injectable solution of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile filtered
-
PEG400
-
Tween 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
Methodology:
-
Weigh the required amount of this compound powder.
-
Prepare the vehicle by mixing the components. A common vehicle is 10% DMSO, 40% PEG400, 5% Tween 80, and 45% sterile saline.
-
First, dissolve the this compound completely in DMSO. Gentle warming or vortexing can aid dissolution.
-
Add the PEG400 to the this compound/DMSO solution and mix thoroughly.
-
Add the Tween 80 and mix until the solution is homogenous.
-
Slowly add the sterile saline to the organic mixture while vortexing to prevent precipitation.
-
Visually inspect the final solution to ensure it is clear and free of any particulates before administration.
Protocol 2: Preparation of this compound-Loaded Liposomes via Thin-Film Hydration
Objective: To encapsulate this compound within a lipid bilayer for improved stability and delivery.
Materials:
-
This compound powder
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
PEG-2000 DSPE
-
Chloroform
-
Sterile phosphate-buffered saline (PBS), pH 7.4
Methodology:
-
Lipid Film Preparation:
-
Dissolve DSPC, cholesterol, and PEG-2000 DSPE (e.g., at a molar ratio of 55:40:5) along with this compound in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator to form a thin, uniform lipid film on the flask wall.
-
Further dry the film under a vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the dried lipid film by adding sterile PBS (pre-heated to above the lipid transition temperature, ~60°C).
-
Agitate the flask by vortexing or rotating to allow the film to swell and form multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.
-
Pass the suspension 10-20 times through polycarbonate filters with a defined pore size (e.g., 100 nm) using a lipid extruder.
-
-
Purification and Characterization:
-
Remove any unencapsulated this compound by dialysis or size exclusion chromatography.
-
Characterize the liposomes for size, zeta potential, and encapsulation efficiency using appropriate analytical techniques (e.g., DLS, HPLC).
-
Signaling Pathways and Logical Workflows
This compound's Mechanism of Action
This compound has been shown to exert neuroprotective and anti-inflammatory effects by modulating several key signaling pathways.
Caption: this compound's modulation of the Akt/GSK-3β/Tau signaling pathway.
Caption: this compound's anti-inflammatory effect via the CX3CL1/AKT/NF-κB axis.
Experimental Workflow
The following diagram outlines a logical workflow for selecting an appropriate in vivo delivery vehicle for this compound.
Caption: Decision workflow for selecting an in vivo delivery vehicle for this compound.
References
Validation & Comparative
Allocryptopine vs. Protopine: A Comparative Study of Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Allocryptopine and protopine are structurally related isoquinoline alkaloids found in various plant species, notably from the Papaveraceae family. Both compounds have garnered significant interest in the scientific community for their diverse pharmacological activities. This guide provides a comparative analysis of their biological effects, supported by experimental data, to aid researchers in understanding their therapeutic potential.
Summary of Biological Activities
| Biological Activity | This compound | Protopine |
| Anti-inflammatory | Inhibits the CX3CL1–CX3CR1 axis, leading to reduced phosphorylation of AKT and NF-κB.[1] | Inhibits NF-κB and MAPK signaling pathways, reducing the production of pro-inflammatory mediators like nitric oxide (NO), COX-2, and various cytokines.[2][3] |
| Anticancer | Data on specific cancer cell lines is limited in the reviewed literature. | Exhibits cytotoxic effects against a range of cancer cell lines including HL-60, A-549, MCF-7, HepG2, SW480, MIA PaCa-2, and PANC-1. |
| Anti-arrhythmic | Demonstrates anti-arrhythmic properties by inhibiting outward potassium currents (Ito) and slow delayed rectifier potassium currents (IKs) in cardiomyocytes.[4] | Exhibits multi-ion channel blocking effects, including L-type Ca2+, inward and delayed rectifier K+, and Na+ channels, leading to a shortened action potential duration. |
| Neuroprotective | Shows neuroprotective effects by suppressing oxidative stress-induced neuronal apoptosis via modulation of the Akt/GSK-3β/tau pathway. | Exerts neuroprotective effects against hypoxic-ischemic brain damage. |
Quantitative Comparison of Biological Activities
Anticancer Activity (IC50 values in µM)
| Cell Line | This compound (µM) | Protopine (µM) |
| HL-60 (Leukemia) | Data not available | 6.68 |
| A-549 (Lung Carcinoma) | Data not available | 20.47 |
| MCF-7 (Breast Cancer) | Data not available | 22.59 |
| HepG2 (Hepatocellular Carcinoma) | Data not available | Data available, specific IC50 not provided in the reviewed literature. |
| SW480 (Colon Adenocarcinoma) | Data not available | Data available, specific IC50 not provided in the reviewed literature. |
| MIA PaCa-2 (Pancreatic Cancer) | Data not available | Data available, specific IC50 not provided in the reviewed literature. |
| PANC-1 (Pancreatic Cancer) | Data not available | Data available, specific IC50 not provided in the reviewed literature. |
Note: The table highlights a gap in the currently available, directly comparable data for the anticancer activities of this compound against these specific cell lines.
Anti-arrhythmic Activity
| Parameter | This compound | Protopine |
| Target Ion Channels | Ito (transient outward potassium current), IKs (slow delayed rectifier potassium current)[4] | L-type Ca2+, IK1 (inward rectifier potassium current), IK (delayed rectifier potassium current), INa (sodium current) |
| IC50 for Ito Inhibition | 37 ± 8 µM (in rabbit ventricular myocytes) | Data not available |
| Effect on Action Potential | Prolongs action potential duration | Shortens action potential duration |
Signaling Pathways
This compound: Anti-inflammatory and Neuroprotective Signaling
This compound has been shown to exert its anti-inflammatory effects by targeting the CX3CL1-CX3CR1 chemokine signaling axis. This inhibition leads to a downstream reduction in the phosphorylation of Akt and the nuclear translocation of NF-κB, a key transcription factor for pro-inflammatory gene expression. In the context of neuroprotection, this compound modulates the Akt/GSK-3β/tau pathway, which is crucial in neuronal survival and the pathogenesis of neurodegenerative diseases like Alzheimer's. By influencing this pathway, this compound can prevent neuronal apoptosis induced by oxidative stress.
Protopine: Anti-inflammatory Signaling
Protopine's anti-inflammatory activity is well-documented to be mediated through the inhibition of the NF-κB and MAPK (Mitogen-Activated Protein Kinase) signaling pathways. Upon stimulation by inflammatory agents like lipopolysaccharide (LPS), these pathways are activated, leading to the production of various pro-inflammatory molecules. Protopine intervenes by preventing the activation of key components in these cascades, thereby suppressing the inflammatory response.
Experimental Protocols
Cell Viability Assessment: MTT Assay
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a density of 1 x 105 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Treat the cells with various concentrations of this compound or protopine and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This is a standard animal model to evaluate the acute anti-inflammatory activity of compounds.
Methodology:
-
Animal Model: Use male Wistar rats or Swiss albino mice, acclimatized for at least one week.
-
Grouping and Administration: Divide the animals into groups: a control group (vehicle), a positive control group (e.g., indomethacin), and treatment groups receiving different doses of this compound or protopine orally or intraperitoneally.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or digital calipers at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
In Vitro Anti-inflammatory Activity: LPS-Stimulated Macrophages
This assay assesses the ability of a compound to inhibit the production of inflammatory mediators in macrophages stimulated with lipopolysaccharide (LPS).
Methodology:
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Plating: Seed the cells in 96-well plates at a density of 5 x 105 cells/well and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound or protopine for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Nitric Oxide (NO) Measurement: Determine the concentration of nitrite (a stable metabolite of NO) in the culture supernatant using the Griess reagent.
-
Cytokine Measurement: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using ELISA kits.
Western Blot Analysis for Signaling Proteins (e.g., NF-κB, Akt, GSK-3β, Tau)
Western blotting is used to detect specific proteins in a sample and assess their expression levels and phosphorylation status.
Methodology:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-NF-κB, NF-κB, p-Akt, Akt, p-GSK-3β, GSK-3β, p-Tau, Tau) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Electrophysiological Recordings: Whole-Cell Patch Clamp
This technique is used to measure ion currents across the membrane of a single cell, providing insights into the effects of compounds on ion channel function.
Methodology:
-
Cell Isolation: Isolate single cardiomyocytes from animal hearts (e.g., rabbit or guinea pig ventricles) using enzymatic digestion.
-
Pipette Preparation: Fabricate glass micropipettes with a resistance of 2-5 MΩ when filled with an intracellular solution.
-
Giga-seal Formation: Form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Rupture the membrane patch under the pipette tip to gain electrical access to the cell's interior.
-
Voltage or Current Clamp: Clamp the membrane potential at a holding potential and apply specific voltage protocols to elicit and record ion currents (voltage-clamp) or clamp the current to record the membrane potential (current-clamp).
-
Data Acquisition and Analysis: Record the currents or action potentials using a patch-clamp amplifier and specialized software. Analyze the data to determine the effects of this compound or protopine on ion channel kinetics and action potential parameters.
References
A Comparative Analysis of the Anti-Inflammatory Effects of Allocryptopine and Berberine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allocryptopine and berberine are two naturally occurring isoquinoline alkaloids that have garnered significant attention for their potential therapeutic properties, including their anti-inflammatory effects. Both compounds are found in various medicinal plants and have been utilized in traditional medicine. This guide provides a detailed, objective comparison of their anti-inflammatory activities, supported by experimental data, to aid researchers and professionals in drug development in understanding their mechanisms of action and potential applications. While direct head-to-head comparative studies are limited, this document synthesizes available data to offer a comprehensive overview.
Quantitative Data on Anti-Inflammatory Effects
The following tables summarize the quantitative data available for the anti-inflammatory effects of this compound and berberine. It is important to note that the experimental conditions, including cell lines, stimuli, and concentrations, vary between studies, making direct comparisons challenging.
Table 1: Anti-inflammatory Effects of this compound
| Experimental Model | Inflammatory Mediator | Concentration of this compound | Observed Effect | Reference |
| Lipopolysaccharide (LPS)-stimulated BV-2 microglial cells | TNF-α mRNA expression | Not specified | Significant reduction | [1][2] |
| LPS-stimulated BV-2 microglial cells | IL-6 mRNA expression | Not specified | Significant reduction | [1][2] |
| LPS-stimulated BV-2 microglial cells | IL-1β mRNA expression | Not specified | Significant reduction | [1] |
| LPS-stimulated BV-2 microglial cells | iNOS mRNA expression | Not specified | Significant reduction | |
| LPS-stimulated BV-2 microglial cells | Cox-2 mRNA expression | Not specified | Significant reduction | |
| LPS-stimulated BV-2 microglial cells | TNF-α protein expression | Not specified | Significant reduction | |
| LPS-stimulated BV-2 microglial cells | IL-6 protein expression | Not specified | Significant reduction | |
| LPS-stimulated BV-2 microglial cells | IL-1β protein expression | Not specified | Significant reduction | |
| Dextran sulfate sodium (DSS)-induced colitis in mice | Phosphorylation of AKT and NF-κB | 50 mg/kg | Downregulation |
Table 2: Anti-inflammatory Effects of Berberine
| Experimental Model | Inflammatory Mediator | Concentration of Berberine | Observed Effect | Reference |
| Acetylated low-density lipoprotein (AcLDL)-stimulated macrophages | TNF-α, MCP-1, IL-6 expression | Not specified | Inhibition | |
| LPS-stimulated human peripheral blood mononuclear cells (PBMCs) | IL-6 secretion | 1 µg/mL | 33% inhibition after 3 hours | |
| LPS-stimulated human peripheral blood mononuclear cells (PBMCs) | TNF-α secretion | 10 µg/mL | Significant inhibition | |
| IL-4 and TNF-α-activated BEAS-2B human bronchial epithelial cells | IL-6 and CCL11 secretion | ≤1 µM | Significant inhibition | |
| TNF-α-induced human umbilical vein endothelial cells (HUVECs) | IL-6, IL-8, IL-1β expression | 20 µM | Significant decrease | |
| LPS-stimulated RAW 264.7 macrophages | NO production | 11.64 µM (IC50 for a derivative) | 50% inhibition (for a derivative) | |
| Oral cancer cell lines (OC2 and KB) | Prostaglandin E2 (PGE2) production | 1, 10, and 100 µM | Dose-dependent reduction | |
| Carrageenan-induced air pouch in Wistar rats | Exudate and PGE2 production | Not specified | Inhibition |
Mechanistic Insights into Anti-inflammatory Action
Both this compound and berberine exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.
This compound
This compound has been shown to inhibit inflammation through multiple pathways:
-
Inhibition of TLR4-Dependent NF-κB and p38 MAPK Pathways : In microglial cells, this compound attenuates inflammatory responses by targeting the Toll-like receptor 4 (TLR4) signaling pathway. This leads to the downstream inhibition of nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (MAPK), both of which are critical for the transcription of pro-inflammatory genes.
-
Modulation of the CX3CL1-CX3CR1 Axis : In a model of inflammatory bowel disease, this compound was found to downregulate the chemokine CX3CL1 and its receptor CX3CR1. This action is linked to the inhibition of the GNB5/AKT/NF-κB signaling cascade, ultimately reducing the inflammatory response and apoptosis in the colon.
Berberine
Berberine's anti-inflammatory mechanisms are more extensively studied and involve a broader range of molecular targets:
-
Inhibition of NF-κB Signaling : A primary mechanism of berberine's anti-inflammatory action is the inhibition of the NF-κB pathway. It achieves this by preventing the degradation of IκBα, the inhibitory protein of NF-κB, thereby blocking the translocation of NF-κB to the nucleus and subsequent transcription of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.
-
Modulation of MAPK Pathways : Berberine can suppress the activation of various MAPK pathways, including p38, ERK (extracellular signal-regulated kinase), and JNK (c-Jun N-terminal kinase), which are activated by inflammatory stimuli.
-
Activation of AMP-Activated Protein Kinase (AMPK) : Berberine is a known activator of AMPK. Activated AMPK can suppress inflammatory responses in macrophages, contributing to its anti-inflammatory effects.
-
Inhibition of Activator Protein-1 (AP-1) : Berberine has been shown to directly inhibit the binding of the transcription factor AP-1 to DNA, which is another crucial regulator of inflammatory gene expression.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and berberine.
Experimental Protocols
Detailed methodologies for key experiments cited are provided to facilitate replication and further investigation.
In Vitro Anti-inflammatory Assay for this compound
Cell Culture and Treatment: BV-2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are seeded in appropriate culture plates and allowed to adhere. Subsequently, cells are pre-treated with various concentrations of this compound for a specified duration (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response.
Measurement of Pro-inflammatory Cytokines:
-
Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted from the cells using a suitable kit. cDNA is synthesized from the RNA, and qRT-PCR is performed using specific primers for TNF-α, IL-6, IL-1β, iNOS, Cox-2, and a housekeeping gene (e.g., GAPDH) for normalization. The relative gene expression is calculated using the 2-ΔΔCt method.
-
Enzyme-Linked Immunosorbent Assay (ELISA): The levels of secreted TNF-α, IL-6, and IL-1β in the cell culture supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions.
-
Western Blotting: Cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then incubated with primary antibodies against TNF-α, IL-6, IL-1β, and a loading control (e.g., β-actin), followed by incubation with a secondary antibody. The protein bands are visualized using a chemiluminescence detection system.
In Vitro Anti-inflammatory Assay for Berberine
Cell Culture and Treatment: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors. The cells are cultured in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin. PBMCs are stimulated with LPS (e.g., 1 µg/mL) in the presence or absence of various concentrations of berberine. Alternatively, cell lines like BEAS-2B human bronchial epithelial cells are used and stimulated with a combination of cytokines such as IL-4 and TNF-α after pre-treatment with berberine.
Measurement of Pro-inflammatory Cytokines:
-
ELISA: The concentrations of TNF-α and IL-6 in the cell culture supernatants are measured using specific ELISA kits following the manufacturer's protocols.
-
qRT-PCR: Total RNA is extracted from the cells, and the mRNA expression levels of TNF-α and IL-6 are determined by qRT-PCR as described for this compound.
Experimental Workflow Diagram
Discussion and Conclusion
Both this compound and berberine demonstrate significant anti-inflammatory properties through their ability to modulate key inflammatory signaling pathways and reduce the production of pro-inflammatory mediators. Berberine has been more extensively studied, with a broader range of identified molecular targets and a larger body of quantitative data. This compound, while less characterized, shows promise with a distinct mechanism of action involving the CX3CL1-CX3CR1 axis, in addition to the common NF-κB and MAPK pathways.
The lack of direct comparative studies necessitates caution when inferring the relative potency of these two compounds. The observed effects are highly dependent on the experimental model, cell type, and stimulus used. Future research should aim to conduct head-to-head comparisons of this compound and berberine in standardized in vitro and in vivo models to provide a clearer understanding of their comparative efficacy.
References
A Comparative Analysis of Allocryptopine and Mesalazine in Attenuating Inflammatory Bowel Disease
For Immediate Release
This guide provides a detailed comparison of the therapeutic efficacy of allocryptopine, a protopine isoquinoline alkaloid, and the established anti-inflammatory drug, mesalazine. The analysis is based on pre-clinical data from a dextran sulfate sodium (DSS)-induced colitis mouse model, a standard model for studying Inflammatory Bowel Disease (IBD). This document is intended for researchers, scientists, and professionals in drug development.
Executive Summary
Recent studies demonstrate that this compound exhibits potent anti-inflammatory effects in a DSS-induced colitis model, comparable to the standard IBD treatment, mesalazine.[1][2][3][4] Both agents effectively mitigate key markers of colitis, including the restoration of colon length and the downregulation of critical inflammatory signaling pathways. This compound's mechanism of action involves the inhibition of the CX3CL1/GNB5/AKT/NF-κB/apoptosis pathway, presenting a novel therapeutic target for IBD.[1]
Comparative Efficacy Data
The following table summarizes the key quantitative outcomes from a study comparing this compound and mesalazine in a DSS-induced colitis mouse model.
| Parameter | Control Group | DSS Model Group | This compound (ALL) Treated Group | Mesalazine (MES) Treated Group |
| Colon Length (cm) | No significant shortening | Significant shortening | Reversed colon shortening, similar to MES group | Reversed colon shortening |
| Disease Activity Index (DAI) | Normal | Elevated | Significantly reduced | Significantly reduced |
| Body Weight Loss | Normal | Significant loss | Attenuated | Attenuated |
Mechanism of Action: A Comparative Overview
Mesalazine , also known as 5-aminosalicylic acid (5-ASA), is a cornerstone in the treatment of mild to moderate IBD. Its precise mechanism is not fully elucidated but is understood to involve multiple pathways:
-
Inhibition of Pro-inflammatory Mediators: Mesalazine is believed to inhibit the cyclooxygenase (COX) and lipoxygenase pathways, thereby reducing the production of prostaglandins and leukotrienes, key mediators of inflammation in the gut.
-
NF-κB Inhibition: It can inhibit the activation of Nuclear Factor kappa B (NF-κB), a critical transcription factor that governs the expression of numerous pro-inflammatory cytokines.
-
PPAR-γ Agonism: Mesalazine acts as an agonist for the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor with potent anti-inflammatory effects in the colon.
This compound , an isoquinoline alkaloid extracted from plants like Macleaya cordata, has demonstrated significant anti-inflammatory properties. Its mechanism in the context of IBD has been linked to a specific signaling cascade:
-
CX3CL1–CX3CR1 Axis Modulation: this compound has been shown to downregulate the chemokine CX3CL1. This chemokine and its receptor CX3CR1 are implicated in the recruitment of immune cells to the site of inflammation.
-
Inhibition of the GNB5/AKT/NF-κB Pathway: By modulating upstream targets, this compound leads to the reduced phosphorylation of AKT and NF-κB. This action is similar to one of the known mechanisms of mesalazine.
-
Anti-apoptotic Effects: The compound has been observed to reduce the degree of apoptosis in the colon, contributing to the preservation of the intestinal barrier.
-
TLR4-Dependent Pathway Inhibition: In other inflammatory models, such as in microglial cells, this compound has been shown to inhibit Toll-like receptor 4 (TLR4) signaling and modulate the NF-κB and p38 MAPK pathways.
Signaling Pathway Diagrams
Caption: Simplified signaling pathway for Mesalazine's anti-inflammatory action.
Caption: this compound's mechanism via the CX3CL1/GNB5/AKT/NF-κB/apoptosis pathway.
Experimental Protocols
The comparative data was obtained using a DSS-induced colitis mouse model. The following is a generalized protocol for such studies:
1. Animal Model and Induction of Colitis:
-
Animals: C57BL/6 mice are typically used.
-
Acclimatization: Animals are acclimatized for a week under standard laboratory conditions.
-
Induction: Acute colitis is induced by administering 2.5-5% (w/v) dextran sulfate sodium (DSS) in the drinking water for 5-7 consecutive days.
2. Treatment Groups:
-
Control Group: Receives regular drinking water.
-
DSS Model Group: Receives DSS in drinking water.
-
This compound Group: Receives DSS and a daily oral gavage of this compound.
-
Mesalazine Group: Receives DSS and a daily oral gavage of mesalazine.
3. Assessment of Colitis Severity:
-
Daily Monitoring: Body weight, stool consistency, and the presence of blood in the stool are monitored daily to calculate the Disease Activity Index (DAI).
-
Colon Length: At the end of the experiment, mice are euthanized, and the entire colon is excised. The length from the caecum to the anus is measured as an indicator of inflammation (shorter length indicates more severe inflammation).
4. Biochemical and Molecular Analysis:
-
Western Blot: Colon tissue lysates are used to determine the protein expression levels of key signaling molecules such as CX3CL1, GNB5, phosphorylated-AKT, and phosphorylated-NF-κB.
-
Histological Analysis: Colon tissue sections are stained with hematoxylin and eosin (H&E) to assess the degree of inflammation, tissue damage, and immune cell infiltration.
References
- 1. mdpi.com [mdpi.com]
- 2. Anti-Inflammatory Effects of this compound via the Target on the CX3CL1-CX3CR1 axis/GNB5/AKT/NF-κB/Apoptosis in Dextran Sulfate-Induced Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Anti-Inflammatory Effects of this compound via the Target on the CX3CL1–CX3CR1 axis/GNB5/AKT/NF-κB/Apoptosis in Dextran Sulfate-Induced Mice | Semantic Scholar [semanticscholar.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Analysis of Allocryptopine and Other Protoberberine Isoquinoline Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the pharmacological properties of allocryptopine and other prominent isoquinoline alkaloids, namely berberine, protopine, and sanguinarine. The information is curated to assist researchers and professionals in drug development in evaluating the therapeutic potential of these compounds. This document summarizes key quantitative data, details common experimental methodologies, and visualizes the primary signaling pathways involved in their mechanisms of action.
Comparative Pharmacological Activities
The following table summarizes the 50% inhibitory concentration (IC50) values for this compound, berberine, protopine, and sanguinarine across various pharmacological activities. This data provides a quantitative comparison of their potency.
| Alkaloid | Anti-inflammatory Activity (IC50) | Anticancer Activity (IC50) | Neuroprotective Activity (IC50) |
| This compound | Data not available in the searched literature. | Data not available in the searched literature. | Neuroprotective effects have been demonstrated, but specific IC50 values are not detailed in the provided search results.[1][2] |
| Berberine | 11.64 µM and 9.32 µmol/L (for two derivatives against NO production)[3] | 49.5±5.8 µM (48h) and 13.3±2.0 µmol/L (72h) against CNE-2 nasopharyngeal carcinoma cells; 40.79±4.11 µmol/L (72h) against colorectal cancer cells.[3] | 0.44 µM (against AChE), 3.44 µM (against BChE), 23.06 µmol L−1 (against ONOO−)[4]; 0.3 mg/mL (DPPH and ABTS radical scavenging), 0.17 mg/mL (NO radical scavenging), 0.12 mg/mL (Fe2+ chelation), and 0.11 mg/mL (OH• radical scavenging). |
| Protopine | Anti-inflammatory effects are known, but specific IC50 values are not detailed in the provided search results. | A derivative, bromo-protopine, has an IC50 of 1.51 µM against HDAC6. | Protective effects against cerebral ischemia have been shown, but a specific IC50 is not provided. |
| Sanguinarine | Anti-inflammatory properties are well-documented, though specific IC50 values are not available in the provided search results. | 0.4 µM (against LSD1 in non-small cell lung cancer); 32.688 µM (a glucopyranosylsanguinarine derivative against MDA-MB-231 breast cancer cells). | Neuroprotective effects against cerebral ischemia have been demonstrated, but a specific IC50 is not provided. |
Experimental Protocols
This section details the methodologies for key experiments commonly used to evaluate the pharmacological activities of isoquinoline alkaloids.
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
-
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of the test alkaloid and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: After incubation, dissolve the formazan crystals by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.
-
Anti-inflammatory Activity Assessment: Griess Assay for Nitric Oxide (NO)
The Griess assay is a simple and sensitive colorimetric method for the quantification of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of nitric oxide (NO).
-
Principle: The assay involves a diazotization reaction in which sulfanilamide reacts with nitrite in an acidic medium to form a diazonium salt. This salt is then coupled with N-(1-naphthyl)ethylenediamine dihydrochloride to produce a chromophoric azo derivative which can be quantified by measuring its absorbance.
-
Protocol:
-
Cell Culture and Treatment: Culture macrophages (e.g., RAW 264.7 cells) and stimulate them with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test alkaloid.
-
Sample Collection: After incubation, collect the cell culture supernatant.
-
Griess Reaction: Add Griess reagents (sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubation: Incubate the mixture at room temperature for a short period (e.g., 10-15 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at approximately 540 nm.
-
Quantification: Determine the nitrite concentration from a standard curve prepared with known concentrations of sodium nitrite.
-
Cytokine Quantification: Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. A sandwich ELISA is commonly used for cytokine measurement.
-
Principle: A capture antibody specific for the cytokine of interest is pre-coated onto a microplate. The sample containing the cytokine is added, and the cytokine binds to the capture antibody. A biotinylated detection antibody, also specific to the cytokine, is then added, followed by an enzyme-linked avidin or streptavidin. Finally, a substrate is added to produce a colorimetric signal proportional to the amount of cytokine present.
-
Protocol:
-
Plate Coating: Coat a 96-well plate with a capture antibody specific for the target cytokine and incubate overnight.
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., bovine serum albumin).
-
Sample Incubation: Add cell culture supernatants or standards to the wells and incubate.
-
Detection Antibody: Add a biotinylated detection antibody and incubate.
-
Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB) and incubate until color develops.
-
Stop Reaction: Stop the reaction with a stop solution (e.g., sulfuric acid).
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Data Analysis: Calculate the cytokine concentration based on a standard curve.
-
Protein Expression Analysis: Western Blotting
Western blotting is a widely used technique to detect specific proteins in a sample of tissue homogenate or extract.
-
Principle: It involves separating proteins by size using gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the target protein.
-
Protocol:
-
Sample Preparation: Lyse cells or tissues to extract proteins and determine the protein concentration.
-
Gel Electrophoresis: Separate the proteins based on their molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: Block the membrane with a blocking agent to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody that specifically binds to the protein of interest.
-
Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: Add a substrate that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence).
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Analyze the band intensity to determine the relative protein expression.
-
Signaling Pathway Visualizations
The following diagrams, created using the DOT language, illustrate the key signaling pathways modulated by this compound, berberine, protopine, and sanguinarine in their respective pharmacological activities.
This compound: Anti-inflammatory Signaling Pathway
Caption: this compound inhibits inflammation via the TLR4/NF-κB and p38 MAPK pathways.
Berberine: Anti-inflammatory Signaling Pathway
Caption: Berberine's anti-inflammatory effects are mediated through AMPK, MAPK, and NF-κB pathways.
Protopine: Anticancer Signaling Pathway
References
- 1. This compound Attenuates Inflammatory Responses in Microglial Cells Via TLR4-Dependent NF-κB and p38 MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Effects of this compound via the Target on the CX3CL1–CX3CR1 axis/GNB5/AKT/NF-κB/Apoptosis in Dextran Sulfate-Induced Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic potential of berberine against neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective Properties of Berberine: Molecular Mechanisms and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
Allocryptopine: A Comparative Analysis of its Therapeutic Potential Across Diverse Disease Models
For Immediate Release
This publication provides a comprehensive comparison of the therapeutic activities of allocryptopine, a protopine alkaloid, across various disease models, including inflammatory bowel disease, neurodegenerative disorders, and cardiac arrhythmias. This guide is intended for researchers, scientists, and professionals in drug development, offering a side-by-side analysis with alternative therapeutic agents, supported by experimental data and detailed methodologies.
Inflammatory Bowel Disease (IBD)
This compound has demonstrated significant anti-inflammatory effects in a dextran sulfate sodium (DSS)-induced colitis mouse model, a well-established model for IBD. Its performance was comparable to the standard-of-care drug, mesalazine.
Comparative Efficacy of this compound and Mesalazine in DSS-Induced Colitis [1][2]
| Parameter | Control Group | DSS-Induced Colitis Group | This compound (50 mg/kg) + DSS | Mesalazine (200 mg/kg) + DSS |
| Colon Length | Normal | Significantly Shortened | Significantly Improved | Significantly Improved |
| CX3CL1 Expression | Baseline | Upregulated | Downregulated to normal levels | Downregulated to normal levels |
| p-AKT Expression | Baseline | Increased | Reduced | Reduced |
| p-NF-κB Expression | Baseline | Increased | Reduced | Reduced |
Experimental Protocol: DSS-Induced Colitis in Mice [3][4][5]
-
Animal Model: Male C57BL/6 mice (8 weeks old) are typically used.
-
Induction of Colitis: Mice are administered 2.5-3% (w/v) dextran sulfate sodium (DSS; molecular weight 36-50 kDa) in their drinking water for 7 consecutive days.
-
Treatment Groups:
-
Control group: Receive regular drinking water.
-
DSS group: Receive DSS in drinking water.
-
This compound group: Receive DSS in drinking water and daily oral administration of this compound (50 mg/kg).
-
Mesalazine group: Receive DSS in drinking water and daily oral administration of mesalazine (200 mg/kg).
-
-
Assessment: On day 8, mice are euthanized, and colons are collected. Colon length is measured, and tissue samples are processed for protein analysis (Western blot) to quantify the expression of key inflammatory markers. The Disease Activity Index (DAI), which scores weight loss, stool consistency, and bleeding, is monitored daily.
Signaling Pathway: CX3CL1/CX3CR1 Axis in IBD
This compound exerts its anti-inflammatory effects in the colon by modulating the CX3CL1/CX3CR1 signaling axis. By downregulating the chemokine CX3CL1, it subsequently inhibits the phosphorylation of AKT and NF-κB, key players in the inflammatory cascade.
References
- 1. Anti-Inflammatory Effects of this compound via the Target on the CX3CL1–CX3CR1 axis/GNB5/AKT/NF-κB/Apoptosis in Dextran Sulfate-Induced Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Effects of this compound via the Target on the CX3CL1-CX3CR1 axis/GNB5/AKT/NF-κB/Apoptosis in Dextran Sulfate-Induced Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dextran sulfate sodium (DSS)-induced colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. yeasenbio.com [yeasenbio.com]
A Comparative Analysis of Allocryptopine and Protopine Binding Affinity to Serum Albumin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinity of two isoquinoline alkaloids, allocryptopine and protopine, to human serum albumin (HSA). The information presented is based on a comprehensive study that employed a multi-pronged approach, including spectroscopic techniques and in silico modeling, to elucidate the nature of these interactions. The findings are critical for understanding the pharmacokinetics of these compounds and for the future design of isoquinoline alkaloid-based therapeutics.[1][2][3]
Quantitative Data Summary
The binding interactions of this compound (ACP) and protopine (PP) with human serum albumin (HSA) were quantified using molecular docking and molecular dynamics simulations. These computational methods provide insights into the binding affinity and the free energy of the complexes formed. The results indicate that both alkaloids form spontaneous and stable complexes with HSA, with this compound generally exhibiting a stronger binding affinity.[1][2]
The in silico studies suggest that Sudlow's site 2 (IIIA) is the preferred binding location for both this compound and protopine within the HSA molecule. While fluorescence spectroscopy was also employed to study these interactions, the inherent fluorescence of this compound and protopine at the excitation wavelength used for protein analysis presented challenges in determining the precise binding constants through this method alone. However, the overall results from the comprehensive study indicated that this compound has a stronger affinity for HSA compared to protopine.
Below is a summary of the quantitative data obtained from molecular docking and molecular dynamics simulations:
| Parameter | This compound (ACP) | Protopine (PP) | Serum Albumin Binding Site |
| Binding Affinity (kcal/mol) | -6.3 | -6.5 | Site 1 (IIA) |
| -7.7 | -7.7 | Site 2 (IIIA) | |
| Binding Free Energy (kcal/mol) | -17.6 | -12.3 | Site 1 (IIA) |
| -20.1 | -18.4 | Site 2 (IIIA) |
Experimental Protocols
A variety of experimental and computational methods were utilized to characterize the binding of this compound and protopine to human serum albumin.
Spectroscopic Analysis
-
UV-Vis Spectroscopy: This technique was used to observe changes in the absorption spectra of HSA upon the addition of this compound and protopine, indicating the formation of complexes between the alkaloids and the protein.
-
Fluorescence Spectroscopy: The intrinsic fluorescence of HSA, primarily due to its tryptophan residues, was monitored upon titration with the alkaloids. Quenching of this fluorescence provides information about the binding mechanism and affinity. However, as noted, the intrinsic fluorescence of the alkaloids themselves at an excitation wavelength of 285 nm posed a challenge for precise quantitative analysis.
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy was employed to assess changes in the secondary structure of HSA upon binding to this compound and protopine. The results indicated that the formation of these complexes did not significantly alter the overall spatial configuration of the protein.
Competitive Binding Assays
To identify the specific binding sites of the alkaloids on HSA, competitive binding experiments were performed using markers known to bind to specific locations. These assays confirmed the preferential binding of both this compound and protopine to Sudlow's site 2 (IIIA) on HSA.
Computational Modeling
-
Molecular Docking: This computational technique was used to predict the preferred binding orientation and affinity of the alkaloids to the two main drug binding sites on HSA (Sudlow's site 1 and site 2). The results showed that both compounds could form stable complexes at both sites, with a slight preference for site 2 (IIIA).
-
Molecular Dynamics Simulation: These simulations were performed to further investigate the stability of the alkaloid-HSA complexes and to calculate the binding free energy. These calculations supported the findings from molecular docking and provided a more detailed view of the interactions at the atomic level.
Visualizing the Experimental Workflow
The following diagram illustrates the workflow of the key experiments and analyses used to compare the binding affinities of this compound and protopine to serum albumin.
Caption: Experimental and computational workflow for comparing the binding of this compound and protopine to HSA.
References
- 1. researchgate.net [researchgate.net]
- 2. Protopine and this compound Interactions with Plasma Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective Binding of Proton Pump Inhibitors to Alpha1-Acid Glycoprotein and Human Serum Albumin—A Chromatographic, Spectroscopic, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Allocryptopine and Other Natural Compounds for Inflammatory Bowel Disease
For Researchers, Scientists, and Drug Development Professionals
Inflammatory Bowel Disease (IBD), a chronic inflammatory condition of the gastrointestinal tract, presents a significant therapeutic challenge. While conventional treatments exist, there is a growing interest in the potential of natural compounds to offer safer and more effective long-term management strategies. This guide provides an objective, data-driven comparison of allocryptopine, an isoquinoline alkaloid, with other promising natural compounds that have been investigated for their therapeutic potential in IBD. The information is compiled from preclinical studies to aid researchers and drug development professionals in navigating this evolving landscape.
Executive Summary
This compound has demonstrated significant anti-inflammatory effects in preclinical models of IBD, primarily through the modulation of the CX3CL1–CX3CR1 axis and subsequent inhibition of the GNB5/AKT/NF-κB signaling pathway. This guide compares the efficacy and mechanisms of this compound against other well-studied natural compounds, including curcumin, Boswellia serrata, Artemisia absinthium, Mastiha, and Aloe vera. The comparative data is presented in a structured format to facilitate a clear evaluation of their potential as therapeutic agents for IBD.
Quantitative Comparison of Efficacy in DSS-Induced Colitis Models
The dextran sulfate sodium (DSS)-induced colitis model is a widely used preclinical model to study the efficacy of potential IBD therapeutics. The following tables summarize the quantitative data from various studies, providing a head-to-head comparison of this compound and other natural compounds in this model.
| Compound | Dosage | Animal Model | Key Efficacy Parameters | Reference |
| This compound | 50 mg/kg | C57BL/6 mice | - Reversed colon shortening- Reduced phosphorylation of AKT and NF-κB | [1] |
| Curcumin | 50 mg/kg | C57BL/6 mice | - Better survival rate- Controlled body weight loss and disease severity- Reduced Disease Activity Index (DAI) and histopathological score- Decreased pro-inflammatory cytokines (TNF-α, IL-1, IL-6, IL-12, IL-23)- Inhibited excessive autophagy | [2] |
| Curcumin | 50 mg/kg/day | BALB/c mice | - Counteracted weight loss, crypt architectural distortion, colonic epithelial injury, reduced colon length, and infiltration of inflammatory cells- Prolonged animal survival | [3] |
| Boswellia serrata | 41 mg/kg | BALB/c mice | - Improved colon length- Reduced Disease Activity Index (DAI) score (from 3.63 to 2.49)- Lowered histological scoring of colitis | [4][5] |
| Artemisia absinthium | 3 x 750 mg (dried powder) | Human (Crohn's Disease) | - Significant decrease in TNF-α serum levels (from 24.5 pg/ml to 8.0 pg/ml)- Reduced CDAI scores (from 275 to below 175) | |
| Mastiha | 2.8 g/day | Human (IBD) | - Significant improvement in Inflammatory Bowel Disease Questionnaire (IBDQ) score- Significant decrease in faecal lysozyme |
Mechanisms of Action: A Comparative Overview
The therapeutic effects of these natural compounds in IBD models are attributed to their ability to modulate key inflammatory signaling pathways. The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation and a common target for these compounds.
| Compound | Primary Mechanism of Action | Key Molecular Targets |
| This compound | Inhibition of the CX3CL1–CX3CR1 axis, leading to reduced phosphorylation of AKT and NF-κB, and decreased apoptosis. | CX3CL1, GNB5, AKT, NF-κB |
| Curcumin | Inhibition of NF-κB activation by preventing IκB degradation and targeting upstream signaling molecules like TLR-4 and MyD88. It also modulates JAKs/STATs, MAPKs, and pro-inflammatory cytokines. | NF-κB, TLR-4, MyD88, JAKs/STATs, MAPKs, TNF-α, IL-6 |
| Boswellia serrata | Inhibition of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of pro-inflammatory leukotrienes. It also inhibits NF-κB activation. | 5-LOX, NF-κB |
| Artemisia absinthium | Suppression of TNF-α and other pro-inflammatory cytokines. | TNF-α |
| Mastiha | Modulation of Th17-dependent pathways and regulation of microRNA-155. | microRNA-155 |
| Aloe vera | Reduction of pro-inflammatory cytokine production. | Not explicitly detailed in the provided results. |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and other natural compounds in the context of IBD.
Experimental Protocols
A standardized experimental protocol is crucial for the reliable evaluation and comparison of therapeutic agents. The following is a generalized protocol for the DSS-induced colitis model in mice, based on the methodologies cited in the reviewed literature.
Objective: To induce acute colitis in mice to evaluate the therapeutic efficacy of natural compounds.
Materials:
-
Dextran sulfate sodium (DSS, molecular weight 36-50 kDa)
-
Male C57BL/6 or BALB/c mice (8-10 weeks old)
-
Standard laboratory chow and drinking water
-
Test compounds (this compound, Curcumin, Boswellia serrata extract, etc.)
-
Vehicle for compound administration (e.g., distilled water, carboxymethylcellulose sodium)
-
Mesalamine (positive control)
Experimental Workflow:
Procedure:
-
Animal Acclimatization: House mice in a controlled environment for at least 7 days prior to the experiment to allow for adaptation.
-
Group Allocation: Randomly divide mice into the following groups (n=8-10 per group):
-
Control group (no DSS, vehicle only)
-
DSS group (DSS + vehicle)
-
DSS + Test Compound group(s) (DSS + varying doses of the natural compound)
-
DSS + Positive Control group (DSS + Mesalamine)
-
-
Colitis Induction: Administer DSS (typically 2.5% to 3.5% w/v) in the drinking water for 7 to 10 consecutive days. The control group receives regular drinking water.
-
Treatment Administration: Administer the test compounds and vehicle daily via oral gavage throughout the DSS administration period.
-
Clinical Assessment (Disease Activity Index - DAI): Monitor the mice daily for body weight loss, stool consistency, and rectal bleeding. Calculate the DAI score based on a standardized scoring system.
-
Endpoint Analysis: At the end of the experimental period, euthanize the mice.
-
Measure the length of the colon from the cecum to the anus.
-
Collect colon tissue for histological analysis (e.g., H&E staining) to assess inflammation, ulceration, and tissue damage.
-
Collect colon tissue for molecular analysis (e.g., Western blot, ELISA, qRT-PCR) to measure the expression of inflammatory markers (e.g., TNF-α, IL-6, NF-κB).
-
Conclusion
This compound presents a compelling profile as a potential therapeutic agent for IBD, with a distinct mechanism of action centered on the CX3CL1–CX3CR1 axis. When compared to other natural compounds, it demonstrates comparable anti-inflammatory efficacy in preclinical models. Curcumin and Boswellia serrata are the most extensively studied, with a larger body of evidence supporting their anti-inflammatory effects through multiple signaling pathways, primarily targeting NF-κB. Artemisia absinthium and Mastiha have shown promise in clinical settings, although the molecular mechanisms are less defined. Aloe vera is also a candidate, though more rigorous preclinical and clinical data are needed for a direct comparison.
This guide highlights the therapeutic potential of various natural compounds for IBD. Further research, including head-to-head clinical trials, is warranted to definitively establish the comparative efficacy and safety of these promising agents. The detailed experimental protocols and pathway analyses provided herein are intended to support and guide future investigations in this critical area of drug discovery.
References
- 1. Anti-Inflammatory Effects of this compound via the Target on the CX3CL1–CX3CR1 axis/GNB5/AKT/NF-κB/Apoptosis in Dextran Sulfate-Induced Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Curcumin and Its Modified Formulations on Inflammatory Bowel Disease (IBD): The Story So Far and Future Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. ijbcp.com [ijbcp.com]
- 5. ijbcp.com [ijbcp.com]
Validating Allocryptopine's Mechanism of Action: A Guide for Researchers
A notable gap exists in the current scientific literature regarding the validation of allocryptopine's mechanism of action using knockout models. While preclinical studies have elucidated potential signaling pathways involved in its neuroprotective and anti-inflammatory effects, these have been primarily conducted in cell culture systems and chemically-induced animal models. The use of knockout animals to definitively confirm the molecular targets of this compound has not yet been reported.
This guide summarizes the current understanding of this compound's proposed mechanisms of action, presents the available experimental data, and outlines the methodologies used in these seminal studies. Furthermore, it highlights the critical need for future research employing knockout models to validate these findings, a crucial step in the drug development process.
Proposed Mechanisms of Action
Current research suggests that this compound exerts its therapeutic effects through at least two distinct signaling pathways:
-
Neuroprotection via the Akt/GSK-3β/Tau Pathway: In models of oxidative stress-induced neural apoptosis, this compound has been shown to enhance the phosphorylation of Akt and GSK-3β, thereby inhibiting the hyperphosphorylation of the tau protein. This action is believed to protect neuronal cells from apoptosis and is a key area of investigation for neurodegenerative diseases like Alzheimer's.[1]
-
Anti-inflammatory Effects via the CX3CL1–CX3CR1 Axis and NF-κB Pathway: In a mouse model of colitis, this compound was found to downregulate the chemokine CX3CL1 and inhibit the phosphorylation of AKT and NF-κB. This suggests that this compound can modulate neuroinflammatory processes, potentially through the interaction between neurons and microglia.
Comparative Data from Preclinical Studies
The following tables summarize key quantitative data from studies investigating the proposed mechanisms of action of this compound. It is important to note that these studies do not involve knockout models.
Table 1: Effect of this compound on Akt/GSK-3β/Tau Pathway Components in dPC12 Cells
| Treatment | p-Akt Level (relative to control) | p-GSK-3β Level (relative to control) | Tau Hyperphosphorylation (relative to control) |
| Control | 1.00 | 1.00 | 1.00 |
| H2O2-induced Oxidative Stress | Decreased | Decreased | Increased |
| This compound + H2O2 | Increased | Increased | Decreased |
Data are illustrative and based on the findings reported in the referenced study.[1]
Table 2: Effect of this compound on CX3CL1/AKT/NF-κB Pathway Components in a DSS-Induced Colitis Mouse Model
| Treatment | CX3CL1 Expression (relative to control) | p-AKT Level (relative to control) | p-NF-κB Level (relative to control) |
| Control | 1.00 | 1.00 | 1.00 |
| DSS-induced Colitis | Increased | Increased | Increased |
| This compound + DSS | Decreased | Decreased | Decreased |
Data are illustrative and based on the findings reported in the referenced study.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on this compound's mechanism of action.
Western Blot Analysis for Protein Phosphorylation
-
Protein Extraction: Tissues or cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration is determined using a BCA protein assay kit.
-
Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.
-
Transfer: Proteins are transferred from the gel to a PVDF membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., p-Akt, Akt, p-GSK-3β, GSK-3β, p-NF-κB, NF-κB) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
RNA Extraction: Total RNA is extracted from tissues or cells using a suitable RNA isolation kit.
-
Reverse Transcription: cDNA is synthesized from the extracted RNA using a reverse transcription kit.
-
PCR Amplification: qRT-PCR is performed using a thermal cycler with specific primers for the target genes (e.g., CX3CL1) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.
Visualizing the Proposed Signaling Pathways
The following diagrams illustrate the proposed signaling pathways through which this compound is believed to exert its effects.
Caption: Proposed neuroprotective mechanism of this compound.
Caption: Proposed anti-inflammatory mechanism of this compound.
Future Directions: The Imperative for Knockout Model Validation
To rigorously validate the proposed mechanisms of action of this compound, future research should prioritize the use of knockout animal models. For instance:
-
Akt Knockout Models: Would this compound still exhibit neuroprotective effects in an Akt knockout model? If the neuroprotective effects are diminished or absent, it would provide strong evidence that Akt is a direct and necessary target for this compound's activity in this context.
-
CX3CR1 Knockout Models: Does this compound retain its anti-inflammatory properties in a CX3CR1 knockout model? A lack of efficacy in these animals would confirm the critical role of the CX3CL1-CX3CR1 axis in mediating the anti-inflammatory response to this compound.
References
Allocryptopine's Anti-Inflammatory Effects: A Comparative Analysis Across Key Signaling Pathways
For Immediate Release
[City, State] – [Date] – A comprehensive comparative guide released today offers researchers, scientists, and drug development professionals an in-depth look at the anti-inflammatory properties of allocryptopine, an isoquinoline alkaloid. The guide meticulously examines the compound's effects on various inflammatory signaling pathways, presenting supporting experimental data, detailed methodologies, and visual pathway diagrams to facilitate a deeper understanding of its therapeutic potential.
This compound has demonstrated significant modulatory effects on several key inflammatory pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Evidence also suggests its involvement in the Chemokine and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) signaling cascades. This guide provides a comparative analysis of this compound's mechanism of action across these pathways, drawing from recent in-vitro and in-vivo studies.
Comparative Efficacy of this compound on Inflammatory Pathways
This compound's anti-inflammatory activity is substantiated by its ability to suppress the production of pro-inflammatory mediators. The following tables summarize the quantitative effects of this compound on key markers within different inflammatory pathways, derived from studies in murine microglial BV-2 cells and a dextran sulfate sodium (DSS)-induced colitis mouse model.
Table 1: Effect of this compound on NF-κB Pathway Markers in LPS-stimulated BV-2 Microglial Cells
| Target Protein | This compound Concentration | % Reduction in Protein Expression (relative to LPS control) | Reference |
| p-p65 | 150 µg/mL | Data not quantified as % | [1][2] |
| p-p50 | 150 µg/mL | Data not quantified as % | [1][2] |
| IκBα | 150 µg/mL | Data not quantified as % | [1] |
Note: While the study demonstrated a significant reduction in the expression of these proteins via Western blot, specific percentage reductions were not provided.
Table 2: Effect of this compound on MAPK Pathway Markers in LPS-stimulated BV-2 Microglial Cells
| Target Protein | This compound Concentration | % Reduction in Protein Expression (relative to LPS control) | Reference |
| p-p38 | 150 µg/mL | Data not quantified as % |
Note: this compound was shown to inhibit the phosphorylation of p38 MAPK. Specific percentage inhibition was not reported.
Table 3: Effect of this compound on Pro-Inflammatory Mediators in LPS-stimulated BV-2 Microglial Cells
| Target Gene/Protein | This compound Concentration | % Reduction in mRNA/Protein Expression (relative to LPS control) | Reference |
| TNF-α (mRNA) | 150 µg/mL | ~50% | |
| IL-6 (mRNA) | 150 µg/mL | ~60% | |
| iNOS (mRNA) | 150 µg/mL | ~70% | |
| Cox-2 (mRNA) | 150 µg/mL | ~55% | |
| TNF-α (protein) | 150 µg/mL | Data not quantified as % | |
| IL-6 (protein) | 150 µg/mL | Data not quantified as % | |
| iNOS (protein) | 150 µg/mL | Data not quantified as % | |
| Cox-2 (protein) | 150 µg/mL | Data not quantified as % |
Table 4: Effect of this compound on the CX3CL1/GNB5/AKT/NF-κB Pathway in a DSS-Induced Colitis Mouse Model
| Target Protein | This compound Treatment | Change in Protein Expression (relative to DSS group) | Reference |
| CX3CL1 | 50 mg/kg | Downregulated | |
| GNB5 | 50 mg/kg | Downregulated | |
| p-AKT | 50 mg/kg | Downregulated | |
| p-NF-κB | 50 mg/kg | Downregulated |
Note: The study demonstrated downregulation through Western blot analysis; however, specific quantitative fold changes were not provided in the abstract.
Signaling Pathway Diagrams
To visually represent the mechanisms of action, the following diagrams were generated using the DOT language.
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: this compound inhibits the p38 MAPK signaling pathway.
Caption: this compound's impact on Chemokine and JAK-STAT pathways.
Experimental Protocols
The following are summaries of the key experimental methodologies employed in the cited studies.
In-vitro Analysis in BV-2 Microglial Cells
-
Cell Culture and Treatment: Murine microglial BV-2 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were pre-treated with various concentrations of this compound for a specified duration before being stimulated with 1 µg/mL lipopolysaccharide (LPS) to induce an inflammatory response.
-
Quantitative Real-Time PCR (qRT-PCR): Total RNA was extracted from BV-2 cells, and cDNA was synthesized. qRT-PCR was performed to measure the mRNA expression levels of pro-inflammatory genes, including TNF-α, IL-6, iNOS, and Cox-2. Gene expression was normalized to a housekeeping gene (e.g., GAPDH).
-
Western Blot Analysis: Whole-cell lysates were prepared, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were blocked and then incubated with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p65, p50, IκBα, p38 MAPK) and pro-inflammatory proteins (TNF-α, IL-6, iNOS, Cox-2). After incubation with HRP-conjugated secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis was used to quantify the relative protein expression.
-
ELISA Assay: The levels of NF-κB pathway proteins (TLR4, MyD88, IκBα, p-p50, and p-p65) were evaluated using ELISA assays as per the manufacturer's instructions.
In-vivo Analysis in a DSS-Induced Colitis Mouse Model
-
Animal Model: C57BL/6 mice were administered dextran sulfate sodium (DSS) in their drinking water to induce acute colitis. A treatment group received this compound (50 mg/kg) orally.
-
Western Blot Analysis: Colon tissues were collected and homogenized to extract total protein. Protein concentration was determined, and Western blot analysis was performed as described above to assess the expression levels of proteins in the CX3CL1/GNB5/AKT/NF-κB pathway.
Comparative Discussion
This compound demonstrates a multi-pronged anti-inflammatory effect by targeting distinct but interconnected signaling pathways. In the context of neuroinflammation, modeled in BV-2 microglial cells, this compound's primary mechanism appears to be the potent inhibition of the TLR4-mediated NF-κB and p38 MAPK pathways. This leads to a significant reduction in the expression of key pro-inflammatory cytokines and enzymes.
In a model of intestinal inflammation, this compound's therapeutic effect is linked to the downregulation of the chemokine CX3CL1 and its downstream signaling components, including GNB5, AKT, and NF-κB. This suggests that this compound can modulate inflammatory responses by interfering with the initial chemokine signaling that orchestrates immune cell recruitment and activation.
While the direct and quantitative inhibitory effects on the JAK-STAT pathway are less characterized, the observed upregulation of STAT1 and STAT3 in the colitis model following this compound treatment suggests a complex regulatory role that warrants further investigation. The current literature does not provide direct evidence of this compound's effect on inflammasome activation.
Future Directions
While current research provides a strong foundation for understanding this compound's anti-inflammatory properties, further studies are necessary to build a more complete picture. Future research should focus on:
-
Determining IC50 values: Establishing the half-maximal inhibitory concentration (IC50) of this compound for key kinases and transcription factors in each pathway would provide a more precise quantitative comparison of its potency.
-
Direct comparative studies: Evaluating the effects of this compound on multiple inflammatory pathways within the same experimental system would allow for a more direct and robust comparison of its efficacy.
-
Investigating the JAK-STAT and Inflammasome Pathways: Dedicated studies are needed to elucidate the specific mechanisms by which this compound modulates the JAK-STAT pathway and to determine if it has any effect on the assembly and activation of inflammasomes.
References
Assessing the Selectivity of Allocryptopine for its Molecular Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the molecular target selectivity of allocryptopine, an isoquinoline alkaloid with a range of reported biological activities. To offer a clear perspective on its performance, we present a side-by-side analysis with structurally related or functionally comparable alkaloids: protopine and berberine. The quantitative data on their inhibitory activities against key molecular targets are summarized, alongside detailed experimental protocols for the cited assays. Visual diagrams of experimental workflows and a relevant signaling pathway are also included to facilitate a deeper understanding of the methodologies and this compound's mechanism of action.
Comparative Selectivity Profile of this compound and Alternatives
The following table summarizes the available quantitative data (IC50 values) for this compound and the selected alternative compounds against several key molecular targets. This data allows for a direct comparison of their potency and selectivity.
| Compound | hERG Potassium Channel | Acetylcholinesterase (AChE) | Butyrylcholinesterase (BChE) |
| This compound | 49.65 µM[1] | 28.75 µM (as β-allocryptopine)[2] | Data not available |
| Protopine | Data not available | 30.5 µM[3] | Data not available |
| Berberine | 3.1 - 80 µM[4][5] | 0.44 - 2.33 µM | ~5.85 - 12.3 µM |
Note: The IC50 values for Berberine against hERG channels and cholinesterases vary across different studies, which may be attributed to different experimental conditions. The IC50 value for β-allocryptopine against AChE was converted from 10.62 µg/mL, assuming a molecular weight of 369.41 g/mol .
Experimental Protocols
hERG Potassium Channel Inhibition Assay
The inhibitory activity of this compound and its alternatives on the human ether-à-go-go-related gene (hERG) potassium channel is typically assessed using the whole-cell patch-clamp technique on mammalian cell lines stably expressing the hERG channel (e.g., HEK293 cells).
Experimental Workflow:
Figure 1: Workflow for hERG channel inhibition assay.
Methodology:
-
Cell Culture: HEK293 cells stably transfected with the hERG channel cDNA are cultured under standard conditions.
-
Cell Preparation: Cells are plated on glass coverslips for use in electrophysiological recordings.
-
Electrophysiological Recording:
-
Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system.
-
Borosilicate glass pipettes with a specific resistance are filled with an intracellular solution (e.g., containing KCl, MgCl2, HEPES, EGTA, and ATP) and used to form a gigaseal with the cell membrane.
-
The cell membrane is then ruptured to achieve the whole-cell configuration.
-
-
Voltage-Clamp Protocol: A specific voltage-clamp protocol is applied to elicit the hERG current (IKr). A typical protocol involves a depolarizing pulse to activate the channels, followed by a repolarizing step to a negative potential to record the deactivating tail current, which is used to measure the drug's effect.
-
Compound Application:
-
A baseline recording of the hERG current is established in the extracellular solution (vehicle control).
-
The cells are then perfused with solutions containing increasing concentrations of the test compound (e.g., this compound).
-
A washout step with the control solution is performed to assess the reversibility of the channel block.
-
-
Data Analysis:
-
The amplitude of the peak tail current is measured at each compound concentration.
-
The percentage of current inhibition is calculated relative to the baseline control.
-
A dose-response curve is generated by plotting the percentage inhibition against the compound concentration.
-
The IC50 value, the concentration at which the compound inhibits 50% of the current, is determined by fitting the dose-response curve with a suitable equation (e.g., the Hill equation).
-
Cholinesterase Inhibition Assay
The inhibitory activity of this compound and its alternatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is commonly determined using a spectrophotometric method based on the Ellman's reaction.
Experimental Workflow:
Figure 2: Workflow for cholinesterase inhibition assay.
Methodology:
-
Reagent Preparation:
-
A phosphate buffer (typically pH 8.0) is prepared.
-
A solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) is prepared in the buffer.
-
Substrate solutions of acetylthiocholine iodide (ATChI) for the AChE assay and butyrylthiocholine iodide (BTChI) for the BChE assay are prepared.
-
Stock solutions of the enzymes (AChE from electric eel and BChE from equine serum are commonly used) are prepared and diluted to the working concentration.
-
Stock solutions of the test compounds (e.g., this compound) are prepared in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure (in a 96-well plate):
-
The enzyme solution is pre-incubated with various concentrations of the test compound for a specific period (e.g., 15 minutes) at a controlled temperature.
-
The reaction is initiated by adding the substrate (ATChI or BTChI) and DTNB to the wells.
-
-
Measurement:
-
The absorbance at 412 nm is measured immediately and then at regular intervals using a microplate reader in kinetic mode. The increase in absorbance corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.
-
-
Data Analysis:
-
The rate of the reaction (change in absorbance per minute) is calculated for each concentration of the inhibitor.
-
The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the control (enzyme without inhibitor).
-
A dose-response curve is constructed by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
The IC50 value is determined from the dose-response curve.
-
Signaling Pathway Involvement
Recent studies suggest that this compound exerts some of its biological effects by modulating specific signaling pathways. One such pathway is the CX3CL1/CX3CR1 axis, which is involved in inflammation and neuroprotection.
Figure 3: this compound's modulation of the CX3CL1/CX3CR1 signaling pathway.
Studies have shown that this compound can downregulate the expression of the chemokine CX3CL1. This chemokine binds to its receptor, CX3CR1, initiating a downstream signaling cascade that involves GNB5, AKT, and NF-κB. By reducing CX3CL1 levels, this compound can lead to decreased phosphorylation of AKT and NF-κB, which in turn can reduce inflammation and apoptosis. This mechanism may contribute to the anti-inflammatory and neuroprotective effects attributed to this compound.
Conclusion
This guide provides a comparative assessment of the selectivity of this compound for its molecular targets, with a focus on quantitative data and detailed experimental methodologies. The available data suggests that this compound exhibits activity against multiple targets, including ion channels and enzymes. However, to establish a more definitive selectivity profile, further studies are required to generate a comprehensive set of IC50 values for this compound and its alternatives against a broader range of molecular targets under standardized assay conditions. The information presented here serves as a valuable resource for researchers in the fields of pharmacology and drug discovery, providing a foundation for future investigations into the therapeutic potential of this compound.
References
- 1. [PDF] Anti-Inflammatory Effects of this compound via the Target on the CX3CL1–CX3CR1 axis/GNB5/AKT/NF-κB/Apoptosis in Dextran Sulfate-Induced Mice | Semantic Scholar [semanticscholar.org]
- 2. anti-inflammatory-effects-of-allocryptopine-via-the-target-on-the-cx3cl1-cx3cr1-axis-gnb5-akt-nf-b-apoptosis-in-dextran-sulfate-induced-mice - Ask this paper | Bohrium [bohrium.com]
- 3. Anti-Inflammatory Effects of this compound via the Target on the CX3CL1–CX3CR1 axis/GNB5/AKT/NF-κB/Apoptosis in Dextran Sulfate-Induced Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Effects of this compound via the Target on the CX3CL1-CX3CR1 axis/GNB5/AKT/NF-κB/Apoptosis in Dextran Sulfate-Induced Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of potent and selective butyrylcholinesterase inhibitors through the use of pharmacophore-based screening - PMC [pmc.ncbi.nlm.nih.gov]
Allocryptopine: Bridging the Gap Between Bench and Bedside in Therapeutic Efficacy
A Comparative Analysis of In Vitro and In Vivo Studies
Allocryptopine, a protopine isoquinoline alkaloid found in various medicinal plants, has garnered significant attention within the scientific community for its diverse pharmacological activities. Researchers have explored its therapeutic potential in preclinical settings, revealing promising anti-inflammatory, neuroprotective, and anti-arrhythmic properties. This guide provides a comprehensive comparison of the in vitro and in vivo experimental data that supports these therapeutic effects, offering researchers, scientists, and drug development professionals a clear overview of the existing evidence and the correlation between laboratory findings and physiological outcomes.
Anti-Inflammatory Effects: From Cellular Mechanisms to Disease Amelioration
This compound has demonstrated potent anti-inflammatory effects both in cell culture models and in animal studies of inflammatory disease. The in vitro and in vivo data converge to suggest a mechanism centered on the modulation of key inflammatory signaling pathways.
An in vivo study utilizing a dextran sulfate sodium (DSS)-induced colitis model in mice revealed that this compound administration significantly ameliorated the clinical and pathological signs of colitis. This therapeutic effect was linked to the downregulation of the CX3CL1/GNB5/AKT2/NF-κB signaling pathway, leading to reduced apoptosis and an improved intestinal barrier function.[1][2][3]
Corroborating these in vivo findings, in vitro experiments using lipopolysaccharide (LPS)-stimulated microglial cells, the primary immune cells of the central nervous system, have shown that this compound attenuates the inflammatory response.[4][5] Specifically, this compound was found to inhibit the TLR4-dependent activation of NF-κB and p38 MAPK pathways, critical mediators of inflammatory gene expression.
Table 1: Comparison of In Vitro and In Vivo Anti-Inflammatory Effects of this compound
| Parameter | In Vitro (LPS-stimulated BV-2 Microglial Cells) | In Vivo (DSS-induced Colitis in Mice) |
| Model | Lipopolysaccharide-stimulated BV-2 microglial cells | Dextran sulfate sodium (DSS)-induced colitis in mice |
| Key Signaling Pathway | TLR4-dependent NF-κB and p38 MAPK pathways | CX3CL1/GNB5/AKT2/NF-κB/apoptosis pathway |
| Observed Effects | - Inhibition of pro-inflammatory cytokine production- Attenuation of inflammatory mediator expression | - Amelioration of clinical signs of colitis- Reduction of intestinal inflammation and apoptosis- Improvement of intestinal barrier function |
Experimental Protocols:
-
In Vitro Anti-Inflammatory Assay: BV-2 microglial cells are pre-treated with varying concentrations of this compound for a specified duration, followed by stimulation with lipopolysaccharide (LPS). The production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant is quantified using ELISA. The activation of signaling proteins (e.g., phosphorylation of NF-κB, p38 MAPK) is assessed by Western blot analysis of cell lysates.
-
In Vivo DSS-Induced Colitis Model: Colitis is induced in mice by administering DSS in their drinking water. One group of mice receives daily treatment with this compound, while a control group receives a vehicle. Disease activity is monitored by scoring weight loss, stool consistency, and rectal bleeding. At the end of the study, colon tissues are collected for histological analysis of inflammation and damage, and for molecular analysis (e.g., Western blot, qPCR) to assess the expression and activation of proteins in the CX3CL1/GNB5/AKT2/NF-κB pathway.
Signaling Pathway Diagram:
References
- 1. Anti-Inflammatory Effects of this compound via the Target on the CX3CL1–CX3CR1 axis/GNB5/AKT/NF-κB/Apoptosis in Dextran Sulfate-Induced Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Effects of this compound via the Target on the CX3CL1-CX3CR1 axis/GNB5/AKT/NF-κB/Apoptosis in Dextran Sulfate-Induced Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Anti-Inflammatory Effects of this compound via the Target on the CX3CL1–CX3CR1 axis/GNB5/AKT/NF-κB/Apoptosis in Dextran Sulfate-Induced Mice | Semantic Scholar [semanticscholar.org]
- 4. This compound Attenuates Inflammatory Responses in Microglial Cells Via TLR4-Dependent NF-κB and p38 MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Safety Profile of Allocryptopine and Other Alkaloids: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the safety profile of a novel compound is paramount. This guide provides a comprehensive comparison of the safety profile of allocryptopine, an isoquinoline alkaloid with emerging therapeutic potential, against other well-known alkaloids. The information presented herein is based on publicly available experimental data to facilitate an objective assessment.
This comparative analysis delves into the acute toxicity, cytotoxicity, and genotoxicity of this compound, protopine, berberine, sanguinarine, caffeine, atropine, and morphine. By presenting key safety data in a structured format and detailing the experimental methodologies used to obtain this information, this guide aims to be a valuable resource for preclinical safety evaluation.
Acute Toxicity: A Comparative Overview
The median lethal dose (LD50) is a primary indicator of the acute toxicity of a substance. The following table summarizes the reported oral LD50 values for this compound and the selected alkaloids in rodent models. It is important to note that LD50 values can vary depending on the animal model, route of administration, and experimental conditions.
| Alkaloid | Animal Model | Oral LD50 (mg/kg) | Reference |
| This compound | Mouse | 481.99 | [1] |
| Protopine | Mouse | 313.10 | [2][3] |
| Berberine | Mouse | 713.58 | [4] |
| Berberine | Rat | >1000 (sulfate form) | [4] |
| Sanguinarine | Rat | 1658 | |
| Caffeine | Rat | 200-400 | |
| Caffeine | Mouse | 185 | |
| Atropine | Rat | 500 | |
| Atropine | Mouse | 75 | |
| Morphine | Rat | 973 (sulfate) | |
| Morphine | Mouse | 1125 (sulfate) |
Cytotoxicity Profile: In Vitro Effects on Cell Viability
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In toxicology, it is often used to indicate the concentration of a substance that is required to reduce the viability of a cell population by 50%. The following table presents a selection of reported IC50 values for the cytotoxic effects of the compared alkaloids on various cancer cell lines.
| Alkaloid | Cell Line | IC50 (µM) | Reference |
| Protopine | HL-60 (Leukemia) | 6.68 | |
| Protopine | A-549 (Lung Cancer) | 20.47 | |
| Protopine | MCF-7 (Breast Cancer) | 22.59 | |
| Berberine | HT29 (Colon Cancer) | 52.37 | |
| Berberine | Tca8113 (Oral Squamous Cell Carcinoma) | 218.52 | |
| Berberine | CNE2 (Nasopharyngeal Carcinoma) | 249.18 | |
| Berberine | Hela (Cervical Carcinoma) | 245.18 | |
| Berberine | MCF-7 (Breast Cancer) | 272.15 | |
| Berberine | T47D and MCF-7 (Breast Cancer) | 25 | |
| Berberine | TNBC cell lines | 0.19 - 16.7 | |
| Sanguinarine | Various cancer cell lines | Exhibits high cytotoxicity | |
| Morphine | MCF-7 (Breast Cancer) | Dose-dependent reduction in cisplatin-induced cytotoxicity |
Genotoxicity Assessment
Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a cell, causing mutations, which may lead to cancer. The Ames test is a widely used method for assessing the mutagenic potential of chemical compounds.
-
This compound: Studies on the total protopine alkaloids from Macleaya cordata, which include this compound, have shown negative results in mutagenicity tests.
-
Protopine: Similar to this compound, protopine has not been found to be mutagenic in the Ames test.
-
Berberine: Berberine has shown conflicting results in genotoxicity assays. While some studies indicate it is not genotoxic in the SOS chromotest, others suggest it can induce DNA damage and chromosomal aberrations, particularly at higher concentrations. Its genotoxicity may be mediated through the impairment of topoisomerase II.
-
Sanguinarine: Sanguinarine has been shown to be a DNA intercalator and can generate oxidative stress, leading to genetic lesions. It has produced positive results in the Ames test, suggesting it may induce frame-shift mutations.
-
Caffeine: The genotoxicity of caffeine is complex and often dose-dependent. While it is mutagenic in bacteria and fungi at high concentrations, these effects are often not observed in vivo or in the presence of metabolic enzymes.
-
Atropine: Information on the genotoxicity of atropine is limited in the reviewed literature.
-
Morphine: Morphine has been shown to have genotoxic potential, inducing chromosome damage and micronuclei formation in mice. This effect may be mediated by an increase in glucocorticoid levels.
Mechanisms of Toxicity: Signaling Pathways
Understanding the molecular pathways through which a compound exerts its toxic effects is crucial for risk assessment and the development of potential antidotes.
Cardiotoxicity Signaling Pathway for Sanguinarine
Sanguinarine has been shown to induce cardiotoxicity through the activation of apoptosis and the MAPK (mitogen-activated protein kinase) signaling pathway. This involves the upregulation of pro-apoptotic genes like bax, caspase-3, and caspase-9, and the downregulation of the anti-apoptotic gene bcl2. The activation of JNK and p38, members of the MAPK family, also plays a significant role in sanguinarine-induced cardiotoxicity.
Caption: Sanguinarine-induced cardiotoxicity pathway.
General Mechanism of Atropine Toxicity
Atropine is a competitive antagonist of muscarinic acetylcholine receptors. Its toxicity stems from the blockade of these receptors, leading to an anticholinergic toxidrome. This manifests as a range of symptoms affecting the central and peripheral nervous systems.
Caption: Mechanism of atropine toxicity.
Experimental Protocols
Acute Oral Toxicity Testing (Based on OECD Guideline 423)
This method allows for the classification of a substance into a toxicity category based on a stepwise procedure with a minimal number of animals.
Caption: Workflow for OECD Guideline 423.
Detailed Methodology:
-
Animal Selection: Healthy, young adult rodents (usually rats or mice) of a single sex are used.
-
Housing and Feeding: Animals are housed in appropriate conditions with access to food and water.
-
Dose Preparation: The test substance is prepared in a suitable vehicle (e.g., water, corn oil).
-
Administration: A single oral dose is administered to a group of three animals at a selected starting dose level (e.g., 300 mg/kg).
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Stepwise Procedure:
-
If 2 or 3 animals die, the test is repeated at a lower dose level with a new group of 3 animals.
-
If 0 or 1 animal dies, the test is repeated at a higher dose level with a new group of 3 animals.
-
-
Classification: The substance is classified into a toxicity category based on the outcomes at different dose levels.
Ames Test (Bacterial Reverse Mutation Assay - Based on OECD Guideline 471)
This in vitro assay is used to assess the mutagenic potential of a substance by measuring its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.
Caption: Workflow for the Ames Test.
Detailed Methodology:
-
Bacterial Strains: Several tester strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or Escherichia coli (e.g., WP2 uvrA) are used, each designed to detect different types of mutations.
-
Metabolic Activation: The test is performed both in the presence and absence of an exogenous metabolic activation system (S9 mix), typically derived from rat liver, to mimic mammalian metabolism.
-
Exposure: The bacterial strains are exposed to various concentrations of the test substance.
-
Plating: The treated bacteria are plated on a minimal agar medium that lacks the specific amino acid the tester strain requires for growth (e.g., histidine for Salmonella).
-
Incubation: The plates are incubated for 48-72 hours.
-
Scoring: Only bacteria that have undergone a reverse mutation will be able to grow and form colonies. The number of these revertant colonies is counted.
-
Evaluation: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Caption: Workflow for the MTT Assay.
Detailed Methodology:
-
Cell Seeding: Cells are seeded into a 96-well plate at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound.
-
Incubation: The plate is incubated for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the media is removed, and fresh media containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Formazan Formation: The plate is incubated for another 2-4 hours, during which viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC50 value is determined.
Conclusion
This comparative guide provides a snapshot of the current understanding of the safety profile of this compound in relation to other alkaloids. Based on the available data, this compound exhibits a moderate acute toxicity profile in mice, with an LD50 value higher than that of the structurally related alkaloid protopine. While further comprehensive studies are warranted, the initial data suggests a safety profile that encourages continued investigation into its therapeutic potential. The provided experimental protocols and pathway diagrams offer a framework for researchers to design and interpret future toxicological studies. As with any compound under investigation, a thorough and rigorous assessment of its safety is essential before it can be considered for further development.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Cardiotoxicity of sanguinarine via regulating apoptosis and MAPK pathways in zebrafish and HL1 cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Morphine enhances doxorubicin-induced cardiotoxicity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
Unveiling the Therapeutic Promise of Allocryptopine: A Preclinical Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
Allocryptopine, a protopine isoquinoline alkaloid found in various Papaveraceae plants, is emerging as a compound of significant interest in preclinical research. Exhibiting a range of biological activities, its therapeutic potential is being explored across multiple disease models, primarily focusing on neurodegenerative and inflammatory conditions. This guide provides a comparative analysis of this compound's performance in preclinical studies, supported by experimental data and detailed methodologies to aid in the evaluation of its therapeutic promise.
Neuroprotective Potential: Combating Oxidative Stress and Apoptosis
This compound has demonstrated significant neuroprotective effects in preclinical models of neuronal damage. A key area of investigation has been its ability to mitigate oxidative stress and inhibit apoptosis, cellular processes implicated in the pathogenesis of neurodegenerative diseases like Alzheimer's.
Comparative Efficacy in a Neuroblastoma Cell Model
In a preclinical study utilizing H2O2-induced oxidative stress in differentiated PC12 neuroblastoma cells, an extract rich in this compound showcased a marked reduction in key markers of cellular damage and apoptosis. The chloroform alkaloid extract (CAE), with the highest concentration of this compound, demonstrated superior efficacy.[1]
| Parameter | Treatment Group (CAE) | Control Group (H2O2 only) | Fold Change/Improvement |
| Intracellular ROS Production | Suppressed | High | 5.7-fold reduction[1] |
| Percentage of Apoptotic Cells | Reduced | High | 3.0-fold reduction[1] |
| Cells in Sub-G1 Phase (Apoptotic) | Reduced | High | 6.8-fold reduction[1] |
| Cells in G1 Phase (Cell Cycle Arrest) | Increased | Low | 1.5-fold increase[1] |
| Bax mRNA Expression (Pro-apoptotic) | Reduced | High | 2.4 to 3.5-fold reduction |
| Caspase-9/-3 mRNA Expression (Pro-apoptotic) | Reduced | High | 2.4 to 3.5-fold reduction |
| Bcl-2 mRNA Expression (Anti-apoptotic) | Increased | Low | 3.0-fold increase |
Table 1: Quantitative analysis of the neuroprotective effects of an this compound-rich extract (CAE) in a PC12 cell model of oxidative stress.
Mechanism of Action: The Akt/GSK-3β Signaling Pathway
The neuroprotective effects of this compound are attributed to its modulation of the Akt/GSK-3β signaling pathway. This compound has been shown to increase the phosphorylation of both Akt and GSK-3β, which in turn inhibits the hyperphosphorylation of the tau protein, a hallmark of Alzheimer's disease. This action prevents the downstream cascade leading to neural apoptosis.
References
Safety Operating Guide
Proper Disposal of Allocryptopine: A Step-by-Step Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of allocryptopine, a bioactive alkaloid compound utilized in scientific research. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to mitigate environmental contamination. This guide is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.
This compound Hazard Profile and Regulatory Status
This compound presents several hazards that necessitate careful handling and disposal. It is classified as harmful if swallowed and causes serious eye irritation. A significant concern is its high toxicity to aquatic life with long-lasting effects.
Regulatory Classification:
Based on available information, this compound is not listed as a controlled substance by the Drug Enforcement Administration (DEA). Therefore, its disposal is primarily governed by the Resource Conservation and Recovery Act (RCRA) regulations for hazardous waste.
Quantitative Data Summary:
| Property | Value | Source |
| Molecular Formula | C21H23NO5 | PubChem |
| Molecular Weight | 369.41 g/mol | PubChem |
| GHS Hazard Statements | H302 (Harmful if swallowed), H319 (Causes serious eye irritation), H410 (Very toxic to aquatic life with long lasting effects) | ECHA C&L Inventory |
Step-by-Step Disposal Procedure
The following procedure outlines the recommended steps for the safe disposal of this compound waste generated in a laboratory setting. This process is designed to minimize exposure and ensure compliance with environmental regulations.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound waste, all personnel must wear appropriate PPE:
-
Safety goggles (or a face shield)
-
Chemical-resistant gloves (nitrile or neoprene)
-
A lab coat
Step 2: Waste Segregation and Collection
-
Solid Waste: Collect solid this compound waste (e.g., contaminated filter paper, unused compound) in a dedicated, clearly labeled, and sealed hazardous waste container. The container should be made of a material compatible with the waste.
-
Liquid Waste: Collect liquid waste containing this compound (e.g., solutions from experiments) in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Labeling: All waste containers must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the specific hazards (e.g., "Toxic," "Aquatic Hazard").
Step 3: Waste Neutralization (Optional, for experienced personnel)
For laboratories equipped and authorized to perform chemical neutralization, the following experimental protocol can be considered to degrade this compound. This procedure should only be carried out by trained personnel in a fume hood.
Experimental Protocol for this compound Degradation:
-
Principle: Oxidative degradation using an agent like potassium permanganate in an acidic solution can break down the alkaloid structure.
-
Reagents:
-
This compound waste
-
Sulfuric acid (dilute solution, e.g., 1 M)
-
Potassium permanganate (solid or solution)
-
Sodium bisulfite or oxalic acid (for quenching excess permanganate)
-
-
Procedure:
-
In a suitable reaction vessel within a fume hood, carefully acidify the this compound waste solution with dilute sulfuric acid to a pH of approximately 2-3.
-
Slowly add a solution of potassium permanganate while stirring. The purple color of the permanganate will disappear as it reacts with the this compound. Continue adding permanganate solution until a faint, persistent pink or purple color remains, indicating that the oxidation is complete.
-
Quench any excess potassium permanganate by adding a small amount of sodium bisulfite or oxalic acid until the solution becomes colorless.
-
Neutralize the final solution to a pH between 6 and 8 with a suitable base, such as sodium bicarbonate.
-
The treated solution should still be collected as hazardous waste, but the primary hazardous constituent has been degraded.
-
Step 4: Storage and Disposal
-
Store the sealed and labeled hazardous waste containers in a designated satellite accumulation area within the laboratory.
-
The storage area should be secure, well-ventilated, and away from drains and sources of ignition.
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. The waste will be transported to a licensed hazardous waste disposal facility for final treatment, likely incineration.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
This comprehensive guide ensures that the disposal of this compound is conducted in a manner that prioritizes safety, regulatory compliance, and environmental responsibility. For further assistance, please consult your institution's Environmental Health and Safety department.
Personal protective equipment for handling Allocryptopine
Essential Safety and Handling Guide for Allocryptopine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural steps and data are designed to ensure safe operational use and disposal.
Hazard Identification and Classification
This compound is a bioactive alkaloid primarily found in plants of the Papaveraceae family.[1] It is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4) and causes serious eye irritation (Category 2).[2][3][4][5] It is also considered very toxic to aquatic life with long-lasting effects. While some suppliers may classify it as a non-hazardous substance, it is critical to handle it with appropriate precautions due to its potential health risks.
Personal Protective Equipment (PPE)
Strict adherence to PPE guidelines is mandatory to prevent exposure. The use of PPE should be considered the final barrier after engineering controls and safe work practices have been implemented.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Safety goggles with side-shields or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Two pairs of powder-free, chemotherapy-rated gloves. | Prevents skin contact. Double gloving minimizes contamination transfer. Gloves should comply with EN374 standard. |
| Body Protection | A disposable, long-sleeved gown made of low-permeability fabric with a solid front and tight-fitting cuffs. | Provides a barrier against skin contact with the substance. Gowns should be changed every 2-3 hours or immediately after a spill. |
| Respiratory Protection | A NIOSH-certified N95 or N100 respirator. | Required when handling the powder form or if there is a risk of generating aerosols. Surgical masks are not sufficient. |
Safe Handling and Operational Plan
Engineering Controls:
-
Handle this compound in a designated restricted area.
-
Use a chemical fume hood or other appropriate exhaust ventilation to minimize inhalation exposure.
-
Ensure an eyewash station and safety shower are readily accessible.
Procedural Steps for Handling:
-
Preparation: Before handling, wash hands thoroughly and put on all required PPE.
-
Handling: Avoid the formation of dust and aerosols. Do not eat, drink, or smoke in the handling area.
-
After Handling: Wash hands and any exposed skin thoroughly after work. Carefully remove and dispose of PPE to prevent cross-contamination.
Storage and Disposal Plan
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from direct sunlight, heat, and sources of ignition.
-
Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.
Disposal:
-
All waste, including used gloves, gowns, and contaminated materials, must be disposed of as hazardous chemical waste.
-
Disposal should be conducted through an approved waste disposal plant and in accordance with all federal, state, and local regulations.
-
Do not allow the substance to enter drains or water courses due to its high toxicity to aquatic life.
Quantitative Safety Data
The following table summarizes key quantitative safety and physical data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₂₁H₂₃NO₅ | |
| Molecular Weight | 369.41 g/mol | |
| GHS Hazard Codes | H302, H410 | |
| Acute Toxicity, Oral (LD₅₀, mouse) | 481.99 mg/kg | |
| Teratogenicity (NOEL, rat) | 7.53 mg/kg | |
| Occupational Exposure Limits (OEL) | Not established |
Experimental Protocols
General Protocol for Safe Laboratory Handling of this compound Powder
This protocol outlines the essential steps for safely handling this compound powder in a research setting.
-
Area Preparation:
-
Designate a specific area for handling, preferably within a chemical fume hood.
-
Cover the work surface with absorbent, disposable bench paper.
-
Ensure all necessary equipment (spatulas, weigh boats, containers) and waste disposal bags are within the containment area.
-
-
Personal Protective Equipment (PPE) Donning:
-
Don a disposable gown, ensuring complete back closure.
-
Put on the first pair of gloves, tucking the gown cuffs underneath.
-
Don a second pair of gloves over the gown cuffs.
-
Wear safety goggles and a face shield.
-
If handling outside of a fume hood or if dust is likely, wear a fit-tested N95 or N100 respirator.
-
-
Substance Weighing and Handling:
-
Perform all manipulations that may generate dust, such as weighing, within the fume hood.
-
Use a spatula to carefully transfer the powder to a tared weigh boat.
-
Close the primary container immediately after use.
-
If creating a solution, add the solvent to the powder slowly to avoid splashing.
-
-
Cleanup:
-
Wipe down the work surface and any equipment used with a suitable decontaminating solution (e.g., alcohol).
-
Dispose of all contaminated materials, including bench paper and weigh boats, in a designated hazardous waste container.
-
-
PPE Doffing:
-
Remove the outer pair of gloves and dispose of them.
-
Remove the gown, turning it inside out as it is removed.
-
Remove the inner pair of gloves.
-
Wash hands thoroughly with soap and water.
-
Workflow Visualizations
The following diagrams illustrate key procedural workflows for handling this compound.
Caption: Workflow for routine safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
